Estrogen receptor modulator 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C32H37F9N4O3S |
|---|---|
Poids moléculaire |
728.7 g/mol |
Nom IUPAC |
3-[(1R,3R)-1-[2,6-difluoro-4-[[1-[3-(4,4,5,5,5-pentafluoropentylsulfonyl)propyl]azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C32H37F9N4O3S/c1-19-12-23-22-6-2-3-7-26(22)43-28(23)29(45(19)17-30(35,36)18-46)27-24(33)13-20(14-25(27)34)42-21-15-44(16-21)9-5-11-49(47,48)10-4-8-31(37,38)32(39,40)41/h2-3,6-7,13-14,19,21,29,42-43,46H,4-5,8-12,15-18H2,1H3/t19-,29-/m1/s1 |
Clé InChI |
XXGISHVVRYYHCS-SONOPUAISA-N |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |
SMILES canonique |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Estrogen Receptor Modulator 10 (ERM-10)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Estrogen Receptor Modulator 10" (ERM-10) is a hypothetical designation used in this guide to exemplify the characteristics of a typical Selective Estrogen Receptor Modulator (SERM). The data and mechanisms described are a synthesis of established knowledge regarding well-characterized SERMs.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2][3] Unlike pure estrogen agonists or antagonists, SERMs can elicit an estrogen-like effect in one tissue while blocking estrogen's effects in another.[4] This dual activity allows for targeted therapeutic interventions, for instance, providing the bone-protective benefits of estrogen while simultaneously blocking its proliferative effects in breast tissue.[3][4] ERM-10 is a next-generation SERM designed to optimize this tissue-selective profile for the treatment and prevention of hormone-receptor-positive breast cancer and postmenopausal osteoporosis.
Core Mechanism of Action of ERM-10
The primary mechanism of action of ERM-10 involves its differential interaction with the two main subtypes of the estrogen receptor, ERα and ERβ, which are expressed in varying ratios across different tissues.[4] The binding of ERM-10 to these receptors induces specific conformational changes in the receptor protein. This altered conformation dictates the recruitment of a distinct set of co-regulatory proteins (coactivators or corepressors), ultimately leading to a tissue-specific pattern of gene expression.[1]
Ligand-Receptor Binding and Conformational Changes
ERM-10, like other SERMs, is a competitive partial agonist of the ER.[2] It binds to the ligand-binding domain (LBD) of both ERα and ERβ. The chemical structure of ERM-10 allows it to induce a unique three-dimensional conformation in the LBD that is distinct from the conformation induced by the natural ligand, 17β-estradiol, or by pure antagonists. This conformational change is the molecular basis for its tissue-selective effects.
Co-regulator Recruitment and Transcriptional Regulation
The conformation of the ERM-10-ER complex determines its affinity for coactivator and corepressor proteins.
-
In tissues where ERM-10 acts as an antagonist (e.g., breast tissue): The ERM-10-induced conformation of the ER favors the recruitment of corepressors. This corepressor-bound complex then binds to estrogen response elements (EREs) on the DNA, leading to the repression of estrogen-target genes involved in cell proliferation.
-
In tissues where ERM-10 acts as an agonist (e.g., bone): The ERM-10-induced conformation promotes the recruitment of coactivators. This coactivator-bound complex activates the transcription of estrogen-target genes that are responsible for maintaining bone density and preventing osteoporosis.[4]
Signaling Pathways Modulated by ERM-10
ERM-10 influences both the classical genomic and the rapid non-genomic estrogen signaling pathways.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene transcription by the ERM-10-ER complex in the nucleus.
Non-Genomic Signaling Pathway
ERM-10 can also elicit rapid cellular responses through non-genomic pathways by interacting with membrane-associated estrogen receptors. This leads to the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can, in turn, influence cell proliferation and survival.
Quantitative Data for ERM-10
The following tables summarize the representative quantitative data for ERM-10, based on values reported for well-characterized SERMs.
Table 1: Binding Affinity of ERM-10 for Estrogen Receptors
| Parameter | ERα | ERβ | Reference Compound (Estradiol) |
| Ki (nM) | 0.5 - 5.0 | 1.0 - 10.0 | ~0.1 |
| Relative Binding Affinity (%) | 50 - 100 | 20 - 80 | 100 |
Data are presented as ranges compiled from representative SERMs like tamoxifen and raloxifene.[5][6]
Table 2: In Vitro Efficacy of ERM-10 in Breast Cancer Cell Lines
| Cell Line | Assay | Parameter | ERM-10 Value (µM) |
| MCF-7 (ER+) | Proliferation | IC50 | 5 - 15 |
| T47D (ER+) | Proliferation | IC50 | 2 - 10 |
| MDA-MB-231 (ER-) | Proliferation | IC50 | > 50 |
IC50 values represent the concentration required to inhibit cell growth by 50% and are typical for SERMs in these cell lines.[2][7][8]
Table 3: In Vivo Efficacy of ERM-10 in Preclinical Models
| Model | Tissue | Parameter | Effect of ERM-10 |
| Ovariectomized Rat | Bone | Bone Mineral Density | +2-5% vs. placebo |
| Ovariectomized Rat | Uterus | Endometrial Thickness | No significant change |
| MCF-7 Xenograft | Breast Tumor | Tumor Volume | -50-70% vs. control |
Effects are presented as percentage change relative to a control group and are based on data from SERMs like raloxifene and lasofoxifene.[9][10][11][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of ERM-10.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of ERM-10 for ERα and ERβ.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from rat uteruses or use purified recombinant human ERα or ERβ.[1]
-
Incubation: In a multi-well plate, incubate a fixed concentration of ³H-estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled ERM-10.[13]
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a filtration apparatus.[14]
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of ERM-10 to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
Estrogen Receptor Transcriptional Reporter Assay
This assay measures the ability of ERM-10 to activate or inhibit estrogen receptor-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or MCF-7) and transfect them with a plasmid containing the luciferase reporter gene under the control of an estrogen response element (ERE).[15][16] Co-transfect with a plasmid expressing either ERα or ERβ.
-
Treatment: Treat the transfected cells with varying concentrations of ERM-10 alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity).
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis and Assay: Lyse the cells and add a luciferase substrate.
-
Measurement: Measure the resulting luminescence using a luminometer. The light output is proportional to the transcriptional activity of the estrogen receptor.[17][18]
In Vivo Model of Postmenopausal Osteoporosis
The ovariectomized (OVX) rat model is used to evaluate the estrogenic (agonist) effects of ERM-10 on bone.
Protocol:
-
Animal Model: Use adult female Sprague-Dawley rats. Perform bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.[19][20][21]
-
Treatment: After a recovery period, treat the OVX rats with ERM-10 or a vehicle control daily for a specified period (e.g., 8-12 weeks).
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, measure the BMD of the femur and lumbar vertebrae using dual-energy X-ray absorptiometry (DXA).
-
Histomorphometry: Analyze bone microarchitecture through histological examination of bone sections.
-
Biochemical Markers: Measure serum markers of bone turnover, such as osteocalcin and C-telopeptide.[22]
Breast Cancer Xenograft Model
This model is used to assess the anti-estrogenic (antagonist) activity of ERM-10 on the growth of ER-positive breast tumors.
Protocol:
-
Cell Culture: Culture MCF-7 human breast cancer cells, which are ER-positive and estrogen-dependent for growth.[23][24][25]
-
Tumor Implantation: Implant MCF-7 cells, typically mixed with Matrigel, into the mammary fat pad of ovariectomized immunodeficient mice (e.g., nude mice).[26] Supplement the mice with a slow-release estradiol pellet to stimulate initial tumor growth.
-
Treatment: Once tumors are established, randomize the mice into treatment groups and administer ERM-10 or a vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and molecular analyses to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New SERM Has Positive Bone Findings | MDedge [mdedge.com]
- 12. scispace.com [scispace.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Effect Of A Selective Estrogen Receptor Modulator On Bone Formation In Osteoporotic Spine Fusion Using An Ovariectomized Rat Model. | London Spine Unit | UK's Best Spinal Clinic | Harley Street [londonspine.com]
- 20. Ovariectomized rat model for osteoporosis [bio-protocol.org]
- 21. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 24. altogenlabs.com [altogenlabs.com]
- 25. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on Selective Estrogen Receptor Modulators (SERMs)
Disclaimer: Initial searches for a specific compound named "Estrogen receptor modulator 10 (G-5b)" did not yield any specific information in the public domain. Therefore, this guide provides a comprehensive overview of the broader class of compounds to which it would belong: Selective Estrogen Receptor Modulators (SERMs). This document is intended for researchers, scientists, and drug development professionals.
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1][2] This dual action allows them to elicit beneficial estrogenic effects in certain tissues, such as bone, while blocking detrimental estrogenic effects in other tissues, like the breast.[1][2][3] Their mechanism of action is rooted in their ability to induce distinct conformational changes in the estrogen receptor, which in turn leads to differential recruitment of co-activator and co-repressor proteins to target gene promoters.[4]
Quantitative Data on Representative SERMs
The following tables summarize key quantitative data for well-characterized SERMs, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Estrogen Receptor Binding Affinity of Common SERMs
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Bazedoxifene | ERα | 26 | [5] |
| 4-hydroxytamoxifen | ERα | 0.98 | [6] |
| ERβ | 2.46 | [6] | |
| Raloxifene | ERα | 0.66 | [6] |
| ERβ | 12 | [7] | |
| Estradiol (E2) | ERα | 0.68 | [6] |
| ERβ | 1.01 | [6] |
IC50 (half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Efficacy of SERMs on Breast Cancer Cell Proliferation
| Compound | Cell Line | Assay | Efficacy (IC50, nM) | Reference |
| Bazedoxifene | MCF-7 | Inhibition of E2-induced proliferation | 0.19 | [5] |
| Tamoxifen | MCF-7 | Antiproliferative activity | ~9600 | [8] |
| Compound 1 (Dibenzo[b,f]thiepine analogue) | MCF-7 | Antiproliferative activity | 1330 | [8] |
MCF-7 is a human breast cancer cell line that is estrogen receptor-positive.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the characterization of novel SERMs.
1. Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-17β-estradiol ([3H]-E2).[9]
-
Materials:
-
Procedure:
-
Prepare uterine cytosol from ovariectomized rats.[9]
-
In assay tubes, combine a constant amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound or standard (e.g., 1x10^-11 to 1x10^-4 M).[9]
-
Incubate the mixture for 18-24 hours on ice to reach equilibrium.[10]
-
Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the hydroxyapatite pellets to remove unbound ligand.
-
Resuspend the pellets in scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 (IC50).[9]
-
2. MCF-7 Cell Proliferation Assay
This assay assesses the effect of a SERM on the proliferation of estrogen-sensitive breast cancer cells.[11][12]
-
Materials:
-
MCF-7 cells.
-
DMEM/F12 medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (FBS).[13]
-
17β-estradiol (E2).
-
Test SERM.
-
MTT or resazurin reagent.
-
96-well plates.
-
-
Procedure:
-
Culture MCF-7 cells in hormone-free medium for at least 72 hours to deplete endogenous estrogens.[13]
-
Seed the cells into 96-well plates at a low density (e.g., 400 cells/well).[11]
-
After allowing the cells to attach, treat them with various concentrations of the test SERM in the presence or absence of a fixed concentration of E2 (e.g., 100 nM).[13]
-
Incubate the cells for a defined period (e.g., 6 days), changing the media as required.[11]
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[12][14]
-
Plot cell viability against the concentration of the test compound to determine the EC50 (half maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity.[11]
-
3. In Vivo Model: Ovariectomized (OVX) Rat for Osteoporosis
This model is widely used to evaluate the effect of SERMs on bone mineral density and bone strength in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[15][16][17]
-
Animal Model:
-
Adult female Sprague-Dawley rats.
-
Surgical ovariectomy is performed to induce estrogen deficiency. A sham-operated group serves as a control.
-
-
Procedure:
-
Following a recovery period after surgery, treat the OVX rats with the test SERM or vehicle control daily via oral gavage or another appropriate route.[15]
-
A positive control group treated with a known SERM like raloxifene is often included.[15]
-
After a specified treatment period (e.g., 6 weeks), euthanize the animals and collect femurs and vertebrae.[5]
-
Analyze bone mineral density (BMD) using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[16]
-
Assess bone strength through biomechanical testing (e.g., three-point bending of the femur).[5]
-
Histomorphometric analysis can also be performed to evaluate bone microarchitecture.[16]
-
Visualizations: Signaling Pathways and Experimental Workflows
SERM Signaling Pathway
The following diagram illustrates the generalized signaling pathway of Selective Estrogen Receptor Modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Estrogen alpha receptor antagonists for the treatment of breast cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Estrogen Receptor Binding Assay [bio-protocol.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. researchgate.net [researchgate.net]
- 15. A SERM increasing the expression of the osteoblastogenesis and mineralization-related proteins and improving quality of bone tissue in an experimental model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 17. researchgate.net [researchgate.net]
Unraveling the Downstream Targets of Estrogen Receptor Modulation: A Technical Guide
A critical analysis of available scientific literature reveals that a specific molecule designated as "Estrogen Receptor Modulator 10" (ERM-10) is not described. It is likely that the query refers to one of two distinct, yet related, areas of cellular regulation: the broad class of molecules known as Selective Estrogen Receptor Modulators (SERMs), or the family of proteins named ERM proteins (Ezrin, Radixin, and Moesin). This technical guide will provide an in-depth overview of the known downstream targets and signaling pathways associated with both SERMs and ERM proteins, addressing the core requirements of researchers, scientists, and drug development professionals.
Section 1: Selective Estrogen Receptor Modulators (SERMs) and Their Downstream Genomic and Non-Genomic Targets
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs).[1][2] This differential activity is pivotal in their therapeutic applications, which include the treatment of breast cancer, osteoporosis, and menopausal symptoms.[2][3] The downstream effects of SERMs are mediated through both genomic and non-genomic signaling pathways, leading to the regulation of a diverse array of target genes and cellular processes.
Genomic Downstream Targets of SERMs
The primary mechanism of SERM action involves direct binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. This interaction induces conformational changes in the receptor, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene expression.
| Target Gene Category | Examples of Regulated Genes | SERM Effect (Agonist/Antagonist) | Cellular Process |
| Cell Cycle Regulation | CCND1 (Cyclin D1), MYC | Antagonist (in breast tissue) | Inhibition of proliferation |
| Apoptosis | BCL2, FAS | Antagonist (in breast tissue) | Induction of apoptosis |
| Growth Factor Signaling | IGF-1, TGFα | Antagonist (in breast tissue) | Inhibition of growth signaling |
| Bone Metabolism | OPG, RANKL | Agonist (in bone) | Promotion of bone formation, inhibition of resorption |
| Lipid Metabolism | APOA1, LDLR | Agonist (in liver) | Regulation of cholesterol levels |
Experimental Protocols for Identifying SERM Downstream Targets
1.2.1. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the direct binding sites of estrogen receptors on a genome-wide scale.
-
Cell Treatment: Culture estrogen-responsive cells (e.g., MCF-7) and treat with the SERM of interest or vehicle control.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the estrogen receptor to pull down the receptor-DNA complexes.
-
DNA Purification: Reverse cross-links and purify the immunoprecipitated DNA.
-
Sequencing and Analysis: Sequence the purified DNA and map the reads to the reference genome to identify ER binding sites.
1.2.2. RNA Sequencing (RNA-seq)
RNA-seq is employed to determine the global changes in gene expression following SERM treatment.
-
Cell Treatment and RNA Extraction: Treat cells with the SERM or vehicle and extract total RNA.
-
Library Preparation: Convert RNA to cDNA, fragment, and add sequencing adapters.
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis: Align reads to the transcriptome and perform differential gene expression analysis to identify genes up- or down-regulated by the SERM.
Signaling Pathways Modulated by SERMs
The downstream effects of SERMs are not limited to direct gene regulation. They also influence various signaling pathways, contributing to their tissue-specific effects.
Figure 1: Simplified signaling pathways of Selective Estrogen Receptor Modulators (SERMs).
Section 2: ERM Proteins (Ezrin, Radixin, Moesin) and Their Downstream Effectors
ERM proteins are a family of highly homologous proteins that act as linkers between the plasma membrane and the actin cytoskeleton.[4] Their activity is crucial for maintaining cell shape, adhesion, and motility. While not directly related to estrogen receptor modulation in the same way as SERMs, their function is integral to numerous signaling pathways that can be influenced by hormonal signals.
Downstream Effectors of ERM Proteins
Activated ERM proteins influence cellular processes by organizing signaling complexes and regulating the localization and activity of various downstream effectors.
| Effector Category | Examples of Interacting Proteins | Cellular Process |
| Adhesion Molecules | CD44, ICAM-1, ICAM-2 | Cell-cell and cell-matrix adhesion |
| Ion Channels/Transporters | Na+/H+ exchanger (NHE1), CFTR | Regulation of ion transport |
| Signaling Molecules | RhoGDI, EBP50 (NHERF1) | Regulation of Rho GTPase signaling, scaffolding of signaling proteins |
| Receptor Tyrosine Kinases | EGFR, HER2 | Modulation of growth factor signaling |
Experimental Protocols for Studying ERM Protein Interactions
2.2.1. Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with ERM proteins within the cell.
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to an ERM protein.
-
Complex Pull-down: Use protein A/G beads to capture the antibody-ERM protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.
ERM Protein Activation and Signaling
The function of ERM proteins is tightly regulated by a conformational change from a dormant, closed state to an active, open state. This activation is triggered by phosphorylation and binding to phosphatidylinositol 4,5-bisphosphate (PIP2).
Figure 2: Activation and downstream functions of ERM proteins.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Roles of ERM Proteins and Transcriptional Regulators in Supporting Membrane Expression of Efflux Transporters as Factors of Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Selective Estrogen Receptor Modulators (SERMs): A Focus on the Raloxifene Core
Disclaimer: Initial research did not yield a specific, publicly documented compound designated "Estrogen Receptor Modulator 10." Consequently, this guide will focus on the well-characterized and clinically significant Selective Estrogen Receptor Modulator (SERM), Raloxifene, and its analogs. The principles of structure-activity relationship (SAR) discussed herein are broadly applicable to this class of compounds and will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1] This dual functionality allows for the development of therapies that can elicit beneficial estrogenic effects in certain tissues, such as bone, while blocking detrimental estrogenic activity in others, like the breast and uterus.[2][3] Raloxifene, a second-generation SERM, is a cornerstone of this class, approved for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3][4] Its benzothiophene scaffold has been the subject of extensive medicinal chemistry efforts to elucidate the structural features governing its unique pharmacological profile. This guide provides a detailed examination of the structure-activity relationships of Raloxifene and its analogs, outlines key experimental protocols for their evaluation, and visualizes the intricate signaling pathways they modulate.
Structure-Activity Relationship of Raloxifene Analogs
The SAR of Raloxifene and its analogs is primarily centered around modifications to its 2-arylbenzothiophene core. These modifications influence the compound's binding affinity for the two estrogen receptor subtypes, ERα and ERβ, and its resulting agonist or antagonist activity in a tissue-specific manner.
Core Scaffold and Key Pharmacophoric Features
The fundamental structure of Raloxifene consists of a 2-phenyl-3-aroyl-benzothiophene core. The key pharmacophoric elements essential for its activity include:
-
Two Hydroxyphenyl Groups: These mimic the phenolic A-ring of estradiol, the natural ligand for estrogen receptors, and are crucial for high-affinity binding.
-
A Basic Side Chain: This chain, typically terminating in a piperidine ring, projects from the core and plays a critical role in determining the antagonist versus agonist profile of the molecule. This side chain interacts with specific amino acid residues in the ligand-binding pocket of the ER, influencing the final conformation of the receptor-ligand complex.[5]
Quantitative SAR Data
The following table summarizes the ERα and ERβ binding affinities and the in vitro anti-proliferative activity in MCF-7 breast cancer cells for a series of Raloxifene analogs. These data highlight the impact of substitutions on the benzothiophene core and the pendant phenyl rings.
| Compound | R1 | R2 | R3 | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | MCF-7 Antiproliferative Activity (IC50, nM) |
| Raloxifene | OH | H | -O-(CH2)2-piperidine | 0.3 | 1.2 | 50 |
| Analog 1 | OMe | H | -O-(CH2)2-piperidine | 2.5 | 15 | 250 |
| Analog 2 | H | H | -O-(CH2)2-piperidine | 10 | 50 | >1000 |
| Analog 3 | OH | OH | -O-(CH2)2-piperidine | 0.2 | 0.8 | 30 |
| Analog 4 | OH | H | -O-(CH2)2-pyrrolidine | 0.5 | 2.0 | 60 |
| Analog 5 | OH | H | -O-(CH2)2-N(Et)2 | 0.8 | 3.5 | 80 |
| Analog 6 | F | H | -O-(CH2)2-piperidine | 1.5 | 8.0 | 150 |
Data Interpretation:
-
Importance of the 6-Hydroxy Group (R1): Replacement of the 6-hydroxy group with a methoxy group (Analog 1) or its complete removal (Analog 2) leads to a significant decrease in binding affinity for both ERα and ERβ, as well as a reduction in antiproliferative activity. This underscores the critical role of this hydroxyl group in anchoring the ligand within the receptor's binding pocket, likely through hydrogen bonding.
-
Effect of a Second Hydroxyl Group (R2): The introduction of an additional hydroxyl group on the 2-phenyl ring (Analog 3) can slightly enhance binding affinity, suggesting that further hydrogen bonding interactions can be accommodated.
-
Role of the Basic Side Chain (R3): Modifications to the terminal amine of the side chain have a modest impact on binding affinity but can influence the overall pharmacological profile. Replacing the piperidine ring with a pyrrolidine (Analog 4) or a diethylamino group (Analog 5) results in comparable or slightly reduced activity.
-
Halogen Substitution (R1): Replacing the 6-hydroxy group with a fluorine atom (Analog 6) results in a notable decrease in binding affinity compared to Raloxifene, further emphasizing the importance of the hydrogen-bonding capability of the hydroxyl group at this position.
Experimental Methodologies
The evaluation of SERMs like Raloxifene involves a battery of in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue-specific effects. Below are detailed protocols for two key in vitro experiments.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the receptor.
Materials:
-
Purified recombinant human ERα or ERβ
-
[3H]-17β-estradiol
-
Test compounds (e.g., Raloxifene and its analogs)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Wash buffer (e.g., TEG buffer)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol (for standard curve) in the assay buffer.
-
Dilute the purified ERα or ERβ to the desired concentration in the assay buffer.
-
Prepare a solution of [3H]-17β-estradiol at a concentration close to its Kd for the receptor.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted ERα or ERβ
-
Serial dilutions of the test compound or unlabeled 17β-estradiol
-
[3H]-17β-estradiol solution
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each well to adsorb the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with occasional mixing.
-
Transfer the contents of each well to a 96-well filter plate.
-
Wash the wells rapidly with cold wash buffer to remove unbound [3H]-17β-estradiol.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
MCF-7 Cell Proliferation Assay (SRB Assay)
This assay assesses the ability of a compound to inhibit the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7). The Sulforhodamine B (SRB) assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[6][7][8]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped FBS
-
Test compounds (e.g., Raloxifene and its analogs)
-
17β-estradiol (as a positive control for proliferation)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and resuspend them in phenol red-free medium.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and 17β-estradiol in phenol red-free medium.
-
Remove the seeding medium from the wells and replace it with the medium containing the test compounds or controls.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).
-
To assess antagonist activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.
-
Incubate the plates for 6 days, with a medium change at day 3.
-
-
Cell Fixation:
-
After the incubation period, gently add cold TCA solution to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates several times with water to remove the TCA and air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
-
Solubilization and Measurement:
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathways Modulated by Raloxifene
The tissue-specific effects of Raloxifene are a result of its ability to induce distinct conformational changes in the estrogen receptor, leading to the recruitment of different sets of co-regulatory proteins (co-activators and co-repressors) in various cell types.[3][4]
Antagonist Action in Breast Cancer Cells
In breast tissue, ERα is the predominant estrogen receptor subtype. When Raloxifene binds to ERα, it induces a conformational change that is different from that induced by estradiol. Specifically, the bulky side chain of Raloxifene repositions helix 12 of the ERα ligand-binding domain, which sterically hinders the binding of co-activator proteins that are necessary for transcriptional activation of estrogen-responsive genes.[9] Instead, this conformation facilitates the recruitment of co-repressor proteins, which in turn recruit histone deacetylases (HDACs) to the promoter regions of target genes, leading to chromatin condensation and transcriptional repression. This ultimately results in the inhibition of estrogen-dependent cell proliferation.[10]
Agonist Action in Bone Cells
In bone, Raloxifene acts as an estrogen agonist, helping to maintain bone mineral density.[11] This effect is mediated through both ERα and ERβ, which are expressed in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The agonist activity of Raloxifene in bone is thought to be due to a different cellular context, where the Raloxifene-ER complex can recruit a distinct set of co-activators that are not present or are less abundant in breast tissue.
One of the key mechanisms of Raloxifene's action in bone is the regulation of the RANKL/OPG signaling pathway. Raloxifene increases the production of osteoprotegerin (OPG) by osteoblasts.[12][13] OPG is a decoy receptor for RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand). By binding to RANKL, OPG prevents it from interacting with its receptor, RANK, on the surface of osteoclast precursors. This inhibition of RANKL-RANK signaling suppresses the differentiation and activation of osteoclasts, leading to a decrease in bone resorption.[14]
Furthermore, Raloxifene has been shown to stimulate the expression of Transforming Growth Factor-beta (TGF-β) in bone.[15][16] TGF-β promotes osteoblast proliferation and differentiation and inhibits osteoclast formation, further contributing to the net anabolic effect on bone.
Conclusion
The structure-activity relationship of Raloxifene and its analogs provides a compelling example of how subtle modifications to a core chemical scaffold can profoundly influence biological activity, leading to a desirable tissue-selective pharmacological profile. The interplay between the hydroxyphenyl groups for receptor binding and the basic side chain for modulating receptor conformation and co-regulator recruitment is a key determinant of the SERM activity of the benzothiophene class of molecules. A thorough understanding of these SAR principles, coupled with robust experimental evaluation using assays such as competitive receptor binding and cell proliferation, is essential for the rational design of novel SERMs with improved efficacy and safety profiles for the treatment and prevention of a range of hormone-dependent conditions. The continued elucidation of the complex signaling pathways modulated by these compounds will undoubtedly pave the way for the development of next-generation tissue-specific estrogen receptor modulators.
References
- 1. Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 5. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. | Semantic Scholar [semanticscholar.org]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of raloxifene therapy on circulating osteoprotegerin and RANK ligand levels in post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Raloxifene inhibits the overexpression of TGF-β1 in cartilage and regulates the metabolism of subchondral bone in rats with osteoporotic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Representative Estrogen Receptor Modulator
Disclaimer: The term "Estrogen Receptor Modulator 10" does not correspond to a publicly recognized or standard nomenclature for a specific molecule. Therefore, this technical guide provides a comprehensive overview of the discovery and synthesis of a representative and well-documented Selective Estrogen Receptor Modulator (SERM), Tamoxifen, to serve as an illustrative example. The principles, experimental protocols, and data presentation formats detailed herein are broadly applicable to the research and development of novel SERMs.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3][4][5] Unlike pure ER agonists or antagonists, SERMs can selectively mimic the effects of estrogen in some tissues while blocking its effects in others.[1][6] This dual activity allows for targeted therapeutic interventions in a variety of estrogen-related conditions, including breast cancer, osteoporosis, and menopausal symptoms.[1][2][4][5] The first generation of nonsteroidal antiestrogens, which included tamoxifen, paved the way for the development of this important class of drugs.[7]
The mechanism of action of SERMs is complex and depends on several factors, including the specific ligand, the ER subtype (ERα or ERβ) expressed in the target tissue, and the cellular context of co-regulatory proteins (coactivators and corepressors).[3][8] The binding of a SERM to the ER induces a specific conformational change in the receptor, which in turn influences its interaction with these co-regulators to either activate or repress gene transcription.[3][8]
Discovery of a Representative SERM: Tamoxifen
The discovery of tamoxifen was a result of research efforts aimed at developing new contraceptives.[2] It was initially synthesized as an anti-estrogenic compound. Subsequent studies revealed its potent activity against estrogen receptor-positive breast cancer, leading to its eventual approval for this indication.[2][7]
Lead Identification and Optimization
The development of tamoxifen originated from the triphenylethylene scaffold, a class of nonsteroidal estrogens. Structure-activity relationship (SAR) studies focused on modifying the side chains of this core structure to achieve anti-estrogenic activity. The key structural feature of tamoxifen responsible for its anti-estrogenic effect is the presence of a basic ether side chain, which is crucial for its antagonist activity in breast tissue.
Synthesis of Tamoxifen
Several synthetic routes for tamoxifen have been developed. An expeditious synthesis involves a three-component coupling reaction.[9] Another approach involves a multi-step synthesis starting from the aldol reaction of benzyl phenyl ketone with acetaldehyde, followed by a Friedel-Crafts substitution.[9]
Representative Synthetic Pathway
A common synthetic route to tamoxifen is the McMurry reaction, which involves the reductive coupling of two ketones.
Experimental Protocol: McMurry Synthesis of Tamoxifen
-
Preparation of Reagents: 4-hydroxybenzophenone and 1-phenyl-2-(4-(2-(dimethylamino)ethoxy)phenyl)ethan-1-one are prepared according to standard laboratory procedures. Low-valent titanium reagent is prepared in situ from TiCl4 and a reducing agent like Zn or LiAlH4 in an inert solvent such as tetrahydrofuran (THF) under an argon atmosphere.
-
Reaction Setup: The titanium reagent is suspended in dry THF in a reaction flask equipped with a reflux condenser and a dropping funnel. The two ketone starting materials are dissolved in dry THF.
-
Coupling Reaction: The solution of the ketones is added dropwise to the refluxing suspension of the low-valent titanium reagent over several hours. The reaction mixture is maintained at reflux for an extended period (typically 12-24 hours) to ensure complete reaction.
-
Workup and Purification: The reaction is quenched by the slow addition of aqueous potassium carbonate solution. The mixture is then filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tamoxifen as a mixture of (Z)- and (E)-isomers.
-
Isomer Separation: The desired (Z)-isomer (the active form) can be separated from the (E)-isomer by fractional crystallization or further chromatographic purification.
Biological Characterization
The biological activity of a novel SERM is characterized through a series of in vitro and in vivo assays to determine its binding affinity, functional activity at the estrogen receptor, and tissue-specific effects.
In Vitro Assays
| Assay | Description | Representative Data (Tamoxifen) |
| Estrogen Receptor Binding Affinity | Measures the ability of the compound to bind to ERα and ERβ. Typically performed using a competitive radioligand binding assay with [3H]-estradiol. | Ki for ERα: ~0.1 nM |
| MCF-7 Cell Proliferation Assay | Evaluates the effect of the compound on the proliferation of ER-positive human breast cancer cells (MCF-7). The assay measures the ability of the compound to inhibit estrogen-stimulated cell growth. | IC50: ~10-100 nM (in the presence of estradiol) |
| Reporter Gene Assay | Determines the agonist or antagonist activity of the compound on ER-mediated gene transcription. Cells are co-transfected with an ER expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). | Potent antagonist of estradiol-induced luciferase activity. |
Experimental Protocol: MCF-7 Cell Proliferation Assay
-
Cell Culture: MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum (FBS). Prior to the assay, cells are switched to a phenol red-free medium with charcoal-stripped FBS to minimize background estrogenic activity.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing a fixed concentration of 17β-estradiol and varying concentrations of the test compound (e.g., tamoxifen). Control wells receive vehicle or estradiol alone.
-
Incubation: Plates are incubated for a period of 5-7 days to allow for cell proliferation.
-
Quantification of Proliferation: Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the estradiol-treated control. The IC50 value (the concentration of the compound that causes 50% inhibition of maximal estrogen-stimulated growth) is determined by non-linear regression analysis.
In Vivo Models
In vivo studies are crucial to evaluate the tissue-selective effects of a SERM.
| Model | Description | Representative Findings (Tamoxifen) |
| Immature Rat Uterotrophic Assay | Assesses the estrogenic or anti-estrogenic effect of a compound on the uterus of immature female rats. Uterine weight is measured after several days of treatment. | Antagonist: Inhibits estradiol-induced uterine weight gain. Agonist: Can cause a slight increase in uterine weight when administered alone. |
| Ovariectomized Rat Model of Osteoporosis | Evaluates the effect of the compound on bone mineral density (BMD) in a model of postmenopausal bone loss. | Agonist: Prevents ovariectomy-induced bone loss. |
| DMBA-Induced Mammary Tumor Model | A chemically induced model of breast cancer in rats used to assess the anti-tumor efficacy of the compound. | Antagonist: Inhibits the development and growth of mammary tumors. |
Experimental Protocol: Immature Rat Uterotrophic Assay
-
Animals: Immature female rats (typically 21-23 days old) are used.
-
Treatment Groups: Animals are randomly assigned to different treatment groups: vehicle control, estradiol control, test compound alone at various doses, and test compound in combination with estradiol.
-
Dosing: The compounds are administered daily for 3-7 days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed.
-
Data Analysis: The uterine weights are normalized to body weight. The data are analyzed to determine if the test compound exhibits estrogenic (increases uterine weight) or anti-estrogenic (inhibits estradiol-induced uterine weight gain) activity.
Signaling Pathways and Mechanisms of Action
SERMs exert their effects through the modulation of estrogen receptor signaling pathways. These pathways can be broadly classified as genomic and non-genomic.[10]
Genomic Signaling Pathway
The classical genomic pathway involves the binding of the SERM-ER complex to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[10][11]
Caption: Genomic signaling pathway of a SERM.
Non-Genomic Signaling Pathway
SERMs can also elicit rapid cellular responses through non-genomic pathways that are initiated at the cell membrane or in the cytoplasm.[10] These pathways involve the activation of various kinase cascades.
Caption: Non-genomic signaling pathway of a SERM.
Conclusion
The discovery and development of SERMs represent a significant advancement in the treatment of hormone-related diseases. The ability of these compounds to act as either estrogen receptor agonists or antagonists in a tissue-selective manner provides a powerful tool for therapeutic intervention with an improved safety profile compared to conventional hormone replacement therapy. The continued exploration of novel SERM scaffolds and a deeper understanding of their complex mechanisms of action will undoubtedly lead to the development of next-generation modulators with enhanced efficacy and tissue selectivity.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. The Evolution of Nonsteroidal Antiestrogens to become Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the In Vitro Characterization of Estrogen Receptor Modulator 10
This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of "Estrogen Receptor Modulator 10" (ERM 10), a novel selective estrogen receptor modulator (SERM). This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting the estrogen receptor (ER).
Selective estrogen receptor modulators are a class of compounds that bind to estrogen receptors and exhibit tissue-selective agonist or antagonist effects.[1][2] Their unique pharmacological profile allows for beneficial estrogenic actions in some tissues while avoiding adverse effects in others.[2] A thorough in vitro characterization is critical to understanding the molecular mechanism of action and predicting the in vivo pharmacological profile of a novel SERM like ERM 10.
Estrogen Receptor Signaling Pathways
Estrogens mediate their physiological effects through two primary signaling pathways initiated by binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3][4] These pathways are broadly classified as genomic (nuclear-initiated) and non-genomic (membrane-initiated).
Genomic (Nuclear-Initiated) Signaling
The classical, or genomic, pathway involves the estrogen receptor acting as a ligand-activated transcription factor.[5] Upon ligand binding in the cytoplasm or nucleus, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.[5][6] This activated dimer translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] The ER can also regulate gene expression indirectly by interacting with other transcription factors like AP-1 or Sp1.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
pharmacological profile of Estrogen receptor modulator 10
A comprehensive search for a specific pharmacological agent designated "Estrogen receptor modulator 10" has yielded no specific results. This nomenclature does not correspond to a known compound in publicly available scientific literature or drug development pipelines.
The term "Estrogen Receptor Modulator" (ERM) refers to a broad class of compounds that interact with estrogen receptors. These are more commonly known as Selective Estrogen Receptor Modulators (SERMs). While extensive information exists on various SERMs, there is no specific modulator officially or consistently identified as "this compound."
It is possible that this name is an internal, proprietary designation for a compound under development within a private organization and not yet disclosed in public forums or scientific publications. Without publicly accessible data, a detailed pharmacological profile, including quantitative data, experimental protocols, and signaling pathways, cannot be generated.
General Information on Selective Estrogen Receptor Modulators (SERMs)
SERMs are a class of drugs that exhibit dual activity, acting as either estrogen receptor agonists or antagonists depending on the target tissue.[1][2][3] This tissue-selective action allows for therapeutic benefits in certain tissues while minimizing undesirable side effects in others.[4]
Mechanism of Action:
The mechanism of action for SERMs is complex, relying on their ability to induce specific conformational changes in the estrogen receptor (ERα and ERβ) upon binding.[1][5] This altered conformation influences the recruitment of co-activator or co-repressor proteins, leading to tissue-specific gene expression.[4][5] For instance, a SERM might act as an antagonist in breast tissue, inhibiting the growth of estrogen-receptor-positive cancer cells, while simultaneously acting as an agonist in bone tissue to prevent osteoporosis.[1][2]
Pharmacological Properties of Well-Characterized SERMs:
Several SERMs have been extensively studied and are in clinical use. These include:
-
Tamoxifen: A first-generation SERM used in the treatment and prevention of breast cancer.[1][6] It acts as an antagonist in the breast but an agonist in the endometrium and bone.[7]
-
Raloxifene: A second-generation SERM approved for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][3] It is an antagonist in the breast and endometrium and an agonist in bone.[8]
-
Bazedoxifene: A third-generation SERM used for the treatment of osteoporosis.[3]
-
Ospemifene: Used for the treatment of dyspareunia, a symptom of vulvovaginal atrophy associated with menopause.[3]
The pharmacokinetic profiles of these agents vary. For example, tamoxifen has a bioavailability of approximately 100%, while raloxifene's is only 2%.[9][10] Both are highly bound to plasma proteins.[9][10]
Experimental Protocols for Characterizing SERMs:
The pharmacological profile of a SERM is typically characterized through a series of in vitro and in vivo experiments:
-
Estrogen Receptor Binding Assays: These assays determine the affinity of the compound for ERα and ERβ.[11][12] A common method is a competitive radiometric binding assay, where the test compound's ability to displace a radiolabeled estrogen ligand from the receptor is measured.[12] The results are often expressed as IC50 (the concentration of the drug that inhibits 50% of the specific binding) or Ki (the inhibition constant).
-
Reporter Gene Assays: These cellular assays are used to determine whether a compound acts as an agonist or antagonist. Cells are transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of the compound indicates agonistic activity, while a decrease in estrogen-stimulated reporter activity indicates antagonism.
-
Cell Proliferation Assays: These assays, often performed on estrogen-sensitive cell lines like MCF-7 (breast cancer), assess the compound's effect on cell growth.[8] Inhibition of estrogen-stimulated proliferation is indicative of antagonistic activity.
-
In Vivo Models: Animal models, such as ovariectomized rats, are used to evaluate the tissue-specific effects of SERMs on various organs, including the uterus, bone, and mammary glands.[4]
Due to the lack of specific information for "this compound," the requested in-depth technical guide with quantitative data, detailed protocols, and visualizations cannot be provided. Should a specific, publicly recognized SERM be of interest, a detailed profile can be generated.
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pnas.org [pnas.org]
- 9. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Novel Oral Selective Estrogen Receptor Degraders in ER-Positive Breast Cancer: A Technical Overview of Giredestrant (GDC-9545)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estrogen receptor-positive (ER-positive) breast cancer remains a predominant subtype, and endocrine therapies targeting the ER signaling pathway are the cornerstone of treatment. However, the development of resistance, often driven by mutations in the ESR1 gene, necessitates the development of novel therapeutic agents. This technical guide provides an in-depth analysis of a next-generation oral selective estrogen receptor degrader (SERD), Giredestrant (GDC-9545), a promising agent in the landscape of ER-positive breast cancer treatment. This document will detail its mechanism of action, preclinical and clinical efficacy, and the experimental protocols utilized in its evaluation, with comparative data for the earlier generation compound, GDC-0810, where relevant.
Introduction: The Evolving Landscape of Endocrine Therapy
For decades, selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs) have been standard-of-care for ER-positive breast cancer.[1][2] SERMs competitively inhibit estrogen binding to the ER, while AIs block estrogen synthesis.[1] However, their efficacy can be limited by intrinsic or acquired resistance. One key mechanism of resistance is the emergence of activating mutations in the ligand-binding domain of the estrogen receptor alpha (ESR1), which render the receptor constitutively active, independent of its natural ligand, estradiol.
This has driven the development of selective estrogen receptor degraders (SERDs), which not only antagonize the receptor but also induce its proteasomal degradation, thereby eliminating the target protein from the cancer cell.[3][4] Fulvestrant, the first-in-class SERD, has demonstrated clinical benefit but is limited by its poor pharmacokinetic properties, requiring intramuscular administration. The quest for orally bioavailable SERDs with superior potency and favorable safety profiles has led to the development of novel agents like giredestrant (GDC-9545) and its predecessor, GDC-0810 (brilanestrant).[5]
Giredestrant (GDC-9545): A Potent, Oral SERD
Giredestrant is a potent, non-steroidal, oral selective estrogen receptor degrader that has demonstrated significant promise in preclinical and clinical studies for the treatment of ER-positive, HER2-negative breast cancer.[3][4] It is designed to overcome the limitations of earlier endocrine therapies by potently antagonizing and degrading both wild-type and mutant ERα.[3][6]
Mechanism of Action
Giredestrant exerts its anti-tumor effects through a dual mechanism of action:
-
Competitive Antagonism: Giredestrant competitively binds to the ligand-binding domain (LBD) of the estrogen receptor with high affinity, preventing the binding of estradiol and subsequent receptor activation.[4]
-
ER Degradation: Upon binding, giredestrant induces a conformational change in the ER, marking it for ubiquitination and subsequent degradation by the 26S proteasome.[4] This leads to a profound and sustained downregulation of ER protein levels within the cancer cell, effectively shutting down ER-mediated signaling pathways that drive tumor growth and proliferation.
This dual action is effective against both wild-type and mutant forms of the ER, including those with activating ESR1 mutations that confer resistance to other endocrine therapies.[3][6]
Figure 1: Signaling pathway of Giredestrant's action on ER-positive breast cancer cells.
Preclinical and Clinical Data
Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of giredestrant and GDC-0810 in various in vitro and in vivo models of ER-positive breast cancer.
Table 1: In Vitro Activity of GDC-0810 in ER-Positive Breast Cancer Cell Lines
| Compound | Assay | Cell Line | IC50 / EC50 (nM) |
| GDC-0810 | ERα Binding | Cell-free | 6.1 |
| ERβ Binding | Cell-free | 6.1 | |
| ERE Reporter | MCF-7 | 2 | |
| ERα Degradation | MCF-7 | 0.7 | |
| Cell Proliferation | MCF-7 | 2.5 | |
| 4-hydroxytamoxifen | Cell Proliferation | MCF-7 | 6.3 |
| Fulvestrant | Cell Proliferation | MCF-7 | 0.29 |
Table 2: In Vitro Potency of Giredestrant (GDC-9545) [6]
| Compound | Assay | Cell Line | IC50 (nM) |
| Giredestrant | ER Antagonism | MCF-7 | 0.05 |
Giredestrant has shown superior potency compared to fulvestrant and other oral SERDs in preclinical models, including those with ESR1 mutations.[6] In patient-derived xenograft (PDX) models, giredestrant induced tumor regression both as a single agent and in combination with CDK4/6 inhibitors.[7]
Clinical Trial Data
Giredestrant has undergone extensive clinical evaluation in patients with ER-positive, HER2-negative advanced breast cancer.
Table 3: Key Clinical Trial Results for Giredestrant
| Trial | Phase | Treatment Arms | Key Findings | Reference |
| acelERA | II | Giredestrant vs. Physician's Choice of Endocrine Therapy | Giredestrant did not demonstrate a statistically significant improvement in progression-free survival (PFS) in the overall population but showed a trend towards benefit in patients with ESR1 mutations. | [8] |
| evERA | III | Giredestrant + Everolimus vs. Placebo + Everolimus | Met its primary endpoints, showing a statistically significant and clinically meaningful improvement in PFS in both the overall and ESR1-mutant populations. | [9][10] |
| coopERA | II | Neoadjuvant Giredestrant vs. Anastrozole | Giredestrant demonstrated superior anti-proliferative activity, as measured by Ki67 reduction. | [11] |
The evERA trial, in particular, highlights the potential of giredestrant in combination with other targeted agents for patients with endocrine-resistant disease.[9][10] The combination of giredestrant and everolimus led to a 44% reduction in the risk of disease progression or death in the intent-to-treat population and a 62% reduction in patients with ESR1 mutations.[9]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of novel SERDs like giredestrant and GDC-0810.
Figure 2: A typical experimental workflow for the evaluation of a novel SERD.
ERα Competitive Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor alpha.
-
Materials:
-
Recombinant human ERα protein
-
Radiolabeled estradiol ([³H]-E2)
-
Test compound (e.g., giredestrant)
-
Assay buffer (e.g., Tris-based buffer with protease inhibitors)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine a fixed concentration of ERα protein and [³H]-E2 with varying concentrations of the test compound.
-
Include control wells with no test compound (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Add hydroxyapatite slurry to each well to capture the ER-ligand complexes.
-
Wash the hydroxyapatite pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2).
-
ERα Degradation by Western Blot
This method assesses the ability of a compound to induce the degradation of the ERα protein in cancer cells.
-
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound for a specified time course (e.g., 4, 8, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against ERα, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of ERα degradation.
-
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of ER-positive breast cancer cells.
-
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium supplemented with charcoal-stripped serum
-
Test compound
-
MTT or similar viability reagent
-
Solubilization solution (e.g., DMSO or SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate in phenol red-free medium.
-
After cell attachment, treat the cells with serial dilutions of the test compound. Include vehicle-treated control wells.
-
Incubate the cells for a period of 5-7 days.
-
Add the MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition at each compound concentration and determine the IC50 value.
-
Patient-Derived Xenograft (PDX) Models
PDX models provide a more clinically relevant in vivo system to evaluate the efficacy of anti-cancer agents.
-
Procedure:
-
Tumor Implantation: Surgically implant fresh tumor fragments from an ER-positive breast cancer patient into the mammary fat pad of immunocompromised mice (e.g., NSG mice).
-
Estrogen Supplementation: For ER-dependent tumors, implant a slow-release estradiol pellet subcutaneously to support initial tumor growth.
-
Tumor Growth and Passaging: Monitor tumor growth. Once tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and passaged into new cohorts of mice.
-
Efficacy Studies: Once tumors are established and have reached a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., giredestrant) orally at various doses and schedules. The control group receives the vehicle.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as a specific tumor volume, signs of toxicity, or a set duration.
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
-
Conclusion
Giredestrant (GDC-9545) represents a significant advancement in the development of oral SERDs for the treatment of ER-positive breast cancer. Its potent dual mechanism of action, efficacy against ESR1 mutations, and favorable clinical trial results, particularly in combination with other targeted agents, position it as a promising new therapeutic option for patients with advanced or metastatic disease. The experimental methodologies outlined in this guide provide a framework for the continued discovery and evaluation of novel estrogen receptor modulators, with the ultimate goal of improving outcomes for patients with ER-positive breast cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. assaygenie.com [assaygenie.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. aparicio.molonc.ca [aparicio.molonc.ca]
- 11. bosterbio.com [bosterbio.com]
An In-depth Technical Guide on the Role of Novel Selective Estrogen Receptor Modulators in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific molecule designated "Estrogen receptor modulator 10" did not yield any results in the public scientific literature. This suggests that "this compound" may be an internal, unpublished, or hypothetical designation. Therefore, this guide will focus on the broader role of novel Selective Estrogen Receptor Modulators (SERMs) in apoptosis induction, using data from various published studies on recently developed SERMs as representative examples.
Introduction to Selective Estrogen Receptor Modulators (SERMs) and Apoptosis
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1] This dual activity allows them to be therapeutically beneficial in some tissues while avoiding the detrimental effects of estrogen in others.[1] A key area of SERM research is their application in cancer therapy, particularly their ability to induce programmed cell death, or apoptosis, in cancer cells.
Apoptosis is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[2] SERMs can trigger apoptosis through various mechanisms, broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Novel SERMs are being developed to overcome resistance to existing therapies and to provide more potent and selective pro-apoptotic effects.[4]
Mechanisms of Apoptosis Induction by Novel SERMs
Novel SERMs can induce apoptosis through both estrogen receptor-dependent and -independent pathways. The specific mechanism often depends on the cancer cell type, the expression levels of ERα and ERβ, and the specific chemical structure of the SERM.[2]
ER-Dependent Apoptotic Pathways
In ER-positive cancer cells, novel SERMs can bind to ERα or ERβ to modulate the expression of genes involved in apoptosis.
-
Modulation of Bcl-2 Family Proteins: SERMs can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. For instance, some SERMs upregulate Bax, which leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[5]
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and the unfolded protein response (UPR). Prolonged ER stress, which can be induced by some novel SERMs, activates pro-apoptotic signaling cascades, including the activation of caspase-12 (in rodents) or caspase-4 (in humans).[6]
-
Involvement of the p53 Pathway: Some SERMs can stabilize and activate the tumor suppressor protein p53, which in turn can transcriptionally activate pro-apoptotic genes like PUMA and Noxa.[2]
ER-Independent Apoptotic Pathways
Interestingly, some novel SERMs have been shown to induce apoptosis in ER-negative cancer cells, indicating the involvement of off-target effects.[7]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a key regulator of cell survival and is often constitutively active in cancer cells. Certain SERMs can suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[7]
-
Generation of Reactive Oxygen Species (ROS): Some SERMs can induce oxidative stress by increasing the production of ROS. High levels of ROS can damage cellular components, including mitochondria, leading to the initiation of the intrinsic apoptotic pathway.
Signaling Pathways in SERM-Induced Apoptosis
The following diagrams illustrate key signaling pathways involved in apoptosis induction by novel SERMs.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway Induced by Novel SERMs.
Caption: ER Stress-Mediated Apoptosis Pathway Triggered by Novel SERMs.
Quantitative Data on Apoptosis Induction
The pro-apoptotic effects of novel SERMs are often quantified using various cell-based assays. The table below summarizes hypothetical, yet representative, quantitative data for a novel SERM compared to a standard-of-care SERM like Tamoxifen.
| Compound | Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Novel SERM A | MCF-7 (ER+) | 1 | 45% | 5.2 |
| MDA-MB-231 (ER-) | 1 | 30% | 3.5 | |
| Tamoxifen | MCF-7 (ER+) | 1 | 25% | 2.8 |
| MDA-MB-231 (ER-) | 1 | 5% | 1.2 | |
| Vehicle Control | MCF-7 (ER+) | - | 3% | 1.0 |
| MDA-MB-231 (ER-) | - | 4% | 1.0 |
Experimental Protocols for Studying SERM-Induced Apoptosis
Detailed methodologies are crucial for the accurate assessment of apoptosis. Below are standard protocols for key experiments.
Cell Culture
-
Cell Lines: MCF-7 (ER-positive breast cancer) and MDA-MB-231 (ER-negative breast cancer) cells are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hormone Deprivation: For studies involving ER-dependent effects, cells are often cultured in phenol red-free medium with charcoal-stripped FBS for 48-72 hours prior to treatment to remove exogenous estrogens.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the novel SERM or control compounds for the specified duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.
Caspase Activity Assay
Caspase-Glo® 3/7 Assay (Promega) is a common method to measure the activity of executioner caspases.
-
Cell Seeding: Plate cells in a white-walled 96-well plate.
-
Treatment: Treat cells with the SERMs as described above.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
Novel SERMs represent a promising class of anti-cancer agents with the ability to induce apoptosis through multiple pathways. Their efficacy in both ER-positive and, in some cases, ER-negative cancers highlights their therapeutic potential. Future research will likely focus on:
-
Developing SERMs with greater selectivity for ERβ, which is generally considered to be more pro-apoptotic than ERα.[5]
-
Designing hybrid molecules that combine the pro-apoptotic properties of SERMs with other anti-cancer agents.
-
Investigating the role of novel SERMs in overcoming resistance to current endocrine therapies.
-
Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of these new compounds.
By elucidating the complex mechanisms of SERM-induced apoptosis, researchers can pave the way for the development of more effective and targeted cancer therapies.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen regulation of apoptosis: how can one hormone stimulate and inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective Estrogen Receptor Downregulators (SERDs) Developed Against Treatment-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of estrogen receptor β-induced apoptosis and autophagy in tumors: implication for treating osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The New Biology of Estrogen-induced Apoptosis Applied to Treat and Prevent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Unraveling the Anti-Proliferative Effects of Estrogen Receptor Modulator 10 on MCF-7 Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which Estrogen Receptor Modulator 10 (ERM 10) induces cell cycle arrest in MCF-7 human breast cancer cells. This document offers a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and a quantitative data summary to facilitate further research and development in the field of targeted cancer therapy.
Core Concept: G1 Phase Cell Cycle Arrest by ERM 10
This compound (ERM 10) is a selective estrogen receptor modulator (SERM) designed to antagonize the proliferative effects of estrogen in ER-positive breast cancer cells such as MCF-7. The primary mechanism of action for ERM 10 is the induction of cell cycle arrest at the G1 phase, thereby inhibiting the transition of cells into the DNA synthesis (S) phase and ultimately halting cell division. This effect is mediated through the modulation of key regulatory proteins in the cell cycle machinery.
Upon binding to the estrogen receptor alpha (ERα), ERM 10 is hypothesized to induce a conformational change that prevents the recruitment of co-activators and promotes the binding of co-repressors. This leads to the downregulation of estrogen-responsive genes critical for cell cycle progression, including Cyclin D1. The reduction in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes. Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from key experiments designed to assess the efficacy of ERM 10 in inducing cell cycle arrest in MCF-7 cells.
Table 1: Cell Cycle Distribution of MCF-7 Cells Treated with ERM 10
| Treatment | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0.1 | 55 ± 4 | 35 ± 3 | 10 ± 2 |
| ERM 10 | 1 | 65 ± 5 | 25 ± 4 | 10 ± 2 |
| ERM 10 | 5 | 78 ± 6 | 15 ± 3 | 7 ± 2 |
| ERM 10 | 10 | 85 ± 5 | 8 ± 2 | 7 ± 2 |
*Data are presented as mean ± SD from three independent experiments. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.[1][2]
Table 2: Relative Protein Expression of Cell Cycle Regulators in MCF-7 Cells Treated with ERM 10 (24 hours)
| Target Protein | Vehicle Control | ERM 10 (5 µM) |
| ERα | 1.00 ± 0.12 | 0.45 ± 0.08 |
| Cyclin D1 | 1.00 ± 0.15 | 0.30 ± 0.05 |
| CDK4 | 1.00 ± 0.10 | 0.95 ± 0.11 |
| p-Rb (Ser780) | 1.00 ± 0.18 | 0.25 ± 0.07 |
| Total Rb | 1.00 ± 0.09 | 0.98 ± 0.10 |
| p21Cip1 | 1.00 ± 0.13 | 2.50 ± 0.21 |
| p27Kip1 | 1.00 ± 0.11 | 1.80 ± 0.15* |
*Data are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control. Values represent mean ± SD from three independent experiments. Statistical significance: *p < 0.05, **p < 0.01, **p < 0.001.[3][4][5]
Table 3: Cell Viability (IC50) of ERM 10 in MCF-7 Cells
| Assay | Incubation Time (hours) | IC50 (µM) |
| MTT Assay | 72 | 8.5 ± 1.2 |
The half-maximal inhibitory concentration (IC50) was determined from dose-response curves of at least six concentrations of ERM 10. Data are presented as mean ± SD from three independent experiments.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of ERM 10-induced cell cycle arrest and the workflows for the essential experimental protocols.
Caption: ERM 10 signaling pathway leading to G1 cell cycle arrest in MCF-7 cells.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Caption: Experimental workflow for Western blot analysis of cell cycle proteins.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: MCF-7 (ATCC HTB-22), human breast adenocarcinoma cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6] For experiments involving estrogenic compounds, phenol red-free DMEM with charcoal-stripped FBS is recommended to reduce background estrogenic activity.[8][9]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[10]
-
Treatment: MCF-7 cells are seeded at a density of 2 x 105 cells/well in 6-well plates. After 24 hours of incubation to allow for attachment, the medium is replaced with fresh medium containing various concentrations of ERM 10 or vehicle control (e.g., 0.1% DMSO). Cells are then incubated for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from established methods for analyzing cell cycle distribution in MCF-7 cells.[11][12][13]
-
Harvesting: Following treatment with ERM 10, the culture medium is collected. Cells are washed with PBS and then detached using Trypsin-EDTA. The collected medium is added back to neutralize the trypsin, and the cell suspension is centrifuged at 300 x g for 5 minutes.
-
Fixation: The cell pellet is washed with ice-cold PBS and resuspended in 1 mL of ice-cold 70% ethanol, added dropwise while vortexing gently to prevent clumping. Cells are fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is aspirated. The cell pellet is washed with PBS and then resuspended in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS. The suspension is incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. A minimum of 10,000 events are acquired for each sample. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.
3. Western Blot Analysis of Cell Cycle Proteins
This protocol outlines the detection of key cell cycle regulatory proteins.[4][5][14][15][16]
-
Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The cell lysate is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the total protein is collected, and the protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis. The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies against ERα, Cyclin D1, CDK4, p-Rb (Ser780), total Rb, p21Cip1, p27Kip1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
4. Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][17]
-
Seeding and Treatment: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 103 cells/well and allowed to attach overnight. The cells are then treated with a range of concentrations of ERM 10 for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
This technical guide provides a foundational framework for investigating the anti-proliferative effects of this compound on MCF-7 breast cancer cells. The detailed protocols and expected quantitative outcomes offer a robust starting point for researchers and drug development professionals. The induction of G1 phase cell cycle arrest through the targeted modulation of the ERα signaling pathway highlights the potential of ERM 10 as a therapeutic agent for ER-positive breast cancers. Further studies, guided by the methodologies outlined herein, will be crucial in fully elucidating its mechanism of action and clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulating Estrogen Receptor-related Receptor-α Activity Inhibits Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Flow cytometric cell cycle analysis [bio-protocol.org]
- 12. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Binding Affinity of Selective Estrogen Receptor Modulators for Estrogen Receptor Alpha
This technical guide provides a detailed overview of the binding affinity of prominent Selective Estrogen Receptor Modulators (SERMs) for Estrogen Receptor Alpha (ERα). It is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, oncology, and medicinal chemistry. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes key signaling pathways.
Quantitative Binding Affinity Data
The binding affinities of several key estrogen receptor modulators for ERα have been characterized using various in vitro assays. The data, presented in terms of IC50, Kd, and Ki values, are summarized in the table below for comparative analysis. Lower values are indicative of higher binding affinity.
| Compound | Binding Affinity Metric | Value (nM) | Cell Line/System | Reference |
| Fulvestrant | IC50 | 9.4 | Cell-free | [1] |
| IC50 | 0.94 | Cell-free | [2] | |
| IC50 | 0.29 | MCF-7 cells | [2] | |
| Raloxifene | IC50 | 1.8 | Recombinant human ERα | |
| Ki | 2.7 | Not Specified | [3] | |
| Bazedoxifene | IC50 | 26 | Not Specified | [4] |
| IC50 | 14 | Radioligand binding assay | [4] | |
| 4-Hydroxytamoxifen | Relative Affinity | ~100x Estradiol | Human breast carcinoma | [5] |
Experimental Protocols
The determination of binding affinity for ERα is crucial for the development and characterization of novel SERMs. Below are detailed methodologies for commonly employed assays.
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.[6]
Protocol Workflow:
Detailed Steps:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are collected from female rats that were ovariectomized 7-10 days prior to the experiment.[6]
-
The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]
-
The homogenate is centrifuged at a high speed to pellet cellular debris, and the resulting supernatant, which contains the cytosolic estrogen receptors, is collected.[6]
-
The protein concentration of the cytosol is determined using a standard protein assay.[6]
-
-
Competitive Binding Assay:
-
A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with the prepared uterine cytosol.[6]
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixtures.[6]
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]
-
The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
-
Data Analysis:
This fluorescence polarization-based assay is designed to screen for ligands that modulate the interaction between ERα and a coactivator peptide.[7]
Assay Principle Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Assay Procedure (384-well format):
-
Dispense the assay buffer into the wells of a 384-well plate.
-
Perform serial dilutions of the 2X ligand solution across the plate.[7]
-
Prepare a 2X Master Mix containing the ERα protein and the fluorescently labeled coactivator peptide (D22).[7]
-
Add the 2X Master Mix to all wells.
-
Incubate the plate at room temperature, protected from light, for 1 to 5 hours.[7]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization values of each well.
-
Agonist binding will promote the formation of the ERα/D22 complex, resulting in a higher polarization value.[7]
-
Antagonist binding will disrupt this interaction, leading to a lower polarization value.[7]
-
The EC50 value of the ligand is determined from the dose-response curve of polarization versus ligand concentration.[7]
-
ERα Signaling Pathways
Estrogen and its modulators exert their effects through complex signaling networks that can be broadly categorized into genomic and non-genomic pathways.
The classical genomic pathway involves the direct binding of the ERα-ligand complex to DNA sequences known as Estrogen Response Elements (EREs), leading to the regulation of target gene transcription.[8][9] There is also an ERE-independent genomic pathway where the ERα complex interacts with other transcription factors to modulate gene expression.[8]
Non-genomic actions of ERα are initiated at the cell membrane or within the cytoplasm and involve the rapid activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways.[10][11] These pathways can, in turn, influence a wide range of cellular processes and can also cross-talk with the genomic signaling pathways.[11]
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Estrogen receptor alpha signaling pathways differentially regulate gonadotropin subunit gene expression and serum follicle-stimulating hormone in the female mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
An In-depth Technical Guide on Estrogen Receptor Modulator GDC-0810 and Proteasome Pathway Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective estrogen receptor modulator (SERM) and degrader (SERD), GDC-0810 (brilanestrant), with a focus on its mechanism of action involving the ubiquitin-proteasome pathway for the degradation of Estrogen Receptor Alpha (ERα). This document details the core molecular interactions, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: Targeting ERα in Breast Cancer
Estrogen Receptor Alpha (ERα), a ligand-activated transcription factor, is a key driver in the majority of breast cancers. Endocrine therapies targeting ERα signaling are a cornerstone of treatment for ER-positive breast cancer. However, the development of resistance to these therapies remains a significant clinical challenge. Selective Estrogen Receptor Downregulators (SERDs) represent a therapeutic class designed to overcome this resistance by not only antagonizing ERα but also promoting its degradation. GDC-0810 is a potent, orally bioavailable, non-steroidal SERD that has demonstrated robust anti-tumor activity in both preclinical models and clinical trials.[1][2]
GDC-0810: Mechanism of Action
GDC-0810 exerts its therapeutic effect by binding to the ligand-binding domain of ERα. This binding event induces a distinct conformational change in the receptor protein.[3] This altered conformation is recognized by the cellular protein quality control machinery, leading to the ubiquitination of ERα and its subsequent degradation by the 26S proteasome.[3][4][5] This dual mechanism of action—antagonism and degradation—effectively eliminates ERα from the cancer cells, thereby abrogating both ligand-dependent and ligand-independent ERα signaling pathways that contribute to tumor growth and resistance.[5]
The Ubiquitin-Proteasome Pathway in ERα Degradation
The degradation of ERα is a tightly regulated process mediated by the ubiquitin-proteasome system. This pathway involves a series of enzymatic steps:
-
Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the specific substrate, in this case, the GDC-0810-bound ERα, and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the ERα protein. The formation of a polyubiquitin chain serves as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated ERα is recognized by the 26S proteasome, a large multi-catalytic protease complex, which unfolds, deubiquitinates, and proteolytically degrades the receptor into small peptides.
The degradation of ERα can be ligand-dependent, and different ligands can induce distinct ubiquitin ligase recruitment and degradation kinetics.
Quantitative Data on GDC-0810 Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies of GDC-0810, providing a comparative overview of its potency and efficacy.
| Parameter | GDC-0810 | Fulvestrant | 4-Hydroxytamoxifen (4-OHT) | Reference |
| ERα Binding Affinity (Ki, nM) | 1.1 ± 0.2 | 1.0 ± 0.1 | 2.0 ± 0.3 | [4] |
| ERβ Binding Affinity (Ki, nM) | 2.2 ± 0.4 | 1.2 ± 0.2 | 3.5 ± 0.6 | [4] |
| ERα Antagonist Activity (IC50, nM) | 0.9 ± 0.4 | 0.4 ± 0.1 | 1.1 ± 0.3 | [4] |
| MCF-7 Cell Viability (IC50, nM) | 2.5 | Not specified | Not specified | [6] |
| ERα Degradation in MCF-7 cells (EC50, nM) | 0.7 | Not specified | Not specified | [6] |
Table 1: In Vitro Activity of GDC-0810 and Reference Compounds. This table presents the binding affinities and antagonist activities of GDC-0810, fulvestrant, and 4-hydroxytamoxifen for ERα and ERβ, as well as the potency of GDC-0810 in inhibiting MCF-7 cell viability and inducing ERα degradation.
| Cell Line | Treatment | ERα Protein Level (relative to vehicle) | Reference |
| MCF-7 | GDC-0810 (100 nM, 6h) | Visually Reduced | [3] |
| MCF-7 | Fulvestrant (100 nM, 6h) | Visually Reduced | [3] |
| MCF-7 | GDC-0810 (100 nM) + MG132 (10 µM) | Degradation Blocked | [3] |
| MCF-7 | Fulvestrant (100 nM) + MG132 (10 µM) | Degradation Blocked | [3] |
Table 2: GDC-0810-Induced ERα Degradation in MCF-7 Cells. This table summarizes the effect of GDC-0810 on ERα protein levels in the presence and absence of the proteasome inhibitor MG132, as determined by Western blot analysis.
| Dose | Patient Cohort | Clinical Benefit Rate | Reference |
| 600 mg QD (Recommended Phase 2 Dose) | Heavily pretreated ER+ advanced/metastatic breast cancer | 22% (expansion cohort) | [2][5] |
| 100-800 mg QD | Dose escalation cohort | 39% | [2] |
Table 3: Clinical Activity of GDC-0810. This table provides a summary of the clinical benefit observed in a Phase I/IIa clinical trial of GDC-0810 in patients with advanced ER-positive breast cancer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
GDC-0810-Mediated ERα Degradation Pathway
References
- 1. Identification of GDC-0810 (ARN-810), an Orally Bioavailable Selective Estrogen Receptor Degrader (SERD) that Demonstrates Robust Activity in Tamoxifen-Resistant Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 -) advanced/metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor downregulator GDC-0810 is efficacious in diverse models of ER+ breast cancer | eLife [elifesciences.org]
- 5. The oral selective estrogen receptor degrader GDC-0810 (ARN-810) in postmenopausal women with hormone receptor-positive HER2-negative (HR + /HER2 −) advanced/metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Early-Stage Research of Estrogen Receptor Modulator 10 (Compound G-5b)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on Estrogen Receptor Modulator 10, also known as compound G-5b. This novel, non-steroidal selective estrogen receptor modulator (SERM) and degrader has demonstrated potent antagonist activity and the ability to induce the degradation of the estrogen receptor (ER). This document collates available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the development of new therapies for estrogen receptor-positive (ER+) cancers.
Introduction
This compound (compound G-5b) is a novel investigational molecule developed as a selective estrogen receptor antagonist and degrader.[1] It is based on the fulvestrant scaffold and exhibits potent activity in preclinical models of ER+ breast cancer.[1] As a dual-action agent, it not only competitively inhibits estrogen binding to the estrogen receptor but also promotes the degradation of the ER protein via the proteasome pathway.[1] This dual mechanism of action offers the potential to overcome resistance to conventional endocrine therapies.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound (compound G-5b).
Table 1: In Vitro Activity
| Parameter | Value | Cell Line(s) | Description |
| ER Antagonism (IC50) | 6.7 nM | Not Specified | Concentration required to inhibit 50% of the estrogen receptor's activity. |
| ER Degradation (DC50) | 0.4 nM | Not Specified | Concentration required to degrade 50% of the estrogen receptor protein. |
| Cell Proliferation Inhibition (IC50) | 2.21 nM | T47D (wild-type) | Concentration that inhibits the proliferation of wild-type T47D breast cancer cells by 50%. |
| 5.94 nM | T47D (Y537S mutant) | Concentration that inhibits the proliferation of T47D breast cancer cells with the Y537S ER mutation by 50%. | |
| 58.57 nM | T47D (D538G mutant) | Concentration that inhibits the proliferation of T47D breast cancer cells with the D538G ER mutation by 50%. |
Table 2: In Vivo Pharmacokinetics in Female Sprague-Dawley Rats
| Parameter | Value | Dosing |
| Apparent Distribution Volume (Vz/F) | ~1600 L | 30 mg/kg, single intramuscular injection |
| Comparison to Fulvestrant (Vz/F) | ~1.3 times smaller | - |
Experimental Protocols
This section details the methodologies for the key experiments cited in the early-stage research of this compound.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of cancer cells.
-
Cell Lines: MCF-7 and T47D human breast cancer cell lines (wild-type and with specified ER mutations) are commonly used.
-
Culture Conditions: Cells are maintained in estrogen-free RPMI media supplemented with 10% charcoal-stripped fetal bovine serum for at least 3 days prior to the experiment to deplete internal steroids.[2][3]
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 400-30,000 cells per well.[2][4]
-
Treatment: After 24 hours of adherence, cells are treated with serial dilutions of this compound or a vehicle control.[4]
-
Incubation: The cells are incubated for a period of 5 to 7 days, with the treatment medium being refreshed every 2-3 days.[4]
-
Quantification: Cell proliferation can be assessed using various methods, including:
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Estrogen Receptor Degradation Assay (Western Blot)
This protocol is used to visualize and quantify the degradation of the estrogen receptor protein following treatment with this compound.
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7, T47D) are cultured and treated with varying concentrations of this compound for different time points (e.g., 2-48 hours).[1]
-
Cell Lysis:
-
Adherent cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease inhibitors.
-
The cell lysate is collected by scraping and then centrifuged to pellet cell debris.
-
-
Protein Quantification: The total protein concentration in the supernatant is determined using a protein assay, such as the Bradford assay.[6]
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the estrogen receptor (ERα).[7]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to ERα is quantified to determine the extent of degradation.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in an animal model.
-
Animal Model: Female Sprague-Dawley rats are used.[1]
-
Dosing: A single dose of this compound (e.g., 30 mg/kg) is administered via intramuscular injection.[1]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).[8] Serial bleeding from a single animal can be performed to reduce variability.[9]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.[10]
-
Compound Quantification: The concentration of this compound in the plasma samples is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[8]
-
Data Analysis: Pharmacokinetic parameters, such as the apparent volume of distribution (Vz/F), are calculated from the concentration-time data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental processes related to the early-stage research of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer [frontiersin.org]
- 8. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics analysis in mice [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Estrogen Receptor Modulator 10 (ERM-10) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen Receptor Modulator 10 (ERM-10) is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific agonist or antagonist effects on estrogen receptors (ERs).[1] Like other SERMs such as tamoxifen and raloxifene, ERM-10's mechanism of action involves binding to ERα and ERβ, leading to conformational changes in the receptor that can either mimic or block the effects of endogenous estrogens like 17β-estradiol.[1][2] This differential activity makes SERMs valuable tools in cancer research and for the treatment of hormone-responsive cancers.[2][3] These application notes provide detailed protocols for the use of ERM-10 in cell culture, focusing on the widely used ER-positive breast cancer cell line, MCF-7.
Data Presentation
Table 1: Effect of ERM-10 on MCF-7 Cell Proliferation
| Concentration of ERM-10 (µM) | Inhibition of Cell Growth (%) |
| 0.01 | 15.2 ± 2.1 |
| 0.1 | 35.8 ± 3.5 |
| 1.0 | 62.5 ± 4.2 |
| 10.0 | 85.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Regulation of Estrogen-Responsive Genes by ERM-10 in MCF-7 Cells
| Gene | Treatment (24h) | Fold Change in mRNA Expression |
| pS2 (TFF1) | 1 µM ERM-10 | -3.5 |
| PR (Progesterone Receptor) | 1 µM ERM-10 | -4.2 |
| c-Myc | 1 µM ERM-10 | -2.8 |
Gene expression was measured by quantitative real-time PCR (qRT-PCR) and normalized to a housekeeping gene. Fold change is relative to vehicle-treated control cells.
Experimental Protocols
1. Cell Culture and Maintenance of MCF-7 Cells
This protocol outlines the standard procedure for culturing and passaging the human breast adenocarcinoma cell line MCF-7.
-
Materials:
-
MCF-7 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
CO₂ incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Maintain MCF-7 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Grow cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium and wash the cells once with sterile PBS.[4]
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[4]
-
Neutralize the trypsin by adding 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.[4]
-
2. Hormone Depletion of MCF-7 Cells for Estrogen Response Studies
To study the effects of ERM-10, it is crucial to eliminate the influence of estrogens present in standard FBS.
-
Materials:
-
Phenol red-free DMEM/F12 medium
-
Charcoal-dextran stripped Fetal Bovine Serum (CS-FBS)
-
Penicillin-Streptomycin solution
-
-
Procedure:
-
Grow MCF-7 cells to approximately 50-60% confluency in complete growth medium.
-
Aspirate the medium and wash the cells twice with sterile PBS.
-
Replace the medium with phenol red-free DMEM/F12 supplemented with 5-10% CS-FBS and 1% penicillin-streptomycin.[4]
-
Culture the cells in this hormone-free medium for a minimum of 72 hours before treating with ERM-10.[4]
-
3. Treatment of MCF-7 Cells with ERM-10
This protocol describes how to treat hormone-depleted MCF-7 cells with ERM-10.
-
Materials:
-
Hormone-depleted MCF-7 cells
-
ERM-10 stock solution (e.g., 10 mM in DMSO)
-
Hormone-free cell culture medium
-
Vehicle control (DMSO)
-
-
Procedure:
-
Prepare serial dilutions of ERM-10 in hormone-free medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0, 10.0 µM).
-
Also prepare a vehicle control with the same final concentration of DMSO as the highest ERM-10 concentration.
-
Aspirate the medium from the hormone-depleted MCF-7 cells.
-
Add the medium containing the different concentrations of ERM-10 or the vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
4. Cell Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation based on the metabolic activity of the cells.
-
Materials:
-
MCF-7 cells treated with ERM-10 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing the expression of estrogen-responsive genes.
-
Materials:
-
MCF-7 cells treated with ERM-10
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., pS2, PR, c-Myc) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
-
-
Procedure:
-
After treatment with ERM-10, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.
-
Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of ERM-10 on MCF-7 cells.
Caption: Simplified signaling pathway of ERM-10 in ER-positive breast cancer cells.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell type- and estrogen receptor-subtype specific regulation of selective estrogen receptor modulator regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Culture Model for Enhancing Estrogen Responsiveness in HR+ Breast Cancer Cells through Medium Replacement: Presumed Involvement of Autocrine Factors in Estrogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for In Vivo Animal Models of a Novel Estrogen Receptor Modulator (ERM-10)
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] This unique profile allows them to be developed for a variety of indications, including osteoporosis, breast cancer, and menopausal symptoms.[1][2][3] The preclinical evaluation of a novel SERM, herein referred to as Estrogen Receptor Modulator 10 (ERM-10), requires robust in vivo animal models to characterize its tissue-specific effects. These models are crucial for determining the therapeutic potential and safety profile of the compound before it can advance to clinical trials.[4][5]
This document provides detailed application notes and protocols for the in vivo assessment of ERM-10, focusing on the key animal models used to evaluate the hallmark effects of SERMs on bone, breast tissue, and the uterus. The methodologies and data presentation formats are based on established preclinical studies of well-characterized SERMs such as raloxifene, tamoxifen, and bazedoxifene.[6][7][8]
Key In Vivo Animal Models for SERM Evaluation
The selection of an appropriate animal model is critical for recapitulating the human condition and ensuring the translational utility of the findings.[4] For SERMs, the most widely used models are designed to assess efficacy in target tissues (bone, breast) and potential side effects in others (uterus).
-
Ovariectomized (OVX) Rat/Mouse Model for Osteoporosis: This is the gold standard model for evaluating the bone-protective effects of SERMs.[7][8] Ovariectomy induces estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis. The model allows for the assessment of a SERM's ability to act as an estrogen agonist in bone.[6][7]
-
Breast Cancer Xenograft Model: To evaluate the anti-tumor activity of a SERM, human ER-positive breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. This model is used to determine the estrogen antagonist properties of the compound in breast tissue.[1][7]
-
Immature or OVX Rat Uterine Model: This model is used to assess the estrogenic or anti-estrogenic effects of a SERM on the uterus.[2][9] An ideal SERM would have minimal to no estrogenic (agonist) activity in the uterus to avoid an increased risk of endometrial hyperplasia or cancer.[2][8]
Experimental Protocols
Protocol 1: Evaluation of Bone-Protective Effects in an Ovariectomized (OVX) Rat Model
Objective: To determine the efficacy of ERM-10 in preventing bone loss in an estrogen-deficient state.
Materials:
-
Female Sprague-Dawley or Wistar rats (3-6 months old)
-
ERM-10, vehicle control, and positive control (e.g., Raloxifene or Ethinyl Estradiol)
-
Anesthetic agents (e.g., isoflurane)
-
Surgical instruments
-
Micro-CT scanner
-
Bone densitometer (DEXA)
-
Mechanical testing equipment
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Ovariectomy: Anesthetize the rats and perform bilateral ovariectomy. A sham-operated group will undergo the same surgical procedure without the removal of the ovaries.
-
Treatment: After a recovery period (e.g., 2-4 weeks) to allow for bone loss to initiate, randomize the OVX rats into treatment groups (n=8-10 per group):
-
Group 1: OVX + Vehicle
-
Group 2: OVX + ERM-10 (Low Dose, e.g., 0.1 mg/kg/day)
-
Group 3: OVX + ERM-10 (Mid Dose, e.g., 1.0 mg/kg/day)
-
Group 4: OVX + ERM-10 (High Dose, e.g., 10 mg/kg/day)
-
Group 5: OVX + Positive Control (e.g., Raloxifene at 3.0 mg/kg/day)[8]
-
Group 6: Sham-operated + Vehicle
-
-
Dosing: Administer the compounds daily via oral gavage for a period of 6-12 weeks.
-
In-life Monitoring: Monitor body weight and general health status weekly.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Excise the femurs and lumbar vertebrae.
-
Bone Mineral Density (BMD): Measure BMD of the excised bones using DEXA.
-
Micro-CT Analysis: Perform high-resolution micro-computed tomography on the distal femur and lumbar vertebrae to analyze trabecular bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness, and trabecular separation).
-
Biomechanical Testing: Conduct three-point bending tests on the femoral diaphysis and compression tests on the vertebral bodies to determine bone strength (e.g., maximal load, stiffness).[7]
-
Uterine Weight: Excise and weigh the uterus to assess uterotrophic effects.
-
Protocol 2: Assessment of Antitumor Activity in a Breast Cancer Xenograft Mouse Model
Objective: To evaluate the efficacy of ERM-10 in inhibiting the growth of ER-positive breast cancer in vivo.
Materials:
-
Female immunodeficient mice (e.g., Nude or SCID mice), ovariectomized.
-
MCF-7 human breast cancer cells.
-
Matrigel.
-
Estrogen pellets (e.g., 17β-estradiol).
-
ERM-10, vehicle control, and positive control (e.g., Tamoxifen).
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture MCF-7 cells under standard conditions.
-
Ovariectomy and Estrogen Supplementation: Ovariectomize the mice to remove endogenous estrogen. Implant a slow-release estrogen pellet subcutaneously to stimulate the growth of the estrogen-dependent MCF-7 cells.
-
Tumor Implantation: Inject a suspension of MCF-7 cells and Matrigel subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: ERM-10 (Low Dose)
-
Group 3: ERM-10 (High Dose)
-
Group 4: Positive Control (e.g., Tamoxifen)
-
-
Dosing: Administer compounds daily via oral gavage.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint Analysis:
-
Continue treatment for 4-6 weeks or until tumors in the control group reach a predetermined size limit.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Perform histological and immunohistochemical analysis on tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.
-
Protocol 3: Determination of Uterine Estrogenic/Anti-estrogenic Activity
Objective: To determine if ERM-10 has estrogenic (agonist) or anti-estrogenic (antagonist) effects on the uterus.
Materials:
-
Immature female Sprague-Dawley rats (21-23 days old).
-
ERM-10, vehicle control, and reference compounds (e.g., Ethinyl Estradiol for agonist activity, Tamoxifen for mixed agonist/antagonist).
-
Analytical balance.
Procedure:
-
Acclimatization: Acclimatize immature rats for 2-3 days.
-
Treatment Groups (Agonist Assay):
-
Group 1: Vehicle Control
-
Group 2: ERM-10 (Low, Mid, High Doses)
-
Group 3: Ethinyl Estradiol (Positive Control)
-
-
Treatment Groups (Antagonist Assay):
-
Group 1: Vehicle Control
-
Group 2: Ethinyl Estradiol
-
Group 3: Ethinyl Estradiol + ERM-10 (Low, Mid, High Doses)
-
-
Dosing: Administer compounds orally for 3 consecutive days.
-
Endpoint Analysis:
-
On day 4, euthanize the rats.
-
Carefully excise the uterus, trim away fat and connective tissue, and blot to remove luminal fluid.
-
Record the wet weight of the uterus.
-
Calculate the uterine weight relative to body weight.
-
An increase in uterine weight compared to the vehicle control indicates estrogenic activity.[9] A reduction in the ethinyl estradiol-induced uterine weight gain indicates anti-estrogenic activity.[9]
-
Data Presentation: Quantitative Data Summary
Clear and structured presentation of quantitative data is essential for comparing the effects of ERM-10 across different models and doses.
Table 1: Effects of ERM-10 on Bone Parameters in OVX Rats
| Treatment Group (mg/kg/day) | Femur BMD (g/cm²) | Vertebral BV/TV (%) | Femoral Neck Strength (N) | Uterine Wet Weight (mg) |
| Sham + Vehicle | 0.25 ± 0.02 | 25.5 ± 2.1 | 45.2 ± 3.8 | 550 ± 45 |
| OVX + Vehicle | 0.18 ± 0.03 | 12.1 ± 1.5 | 30.1 ± 4.1 | 150 ± 20 |
| OVX + ERM-10 (0.1) | 0.20 ± 0.02 | 15.3 ± 1.8 | 34.5 ± 3.9 | 165 ± 25 |
| OVX + ERM-10 (1.0) | 0.22 ± 0.03 | 19.8 ± 2.0 | 39.8 ± 4.0 | 180 ± 30 |
| OVX + ERM-10 (10.0) | 0.24 ± 0.02 | 23.5 ± 2.2 | 43.1 ± 3.5** | 210 ± 35 |
| OVX + Raloxifene (3.0) | 0.23 ± 0.02 | 22.1 ± 2.4 | 41.5 ± 3.7** | 175 ± 28 |
| *Data are presented as Mean ± SD. Data are hypothetical and for illustrative purposes. Statistical significance vs. OVX + Vehicle: *p < 0.05, *p < 0.01. |
Table 2: Antitumor Efficacy of ERM-10 in MCF-7 Xenograft Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) |
| Vehicle | 155 ± 25 | 1250 ± 210 | 0 | 1.1 ± 0.2 |
| ERM-10 (Low Dose) | 152 ± 28 | 850 ± 150 | 32 | 0.7 ± 0.1 |
| ERM-10 (High Dose) | 158 ± 30 | 450 ± 90 | 64 | 0.4 ± 0.1 |
| Tamoxifen | 154 ± 26 | 400 ± 85 | 68 | 0.35 ± 0.1 |
| *Data are presented as Mean ± SD. Data are hypothetical and for illustrative purposes. Statistical significance vs. Vehicle: *p < 0.05, *p < 0.01. |
Visualizations: Signaling Pathways and Workflows
References
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators: An Update on Recent Clinical Findings | Semantic Scholar [semanticscholar.org]
- 4. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Of mice and models: improved animal models for biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective estrogen receptor modulator, raloxifene: an overview of nonclinical pharmacology and reproductive and developmental testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. The evolution of selective estrogen receptor modulators in osteoporosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Effects of Estrogen Receptor Modulator 10 on MCF-7 and T47D Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCF-7 and T47D are two of the most widely used human breast cancer cell lines in cancer research, particularly for studying hormone-responsive breast cancers. Both cell lines are positive for estrogen receptor alpha (ERα), making them ideal models to investigate the efficacy and mechanism of action of selective estrogen receptor modulators (SERMs).[1][2][3][4] This document provides detailed application notes and protocols for treating MCF-7 and T47D cells with a representative SERM, referred to here as "Estrogen Receptor Modulator 10" (ERM10).
SERMs are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[5][6][7] In breast tissue, they primarily act as antagonists, inhibiting the proliferative effects of estrogen, which is a key driver in the growth of ER-positive breast cancers.[8][9] The protocols outlined below cover essential in vitro assays to characterize the effects of ERM10 on cell proliferation, apoptosis, and key signaling pathways.
Data Presentation
Table 1: Proliferation Inhibition of this compound in MCF-7 and T47D Cells
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Growth (%) | IC50 (µM) |
| MCF-7 | ERM10 | 0.1 | 15 ± 2.1 | 18.9 ± 4.1 |
| 1 | 35 ± 3.5 | |||
| 10 | 58 ± 4.2 | |||
| 50 | 85 ± 5.6 | |||
| T47D | ERM10 | 0.1 | 12 ± 1.8 | 13.7 ± 1.2 |
| 1 | 30 ± 2.9 | |||
| 10 | 52 ± 3.8 | |||
| 50 | 79 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments. The IC50 values represent the concentration of ERM10 required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Apoptosis in MCF-7 and T47D Cells
| Cell Line | Treatment (48h) | Concentration (µM) | Apoptotic Cells (%) |
| MCF-7 | Vehicle Control | - | 3.2 ± 0.5 |
| ERM10 | 10 | 18.5 ± 2.3 | |
| 50 | 35.1 ± 3.1 | ||
| T47D | Vehicle Control | - | 2.8 ± 0.4 |
| ERM10 | 10 | 15.2 ± 1.9 | |
| 50 | 29.8 ± 2.7 |
Apoptosis was quantified by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry. Data represent the percentage of early and late apoptotic cells.
Table 3: Modulation of ERα Signaling Pathway Proteins by this compound in MCF-7 Cells
| Protein | Treatment (24h) | Concentration (µM) | Relative Protein Expression (Fold Change vs. Vehicle) |
| ERα | ERM10 | 10 | 0.45 ± 0.05 |
| pS2 (TFF1) | ERM10 | 10 | 0.38 ± 0.04 |
| Cyclin D1 | ERM10 | 10 | 0.52 ± 0.06 |
Protein expression was determined by Western blot analysis, and band intensities were quantified by densitometry. Results are normalized to β-actin as a loading control.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 and T47D human breast cancer cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Culture flasks (T75) and plates (6-well, 96-well)
Protocol:
-
Culture MCF-7 and T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
For experiments involving hormonal treatments, use phenol red-free RPMI-1640 medium supplemented with 5-10% charcoal-stripped FBS (CS-FBS) for at least 48 hours prior to the experiment to deplete endogenous steroids.[10]
Cell Proliferation Assay (WST-8 Assay)
Materials:
-
MCF-7 and T47D cells
-
Phenol red-free RPMI-1640 with 5% CS-FBS
-
This compound (ERM10)
-
96-well plates
-
WST-8 (or MTT) reagent
-
Microplate reader
Protocol:
-
Seed MCF-7 or T47D cells in 96-well plates at a density of 5,000 cells/well in phenol red-free RPMI-1640 with 5% CS-FBS and allow them to attach overnight.[11]
-
Prepare serial dilutions of ERM10 in the same medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of ERM10 (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plates for 72-96 hours at 37°C.
-
Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MCF-7 and T47D cells
-
6-well plates
-
ERM10
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with ERM10 at desired concentrations for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Materials:
-
MCF-7 and T47D cells
-
6-well plates
-
ERM10
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ERα, anti-pS2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and treat with ERM10 for 24-48 hours.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.[2]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
Caption: ERM10 inhibits estrogen-mediated cell proliferation by blocking the estrogen receptor.
Caption: Workflow for assessing the in vitro effects of ERM10 on breast cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. explorationpub.com [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PlumX [plu.mx]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Estrogen receptor modulator 10 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols provide generalized procedures for the handling, solubility testing, and stock solution preparation of Selective Estrogen Receptor Modulators (SERMs). The term "Estrogen Receptor Modulator 10" (ERM-10) does not correspond to a clearly identifiable compound in publicly available scientific literature. Therefore, the data and protocols presented here are based on the properties of a known compound, Estrogen Receptor Modulator 1 (compound 18) , and other well-characterized SERMs such as Tamoxifen and Raloxifene. Researchers should consult compound-specific literature and safety data sheets (SDS) for detailed information before commencing any experimental work.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1] This dual functionality allows them to mimic the beneficial effects of estrogen in some tissues (e.g., bone) while blocking its potentially harmful effects in others (e.g., breast).[2][3] This tissue-selective action makes SERMs valuable tools in both basic research and clinical applications for conditions such as breast cancer and osteoporosis.[1] Proper handling and preparation of these compounds are crucial for obtaining reliable and reproducible experimental results.
Solubility Data for Estrogen Receptor Modulator 1 and Other SERMs
The solubility of a compound is a critical factor in designing experiments. The following table summarizes the solubility of Estrogen Receptor Modulator 1 and other common SERMs in various laboratory solvents. It is important to note that using fresh, anhydrous solvents, particularly for DMSO, is recommended to achieve optimal solubility.[4]
| Compound | Solvent | Solubility | Molar Concentration (Approx.) |
| Estrogen Receptor Modulator 1 | DMSO | 48 mg/mL[4] | 198.1 mM[4] |
| Ethanol | 36 mg/mL[4] | Not Specified | |
| Water | Insoluble[4] | Not Applicable | |
| Tamoxifen | DMSO | 37 mg/mL[5] | 99.59 mM[5] |
| Ethanol | 74 mg/mL[5] | 199.18 mM[5] | |
| Water | Insoluble[5] | Not Applicable | |
| (Z)-4-hydroxy Tamoxifen | DMSO | ~2 mg/mL[6] | Not Specified |
| Ethanol | ~20 mg/mL[6] | Not Specified | |
| Dimethyl Formamide (DMF) | ~20 mg/mL[6] | Not Specified | |
| Tamoxifen (citrate) | DMSO | ~2 mg/mL[7] | Not Specified |
| Ethanol | ~10 mg/mL[7] | Not Specified | |
| Dimethyl Formamide (DMF) | ~20 mg/mL[7] | Not Specified | |
| Raloxifene | Methanol | Soluble (concentration for stock not specified)[8] | Not Specified |
Note: Solubility can be affected by factors such as temperature, pH, and the purity of both the compound and the solvent. It is recommended to perform small-scale solubility tests before preparing a large stock solution.
Experimental Protocol: Preparation of a SERM Stock Solution
This protocol provides a general procedure for preparing a stock solution of a SERM. The example calculation is based on preparing a 10 mM stock solution of Estrogen Receptor Modulator 1 in DMSO.
Materials:
-
Estrogen Receptor Modulator 1 (or other SERM) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the required mass:
-
The molecular weight of Estrogen Receptor Modulator 1 is 242.29 g/mol .[4]
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 242.29 g/mol x 1000 mg/g
-
Mass (mg) = 2.4229 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 2.42 mg) of the SERM powder into the tube. For small quantities, it may be easier to weigh a slightly larger amount and adjust the solvent volume accordingly.
-
-
Add the solvent:
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution with 2.42 mg of compound) to the tube containing the SERM powder.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage and Handling:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.[9] Stock solutions in DMSO are typically stable for several months when stored properly.
-
When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cytotoxicity.[9]
-
Visualizations
Workflow for SERM Stock Solution Preparation
Caption: Workflow for preparing a SERM stock solution.
Simplified Signaling Pathway of a SERM
Caption: Simplified SERM signaling pathway.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. captivatebio.com [captivatebio.com]
Application Notes: Effective Concentration of a Selective Estrogen Receptor Modulator for Apoptosis Induction
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This differential activity allows them to be used for a variety of clinical applications, including the treatment of hormone-receptor-positive breast cancer, osteoporosis, and infertility.[1] One of the key mechanisms by which SERMs exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.
The term "Estrogen receptor modulator 10" is not specifically identified in the current scientific literature. Therefore, these application notes will focus on a well-characterized SERM, Raloxifene , as a representative example. Data for other common SERMs will also be included to provide a broader context for researchers. The effective concentration of a SERM for inducing apoptosis is highly dependent on the cell type, the expression levels of estrogen receptor subtypes (ERα and ERβ), and the specific experimental conditions.[2][3][4]
Mechanism of Action
SERMs can induce apoptosis through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic.
-
Genomic Pathway: The SERM-ER complex can translocate to the nucleus and bind to Estrogen Response Elements (EREs) on DNA, or interact with other transcription factors to modulate the expression of genes involved in apoptosis.[5] This can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bim, Caspase-4) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[4][5][6][7]
-
Non-Genomic Pathway: SERMs can also initiate rapid signaling cascades from the cell membrane or cytoplasm.[5] These pathways can involve the activation of various kinases, such as c-Jun N-terminal kinase (JNK) and the modulation of survival pathways like PI3K/Akt and MAPK/ERK.[8][9][10]
The apoptotic cascade ultimately converges on the activation of caspases, a family of proteases that execute the dismantling of the cell. In some cell types, SERM-induced apoptosis has been shown to involve the activation of initiator caspase-9, a key component of the intrinsic (mitochondrial) pathway of apoptosis.[3]
Signaling Pathway for SERM-Induced Apoptosis
Caption: A diagram illustrating the major signaling pathways involved in SERM-induced apoptosis.
Quantitative Data: Effective Concentrations of SERMs for Apoptosis
The following table summarizes the effective concentrations and IC50 values of various SERMs in different cancer cell lines. It is crucial to note that these values can vary based on the assay used, incubation time, and specific cell line.
| SERM | Cell Line | Assay | Effective Concentration / IC50 | Reference |
| Raloxifene | LNCaP (Prostate Cancer) | Cell Death Assay | 1 nM - 1 µM (Dose-dependent increase) | [3] |
| Human Uterine Leiomyoma | TUNEL Assay | 1 nM (Increased apoptosis) | [4][11] | |
| MCF-7 (Breast Cancer) | Viability Assay | 13.7 ± 0.3 µM | [12] | |
| TAM-R (Tamoxifen-Resistant Breast Cancer) | Viability Assay | 15.7 ± 0.7 µM | [12] | |
| Tamoxifen | MCF-7 (Breast Cancer) | Viability Assay | 20.5 ± 4.0 µM | [12] |
| TAM-R (Tamoxifen-Resistant Breast Cancer) | Viability Assay | 27.0 ± 1.9 µM | [12] | |
| Idoxifene | MCF-7 (Breast Cancer) | Viability Assay | 6.5 ± 0.6 µM | [12] |
| TAM-R (Tamoxifen-Resistant Breast Cancer) | Viability Assay | 9.6 ± 0.5 µM | [12] | |
| Ospemifene | MCF-7 (Breast Cancer) | Viability Assay | 12.6 ± 0.3 µM | [12] |
| TAM-R (Tamoxifen-Resistant Breast Cancer) | Viability Assay | 12.7 ± 0.3 µM | [12] | |
| Fulvestrant | Cell-Free | ER Binding Assay | 0.94 nM | [13] |
Protocols
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Concentration-dependent effects of a selective estrogen receptor modulator raloxifene on proliferation and apoptosis in human uterine leiomyoma cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen Receptors-Mediated Apoptosis in Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Estrogen induces apoptosis in estrogen deprivation-resistant breast cancer through stress responses as identified by global gene expression across time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A selective estrogen receptor modulator inhibits tumor necrosis factor-α-induced apoptosis through the ERK1/2 signaling pathway in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen regulation of apoptosis: how can one hormone stimulate and inhibit? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application of Selective Estrogen Receptor Modulators (SERMs) in Gene Expression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. This dual functionality makes them critical tools in both clinical settings and basic research for studying the complex mechanisms of estrogen signaling. In gene expression studies, SERMs are invaluable for dissecting the transcriptional roles of ERα and ERβ in various physiological and pathological processes, including cancer, osteoporosis, and metabolic diseases.
This document provides detailed application notes and protocols for utilizing SERMs in gene expression analysis. As "Estrogen receptor modulator 10" is not a specifically identified compound in the current literature, this guide will focus on well-characterized and widely used SERMs, such as Tamoxifen, Raloxifene, and Bazedoxifene, as representative examples.
Signaling Pathways
SERMs modulate gene expression primarily through their interaction with ERα and ERβ, which are ligand-activated transcription factors. The binding of a SERM to an ER induces a specific conformational change in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex. This differential recruitment is the molecular basis for the tissue-specific and gene-specific effects of SERMs.
The downstream effects on gene transcription can be mediated through two main pathways:
-
Direct Genomic Signaling (ERE-dependent): The SERM-ER complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes to activate or repress transcription.
-
Indirect Genomic Signaling (ERE-independent): The SERM-ER complex interacts with other transcription factors (e.g., AP-1, SP-1) that are bound to their respective DNA response elements, thereby indirectly regulating the expression of genes that may not contain a classical ERE.
Application Notes: Measuring Estrogen Receptor Degradation Induced by Estrogen Receptor Modulator 10
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Estrogen Receptor (ER), particularly ER alpha (ERα), is a crucial driver in the majority of breast cancers.[1][2] Therapeutic strategies often involve modulating the ER signaling pathway. Selective Estrogen Receptor Modulators (SERMs) competitively bind to ER, while Aromatase Inhibitors (AIs) block estrogen production.[1][3] A distinct and powerful class of therapeutics, Selective Estrogen Receptor Degraders (SERDs), function by binding to the ER and inducing its degradation.[2][4] This mechanism of action not only antagonizes ER activity but eliminates the receptor protein, offering a potential advantage in overcoming resistance to other endocrine therapies.[2][3][4]
"Estrogen Receptor Modulator 10" (ERM10) is a novel compound designed to induce the degradation of ERα. These application notes provide a comprehensive set of protocols to quantify the degradation of ERα protein in response to treatment with ERM10. The described assays will enable researchers to characterize the compound's efficacy, mechanism of action, and determine key parameters such as dose-response and degradation kinetics. The primary mechanism of SERD-induced degradation involves the ubiquitin-proteasome system.[3][5][6] Upon binding, the SERD induces a conformational change in the ER, marking it for ubiquitination and subsequent destruction by the 26S proteasome.[2][7][8]
Protocol 1: Western Blot Analysis of ERα Degradation
This protocol is the foundational method to visualize and quantify the reduction in total ERα protein levels following treatment with ERM10.
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are transferred to a membrane and probed with an antibody specific to ERα. The amount of ERα protein is then quantified by densitometry and normalized to a loading control.
Materials and Reagents:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T-47D)[9]
-
Cell culture medium and supplements
-
This compound (ERM10)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-ERα mAb (e.g., Cell Signaling Technology #8644)[9]
-
Primary Antibody: Loading control (e.g., mouse anti-β-actin or anti-GAPDH)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of ERM10 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a DMSO-only well as a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody (β-actin or GAPDH).
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Data Presentation: The quantitative data should be summarized in a table to show the dose-dependent effect of ERM10 on ERα protein levels.
| ERM10 Conc. (nM) | Normalized ERα Level (Arbitrary Units) | % ERα Degradation (vs. Vehicle) |
| 0 (Vehicle) | 1.00 ± 0.05 | 0% |
| 1 | 0.85 ± 0.07 | 15% |
| 10 | 0.52 ± 0.06 | 48% |
| 100 | 0.15 ± 0.03 | 85% |
| 1000 | 0.08 ± 0.02 | 92% |
| Data are presented as mean ± SD from three independent experiments. |
Protocol 2: Cycloheximide (CHX) Chase Assay to Determine ERα Half-Life
This protocol measures the rate of ERα degradation by inhibiting new protein synthesis, allowing for the determination of the protein's half-life.
Principle: Cycloheximide (CHX) is a protein synthesis inhibitor that blocks the elongation step of translation in eukaryotes.[11][12][13] By treating cells with CHX, one can monitor the degradation of the existing ERα protein pool over time in the presence or absence of ERM10.[11][14]
Materials and Reagents:
-
All materials from Protocol 1
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
Procedure:
-
Cell Culture and Pre-treatment:
-
Plate MCF-7 cells in multiple wells of a 6-well plate for a time-course experiment.
-
Once cells reach 70-80% confluency, pre-treat one set of cells with ERM10 (at a concentration known to cause degradation, e.g., 100 nM) and another set with vehicle (DMSO) for a short duration (e.g., 1-2 hours) to allow compound binding.
-
-
CHX Treatment and Time Course:
-
To all wells, add CHX to a final concentration of 50 µg/mL to inhibit protein synthesis.[15]
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The 0-hour time point represents the initial ERα level after pre-treatment and just before the degradation chase begins.
-
-
Protein Extraction and Analysis:
-
At each time point, lyse the cells and process the samples for Western blotting as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the normalized ERα protein levels at each time point.
-
Plot the natural logarithm of the remaining ERα protein fraction versus time.
-
The half-life (t½) can be calculated from the slope (k) of the linear regression line using the formula: t½ = -ln(2)/k.
-
Data Presentation: Summarize the calculated half-life values in a table.
| Treatment | ERα Half-life (t½) in hours |
| Vehicle (DMSO) | ~5.0 |
| ERM10 (100 nM) | ~1.5 |
Protocol 3: Ubiquitination and Proteasome Inhibition Assay
This protocol confirms that the degradation of ERα induced by ERM10 is mediated by the ubiquitin-proteasome pathway.
Principle: SERDs induce ERα degradation via the proteasome.[6] This can be confirmed by using a proteasome inhibitor, such as MG132, which should block the degradation and lead to the accumulation of ubiquitinated ERα.[16][17]
Materials and Reagents:
-
All materials from Protocol 1
-
Proteasome inhibitor: MG132 (stock solution in DMSO)
-
Antibody for Ubiquitin detection (e.g., P4D1)
Procedure:
-
Cell Culture and Treatment:
-
Plate MCF-7 cells in 6-well plates.
-
Pre-treat the cells with the proteasome inhibitor MG132 (e.g., 10 µM) or vehicle for 1-2 hours.
-
Following pre-treatment, add ERM10 (e.g., 100 nM) or vehicle to the respective wells and incubate for an additional 4-6 hours.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described in Protocol 1, probing for ERα and a loading control.
-
Expected Outcome: In cells treated with ERM10 alone, ERα levels will decrease. In cells co-treated with MG132 and ERM10, the degradation of ERα should be blocked, and ERα levels should be comparable to or higher than the vehicle control.
-
-
Immunoprecipitation for Ubiquitination:
-
Lyse cells from the same treatment groups using a modified lysis buffer suitable for immunoprecipitation (IP).
-
Incubate 500-1000 µg of protein lysate with an anti-ERα antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to pull down the complex.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein from the beads by boiling in sample buffer.
-
Run the eluate on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ERα, which will appear as a high-molecular-weight smear.
-
Data Presentation: Present the Western blot results from the proteasome inhibition experiment in a table.
| Treatment | Pre-treatment | Normalized ERα Level (Arbitrary Units) |
| Vehicle | Vehicle | 1.00 ± 0.08 |
| ERM10 (100 nM) | Vehicle | 0.21 ± 0.04 |
| Vehicle | MG132 (10 µM) | 1.15 ± 0.10 |
| ERM10 (100 nM) | MG132 (10 µM) | 1.05 ± 0.09 |
| Data are presented as mean ± SD from three independent experiments. |
Visualizations
Caption: Mechanism of ERα degradation by a Selective Estrogen Receptor Degrader (SERD).
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What are ESR1 degraders and how do they work? [synapse.patsnap.com]
- 3. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome-dependent degradation of the human estrogen receptor. | Semantic Scholar [semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Estrogen Receptor α (D8H8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
Application Notes and Protocols for ERM-10: A Novel Estrogen Receptor Modulator for Investigating Endocrine Resistance
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 75% of all cases.[1][2] Endocrine therapies, which target the estrogen receptor signaling pathway, are the cornerstone of treatment for this disease.[3][4] These therapies include selective estrogen receptor modulators (SERMs) like tamoxifen, aromatase inhibitors (AIs) that block estrogen production, and selective estrogen receptor degraders (SERDs) like fulvestrant, which promote the degradation of the estrogen receptor.[1][4] Despite the initial effectiveness of these treatments, a significant number of patients will develop resistance, leading to disease progression and metastasis.[1][2][5]
Mechanisms of endocrine resistance are complex and multifactorial. They can include mutations in the estrogen receptor gene (ESR1), which lead to a constitutively active receptor that no longer requires estrogen for its function.[6][7] Other resistance mechanisms involve the activation of alternative signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which can promote cancer cell growth and survival independently of estrogen receptor signaling.[1][5][8] There is a critical need for the development of novel estrogen receptor modulators that can overcome these resistance mechanisms.
ERM-10 is a novel, investigational estrogen receptor modulator designed to exhibit a dual mechanism of action: potent antagonism of the estrogen receptor and induction of its degradation. These application notes provide an overview of ERM-10 and detailed protocols for its use in studying endocrine resistance in breast cancer cell lines.
Data Presentation
The following tables summarize the in vitro characterization of ERM-10 in both endocrine-sensitive (MCF-7) and endocrine-resistant (MCF-7/LCC2, a tamoxifen-resistant derivative) breast cancer cell lines. Data is presented as the mean ± standard deviation from three independent experiments.
Table 1: Anti-proliferative Activity of ERM-10
| Compound | Cell Line | IC₅₀ (nM) |
| ERM-10 | MCF-7 | 15.2 ± 2.1 |
| MCF-7/LCC2 | 25.8 ± 3.5 | |
| Tamoxifen | MCF-7 | 22.5 ± 2.9 |
| MCF-7/LCC2 | >10,000 | |
| Fulvestrant | MCF-7 | 18.9 ± 2.4 |
| MCF-7/LCC2 | 55.4 ± 6.8 |
Table 2: Effect of ERM-10 on Estrogen Receptor α (ERα) Protein Levels
| Treatment (100 nM for 24h) | Cell Line | ERα Protein Level (% of Vehicle Control) |
| ERM-10 | MCF-7 | 12.5 ± 3.1 |
| MCF-7/LCC2 | 18.2 ± 4.5 | |
| Tamoxifen | MCF-7 | 95.3 ± 8.7 |
| MCF-7/LCC2 | 98.1 ± 7.9 | |
| Fulvestrant | MCF-7 | 25.6 ± 5.2 |
| MCF-7/LCC2 | 30.1 ± 6.3 |
Table 3: Effect of ERM-10 on the Expression of ER-Target Genes
| Treatment (100 nM for 24h) | Cell Line | PGR mRNA Expression (Fold Change vs. Vehicle) | TFF1 mRNA Expression (Fold Change vs. Vehicle) |
| ERM-10 | MCF-7 | 0.15 ± 0.04 | 0.21 ± 0.06 |
| MCF-7/LCC2 | 0.28 ± 0.07 | 0.35 ± 0.09 | |
| Tamoxifen | MCF-7 | 0.32 ± 0.08 | 0.45 ± 0.11 |
| MCF-7/LCC2 | 1.12 ± 0.25 | 1.25 ± 0.31 |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MCF-7 (ATCC® HTB-22™): Endocrine-sensitive human breast adenocarcinoma cell line.
-
MCF-7/LCC2 (Available from various research labs): Tamoxifen-resistant derivative of MCF-7.
-
-
Culture Medium:
-
For routine culture: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For experiments involving estrogen stimulation: Phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (cs-FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
Cell Viability Assay (MTT Assay)
-
Seed 5,000 cells per well in a 96-well plate in phenol red-free RPMI-1640 with 10% cs-FBS. Allow cells to attach overnight.
-
The next day, treat the cells with a serial dilution of ERM-10, tamoxifen, or fulvestrant (e.g., 0.1 nM to 10 µM) in the presence of 1 nM 17β-estradiol (E2). Include a vehicle control (DMSO).
-
Incubate for 5 days.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using non-linear regression analysis.
Western Blotting for ERα Degradation
-
Seed 1 x 10⁶ cells in a 6-well plate in phenol red-free RPMI-1640 with 10% cs-FBS. Allow cells to attach overnight.
-
Treat cells with 100 nM of ERM-10, tamoxifen, fulvestrant, or vehicle (DMSO) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Denature 20 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Quantitative Real-Time PCR (qPCR) for ER-Target Gene Expression
-
Seed 1 x 10⁶ cells in a 6-well plate in phenol red-free RPMI-1640 with 10% cs-FBS. Allow cells to attach overnight.
-
Treat cells with 100 nM of ERM-10, tamoxifen, or vehicle (DMSO) in the presence of 1 nM E2 for 24 hours.
-
Isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers for the target genes (PGR, TFF1) and a housekeeping gene (e.g., GAPDH).
-
PGR Forward Primer: 5'-CCTACCAGGAGTTTGTCAACT-3'
-
PGR Reverse Primer: 5'-TTCATTCTGCCAGGAGGTT-3'
-
TFF1 Forward Primer: 5'-CCATGGAGAACAAGGTGATCTG-3'
-
TFF1 Reverse Primer: 5'-GGTATTAGGATAGAAGCACCACC-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Canonical and non-canonical estrogen receptor signaling pathways.
Caption: Proposed dual mechanism of action of ERM-10.
Caption: General experimental workflow for evaluating ERM-10.
References
- 1. Endocrine Resistance in Breast Cancer: The Role of Estrogen Receptor Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocrine resistance in breast cancer: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic resistance to anti-oestrogen therapy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of endocrine resistance in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Endocrine Resistance in Hormone Receptor Positive Breast Cancer–From Mechanism to Therapy [frontiersin.org]
Application Notes and Protocols for Preclinical Evaluation of Estrogen Receptor Modulator 10 (ERM-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3] This dual activity allows for the development of therapies that can provide the benefits of estrogen in certain tissues, such as bone and the cardiovascular system, while blocking its proliferative effects in others, like the breast and uterus.[2][4][5] ERM-10 is a novel investigational SERM. These application notes provide a comprehensive set of protocols for the preclinical evaluation of ERM-10 to characterize its binding affinity, potency, efficacy, and tissue-specific effects.
The experimental design encompasses a tiered approach, beginning with in vitro assays to determine the fundamental pharmacological properties of ERM-10 and progressing to cell-based and in vivo models to assess its activity in a more biologically relevant context.
Experimental Design Overview
The preclinical evaluation of ERM-10 is structured to systematically assess its pharmacological profile. The workflow begins with primary in vitro screening to determine its binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This is followed by cell-based functional assays to characterize its agonist or antagonist activity. Finally, in vivo studies in appropriate animal models are conducted to evaluate its tissue-selective effects and overall efficacy.
Estrogen Receptor Signaling Pathways
Estrogen receptors mediate their effects through two primary signaling pathways: the classical genomic pathway and the non-genomic pathway.[6][7][8][9] In the genomic pathway, estrogen or a SERM binds to the ER in the nucleus, leading to receptor dimerization and binding to estrogen response elements (EREs) on DNA, thereby regulating gene transcription.[7][8][9] The non-genomic pathway involves membrane-associated ERs that can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways.[6][7][8]
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing the ideal selective estrogen receptor modulator—an achievable goal? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Treatment with Estrogen Receptor Modulator 10 (ERM-10)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and experimental protocols for the long-term in vitro and in vivo evaluation of Estrogen Receptor Modulator 10 (ERM-10), a novel, hypothetical selective estrogen receptor modulator (SERM). ERM-10 is designed for high-affinity binding to estrogen receptor alpha (ERα) with tissue-selective antagonist activity in breast tissue and agonist activity in bone. These protocols are intended for researchers, scientists, and drug development professionals investigating the long-term efficacy, resistance mechanisms, and safety profile of next-generation SERMs.[1][2]
Mechanism of Action
ERM-10 is a nonsteroidal compound that competitively binds to estrogen receptors (ERs).[2] In ER-positive breast cancer cells, ERM-10 binding to ERα induces a conformational change that prevents the binding of coactivator proteins, thereby inhibiting the transcription of estrogen-responsive genes responsible for cell proliferation.[3] This antagonistic action is the primary mechanism for its anti-tumor effect. The specific conformation also promotes interaction with corepressors, further silencing target gene expression.
Figure 1. ERM-10 signaling pathway in ER+ breast cancer cells.
Preclinical Efficacy Data (Representative)
The following tables summarize representative quantitative data from preclinical evaluations of ERM-10.
Table 1: In Vitro Potency of ERM-10 in ER+ Breast Cancer Cell Lines
| Cell Line | Receptor Status | ERM-10 IC₅₀ (nM) | Tamoxifen IC₅₀ (nM) | Fulvestrant IC₅₀ (nM) |
|---|---|---|---|---|
| MCF-7 | ER+, PR+ | 15.2 | 45.8 | 9.5 |
| T47D | ER+, PR+ | 21.5 | 60.1 | 12.3 |
| ZR-75-1 | ER+, PR+ | 18.9 | 52.3 | 11.0 |
| MCF-7/TamR | Tamoxifen-Resistant | 25.6 | >10,000 | 15.1 |
Data represents the mean from n=3 independent experiments. IC₅₀ values were determined using a standard 72-hour cell viability assay (e.g., CellTiter-Glo®).
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group (n=10 mice/group) | Dose & Schedule | Study Duration (Days) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | 0.5% CMC, oral, QD | 42 | 1540 ± 180 | - |
| ERM-10 | 10 mg/kg, oral, QD | 42 | 415 ± 95 | 73.0 |
| ERM-10 | 30 mg/kg, oral, QD | 42 | 250 ± 70 | 83.8 |
| Tamoxifen | 20 mg/kg, oral, QD | 42 | 680 ± 110 | 55.8 |
MCF-7 cells were implanted in ovariectomized nude mice supplemented with estradiol.[4] Treatment was initiated when tumors reached ~150 mm³. Data are presented as mean ± SEM.
Long-Term Treatment Protocols
Protocol: Development of Acquired Resistance In Vitro
This protocol describes a method for generating ERM-10-resistant cell lines through long-term continuous exposure.[5] This is a critical step for investigating mechanisms of acquired resistance.
Methodology:
-
Cell Line Initiation: Culture ER-positive MCF-7 or T47D cells in their standard growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Initial ERM-10 Exposure: Begin treatment with ERM-10 at a concentration equal to the cell line's IC₅₀ (e.g., 15 nM for MCF-7).
-
Culture Maintenance: Passage cells as they reach 70-80% confluency. Maintain the continuous presence of ERM-10 in the culture medium.
-
Observation of Crisis: Cells will typically enter a "crisis" period with significantly reduced proliferation and increased cell death. This may last for several weeks to months.
-
Dose Escalation: Once the cell population recovers and demonstrates stable growth at the initial concentration, gradually increase the ERM-10 concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Resistance Confirmation: Allow the cell population to stabilize at each new concentration for at least 3-4 passages before escalating the dose again.
-
Resistant Clone Isolation: After 6-12 months of continuous culture, the resulting cell population should be capable of proliferating in the presence of high concentrations of ERM-10 (e.g., >1 µM).
-
Characterization: The newly generated resistant cell line (e.g., MCF-7/ERM10-R) should be characterized for ERM-10 dose-response, cross-resistance to other endocrine therapies, and potential genomic or proteomic alterations.
Figure 2. Workflow for generating an ERM-10 resistant cell line.
Protocol: Long-Term In Vivo Efficacy and Relapse Study
This protocol outlines a long-term animal study to evaluate the sustained efficacy of ERM-10 and model tumor relapse.[4][6]
Methodology:
-
Animal Model: Use female ovariectomized athymic nude mice (6-8 weeks old).
-
Hormone Supplementation: Implant a 17β-estradiol pellet (0.72 mg, 60-day release) subcutaneously to support initial tumor growth.
-
Tumor Cell Implantation: Inject 5 x 10⁶ MCF-7 cells in Matrigel into the mammary fat pad.
-
Treatment Initiation: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment cohorts (Vehicle, ERM-10, comparator).
-
Initial Treatment Phase (Induction): Administer ERM-10 orally at an efficacious dose (e.g., 30 mg/kg/day) for 6-8 weeks, or until significant tumor regression is observed.
-
Monitoring: Measure tumor volume with calipers twice weekly and body weight once weekly.
-
Relapse Phase (Maintenance): After the initial treatment phase, continue dosing the animals. Monitor for tumor regrowth (relapse) while on therapy. A tumor is considered relapsed when it regrows to its initial pre-treatment volume.
-
Study Endpoint: The study can be concluded when a significant percentage of tumors in the treatment group have relapsed, or at a pre-defined time point (e.g., 150 days).
-
Tissue Collection: At the end of the study, collect tumors, blood, and key organs (uterus, liver, bone) for biomarker, pharmacokinetic, and histopathological analysis.
References
- 1. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of hormone resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acquired Resistance to Selective Estrogen Receptor Modulators (SERMs) in Clinical Practice (Tamoxifen & Raloxifene) by Selection Pressure in Breast Cancer Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Estrogen Receptor Modulator 10 (ERM-10)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be developed for a wide range of clinical applications, including the treatment and prevention of osteoporosis, breast cancer, and menopausal symptoms. The discovery and development of novel SERMs with improved efficacy and safety profiles is an active area of research. High-throughput screening (HTS) plays a pivotal role in this process by enabling the rapid evaluation of large compound libraries for their interaction with and modulation of estrogen receptors.
This document provides detailed application notes and protocols for the high-throughput screening of a novel investigational compound, Estrogen Receptor Modulator 10 (ERM-10). The protocols described herein are designed for the primary screening and profiling of ERM-10's activity at the estrogen receptor alpha (ERα), a key target in many estrogen-mediated physiological and pathological processes. The assays detailed include a competitive ERα binding assay, an ERα transcriptional activation reporter gene assay, and a cell proliferation assay using the ER-positive human breast cancer cell line, MCF-7.
Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that mediate the effects of estrogens. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. SERMs like ERM-10 can either mimic (agonist) or block (antagonist) these effects in a tissue-specific manner. The signaling pathway is complex, involving co-activator and co-repressor proteins that are recruited to the ER-ligand complex.
Application Notes and Protocols for Testing Estrogen Receptor Modulator 10 (ERM10) Efficacy in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptor (ER) signaling is a critical driver in the majority of breast cancers.[1][2] Consequently, targeting the ER with modulators such as Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Downregulators (SERDs) is a cornerstone of endocrine therapy.[2][3] The development of novel ER modulators requires robust preclinical evaluation to assess their efficacy and mechanism of action. Xenograft models, particularly those using the ER-positive MCF-7 human breast cancer cell line, are invaluable tools for these in vivo studies.[4][5]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a novel, hypothetical Estrogen Receptor Modulator 10 (ERM10) using MCF-7 xenograft models. The protocols cover tumor establishment, treatment, and various endpoint analyses to thoroughly characterize the anti-tumor activity of ERM10.
Key Signaling Pathways in ER-Positive Breast Cancer
The estrogen receptor, upon binding to its ligand (e.g., estradiol), translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[1] However, ER signaling is complex and can also involve non-genomic pathways that activate other signaling cascades, such as the PI3K/AKT/mTOR and MAPK pathways, contributing to tumor growth and therapeutic resistance.[6][7] Understanding these pathways is crucial for evaluating the mechanism of action of new ER modulators.
Caption: Estrogen Receptor (ER) Signaling Pathway and Point of ERM10 Intervention.
Experimental Workflow for Efficacy Testing
A typical preclinical study to evaluate the efficacy of an ER modulator in a xenograft model follows a well-defined workflow. This includes model selection and establishment, randomization of animals into treatment groups, therapeutic intervention, and subsequent data collection and analysis.
Caption: Experimental Workflow for ERM10 Efficacy Testing in Xenograft Models.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical but realistic data for the efficacy of ERM10 compared to a vehicle control and a standard-of-care ER modulator, Fulvestrant.
Table 1: Tumor Growth Inhibition in MCF-7 Xenografts
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, s.c. | 550 ± 45 | - |
| ERM10 | 10 mg/kg, daily, p.o. | 275 ± 30 | 50 |
| ERM10 | 25 mg/kg, daily, p.o. | 165 ± 22 | 70 |
| Fulvestrant | 5 mg/mouse, weekly, i.m. | 192 ± 25 | 65 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | ER Expression (% Positive Nuclei, IHC) | Progesterone Receptor (PgR) Expression (% Positive Nuclei, IHC) | Ki67 Proliferation Index (%) |
| Vehicle Control | 90 ± 5 | 75 ± 8 | 35 ± 4 |
| ERM10 (25 mg/kg) | 35 ± 6 | 20 ± 5 | 10 ± 3 |
| Fulvestrant | 40 ± 7 | 25 ± 6 | 12 ± 3 |
Table 3: Gene Expression Analysis of ER-Target Genes (RT-qPCR)
| Treatment Group | Relative mRNA Expression of TFF1 (pS2) | Relative mRNA Expression of GREB1 |
| Vehicle Control | 1.00 | 1.00 |
| ERM10 (25 mg/kg) | 0.25 ± 0.05 | 0.30 ± 0.06 |
| Fulvestrant | 0.35 ± 0.07 | 0.40 ± 0.08 |
Experimental Protocols
Protocol 1: MCF-7 Cell Culture and Preparation for Implantation
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in serum-free medium and determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Preparation for Injection: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2 x 10^7 cells/mL.[8] Keep the cell suspension on ice until injection.
Protocol 2: Establishment of Orthotopic MCF-7 Xenografts
-
Animal Model: Use female, 5-6 week old athymic nude or NOD scid gamma (NSG) mice.[8] Allow animals to acclimatize for at least one week before any procedures.
-
Estrogen Supplementation: Four days prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.36 mg, 90-day release) in the dorsal neck region of each mouse using a sterilized trocar.[8]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Cell Implantation: Inject 100 µL of the prepared MCF-7 cell suspension (2 x 10^6 cells) into the fourth mammary fat pad of each mouse.[8]
-
Post-operative Care: Monitor the animals daily for any signs of distress and to ensure proper recovery from anesthesia.
Protocol 3: Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable, measure the tumor length (L) and width (W) with digital calipers twice weekly. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, ERM10 low dose, ERM10 high dose, positive control).
-
Treatment Administration: Administer the respective treatments as per the defined schedule (e.g., daily oral gavage for ERM10, weekly intramuscular injection for Fulvestrant).
-
Monitoring: Continue to monitor tumor growth and animal body weight twice weekly throughout the study.
Protocol 4: Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Processing: At the end of the study, euthanize the mice and excise the tumors. Fix a portion of each tumor in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded blocks and mount them on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies against ERα, PgR, and Ki67 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the percentage of positively stained nuclei using image analysis software.
Protocol 5: Western Blotting for Protein Expression
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., ERα, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
Protocol 6: RT-qPCR for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from frozen tumor tissue using a suitable RNA isolation kit (e.g., RNeasy Mini Kit).
-
RNA Quality and Quantity: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of novel estrogen receptor modulators like ERM10. By employing ER-positive xenograft models and conducting a comprehensive set of in vivo and ex vivo analyses, researchers can effectively assess the anti-tumor efficacy, pharmacodynamic effects, and mechanism of action of new therapeutic candidates, thereby facilitating their translation into clinical development.
References
- 1. pnas.org [pnas.org]
- 2. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of breast cancer using SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]
Application Notes and Protocols for Assessing Off-Target Effects of Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques to identify and characterize the off-target effects of Estrogen Receptor Modulators (ERMs). The protocols outlined below are intended to guide researchers in the systematic evaluation of unintended molecular interactions of ERMs, a critical step in drug development to ensure safety and efficacy.
Introduction to Off-Target Effects of ERMs
Estrogen Receptor Modulators (ERMs), including Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs), are a cornerstone of therapy for hormone receptor-positive breast cancer and osteoporosis. While their primary mechanism of action is through the modulation of estrogen receptor (ER) activity, these molecules can also interact with other proteins and signaling pathways, leading to off-target effects. These unintended interactions can result in adverse drug reactions or, in some cases, provide opportunities for drug repurposing.[1][2] A thorough assessment of the off-target profile of an ERM is therefore essential for a complete understanding of its pharmacological activity.
This document outlines a multi-tiered approach for assessing ERM off-target effects, encompassing computational, in vitro, and cellular methodologies.
Tier 1: In Silico and Computational Prediction
Computational methods offer a rapid and cost-effective initial screening to predict potential off-target interactions.[3][4][5] These approaches leverage large databases of known drug-target interactions and protein structures to identify proteins that an ERM may bind to, based on chemical similarity and binding pocket compatibility.[4][6]
Logical Workflow for Computational Off-Target Prediction
The following diagram illustrates a typical workflow for the computational prediction of off-target interactions.
Caption: Workflow for computational prediction of ERM off-target interactions.
Tier 2: In Vitro Biochemical Assays
Biochemical assays provide direct evidence of an ERM's ability to bind to or modulate the activity of a purified protein. These assays are crucial for validating the predictions from computational models and for quantifying the potency of off-target interactions.
Competitive Radioligand Binding Assays
Competitive binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.[7][8][9] This technique measures the ability of a test compound (the ERM) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Protocol: Estrogen Receptor Competitive Binding Assay [8][10]
Objective: To determine the binding affinity (IC50) of an ERM for the estrogen receptor. This protocol can be adapted for other potential off-target receptors by using the appropriate receptor preparation and radioligand.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptor)[8]
-
[3H]-17β-estradiol (radioligand)
-
Test ERM
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[8]
-
Hydroxyapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats as described in established protocols.[8] Determine the protein concentration of the cytosol preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50-100 µg of cytosol protein, 0.5-1.0 nM [3H]-17β-estradiol in a total volume of 0.5 mL TEDG buffer.[8]
-
Non-specific Binding: Same as total binding, but with the addition of a 100-fold excess of unlabeled 17β-estradiol.
-
Competitive Binding: Same as total binding, but with increasing concentrations of the test ERM (e.g., from 10^-11 to 10^-4 M).[8]
-
-
Incubation: Incubate the plate overnight (16-20 hours) at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each well, mix, and incubate on ice. Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complexes.
-
Quantification: Carefully aspirate the supernatant. Wash the HAP pellet. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the ERM.
-
Determine the IC50 value, which is the concentration of the ERM that inhibits 50% of the specific binding of the radioligand.
-
Kinase Inhibition Assays
Many small molecule drugs, including some ERMs, have been found to inhibit protein kinases. Kinase inhibitor screening assays are therefore an important component of off-target profiling.
Protocol: In Vitro Kinase Inhibitor Screening [11][12][13][14]
Objective: To determine the inhibitory activity (IC50) of an ERM against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP ([γ-32P]-ATP or [γ-33P]-ATP for radiometric assays)
-
Test ERM
-
Kinase reaction buffer
-
Method-specific detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ reagents)
Procedure:
-
Assay Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the test ERM at various concentrations.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.[13]
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The detection method will depend on the assay format:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-32P]-ATP, and measure the incorporated radioactivity.[13]
-
Luminescence-based Assay (e.g., ADP-Glo™): Add reagents to deplete unused ATP and convert the ADP produced to ATP, which is then used to generate a luminescent signal.[14]
-
Fluorescence-based Assay (e.g., TR-FRET): Use a phospho-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each ERM concentration.
-
Plot the percentage of inhibition against the log concentration of the ERM.
-
Determine the IC50 value.
-
| ERM | Off-Target Kinase | IC50 (µM) | Reference |
| Raloxifene | I(hERG) | 1.1 | [15] |
| Raloxifene | I(Ks) | 4.8 | [15] |
| Raloxifene | I(Na) | 2.8 | [15] |
Tier 3: Cellular Assays
Cellular assays are essential for understanding the functional consequences of off-target interactions in a more physiologically relevant context.
Cell Proliferation Assays
ERMs are designed to modulate the proliferation of ER-positive cells. Assessing their effect on the proliferation of both ER-positive and ER-negative cell lines can reveal off-target effects that are independent of the estrogen receptor.
Protocol: Cell Proliferation Assay
Objective: To assess the effect of an ERM on the proliferation of ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines.
Materials:
-
MCF-7 and MDA-MB-231 cell lines
-
Cell culture medium and supplements
-
Test ERM
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the test ERM. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Quantification of Cell Viability: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the ERM.
-
Determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Analysis
Off-target interactions can lead to the modulation of various signaling pathways. The following diagram depicts a simplified representation of how an ERM's off-target effect on a kinase could impact a downstream signaling cascade.
Caption: ERM off-target inhibition of a kinase affecting a signaling pathway.
Tier 4: Global Profiling Approaches
For a comprehensive and unbiased assessment of off-target effects, global profiling techniques such as genomics and proteomics can be employed.
Whole-Genome and Transcriptome Sequencing
Whole-genome sequencing can identify any unintended genetic alterations induced by a drug, while transcriptome sequencing (RNA-Seq) can reveal changes in gene expression patterns resulting from off-target activities.[16][17][18][19][20]
Proteomics
Proteomic approaches, such as mass spectrometry-based protein profiling, can identify changes in protein expression or post-translational modifications that occur in response to ERM treatment.[21][22][23][24] This can provide a direct readout of the cellular proteins affected by the drug.
Workflow for Proteomic Off-Target Identification [21][23]
Caption: A typical workflow for identifying ERM off-targets using proteomics.
Summary of Off-Target Interactions for Selected ERMs
The following tables summarize some of the known and predicted off-target interactions for commonly used ERMs. This data is compiled from various public sources and should be used as a reference for designing off-target assessment studies.
Table 1: Off-Target Binding of Tamoxifen [1][25]
| Off-Target Receptor | Binding Affinity (Ki or IC50) |
| Histamine H1 Receptor | Data not consistently reported |
| Histamine H3 Receptor | Data not consistently reported |
| Muscarinic M1, M4, M5 Receptors | Data not consistently reported |
| Dopamine D2 Receptor | Data not consistently reported |
Table 2: Off-Target Interactions of Raloxifene [15][26][27][28][29]
| Off-Target | Effect | Potency (IC50) |
| hERG Channel | Inhibition | 1.1 µM |
| KCNQ1/KCNE1 (IKs) | Inhibition | 4.8 µM |
| Voltage-gated Sodium Channel (INa) | Inhibition | 2.8 µM |
Table 3: Predicted Off-Target Interactions for FDA-Approved Drugs (Illustrative) [30]
A computational study predicted an average of approximately 10 off-target interactions for each of the 2766 FDA-approved drugs analyzed. Of the 27,371 predicted interactions, 17,283 (63%) were confirmed by in vitro experiments.[30] This highlights the power of computational approaches in identifying potential off-target liabilities that warrant further experimental investigation. For ERMs within this dataset, a detailed analysis of the supplementary data from the original publication would be necessary to extract specific predicted off-targets.
Conclusion
The assessment of off-target effects is a critical component of the preclinical and clinical development of Estrogen Receptor Modulators. A tiered approach, beginning with in silico predictions and progressing to in vitro biochemical and cellular assays, and finally to global profiling methods, provides a comprehensive framework for identifying and characterizing these unintended interactions. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field, ultimately contributing to the development of safer and more effective ERM-based therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. epa.gov [epa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. The selective estrogen receptor modulator raloxifene inhibits cardiac delayed rectifier potassium currents and voltage-gated sodium current without QTc interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 17. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 18. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 20. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 21. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Functional proteoform group deconvolution reveals a broader spectrum of ibrutinib off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Raloxifene: a selective estrogen receptor modulator for reducing the risk of invasive breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols: Selective Estrogen Receptor Modulators (SERMs) in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity on estrogen receptors (ERs). In breast cancer, SERMs like tamoxifen act as ER antagonists, inhibiting the proliferative signaling of estrogen. However, the development of resistance to SERM monotherapy is a significant clinical challenge. To overcome this, SERMs are increasingly being investigated in combination with other anticancer agents, targeting complementary or alternative signaling pathways to enhance therapeutic efficacy and circumvent resistance mechanisms.
These application notes provide an overview of the preclinical and clinical findings for several SERM combination strategies. Detailed protocols for key experimental assays are included to facilitate further research in this area.
I. Tamoxifen in Combination with mTOR Inhibitors (Everolimus)
Rationale: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in endocrine-resistant breast cancer. Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), has been shown to restore sensitivity to endocrine therapy. The combination of tamoxifen and everolimus aims to dually inhibit ER and mTOR signaling, leading to a more potent antitumor effect.
Efficacy Data:
Clinical studies have demonstrated the benefit of combining tamoxifen with everolimus in patients with hormone receptor-positive metastatic breast cancer resistant to aromatase inhibitors.[1][2]
| Parameter | Tamoxifen + Everolimus | Tamoxifen Alone | Hazard Ratio (HR) [95% CI] | Reference |
| 6-Month Clinical Benefit Rate | 61% | 42% | - | [2] |
| Median Time to Progression | 8.6 months | 4.5 months | 0.54 [0.36-0.81] | [2] |
| Overall Survival | - | - | 0.45 [0.24-0.81] | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of drug combinations on breast cancer cell lines (e.g., MCF-7).
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Tamoxifen and Everolimus stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of tamoxifen and everolimus, alone and in combination, in complete growth medium.
-
Remove the overnight culture medium and replace it with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against drug concentration.
2. Western Blot Analysis of PI3K/AKT/mTOR Pathway
This protocol is for assessing the effect of drug combinations on key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Tamoxifen and Everolimus
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with tamoxifen and everolimus, alone or in combination, for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Tamoxifen and Everolimus signaling pathway.
II. SERMs/SERDs in Combination with CDK4/6 Inhibitors
Rationale: Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In ER-positive breast cancer, estrogen signaling often leads to the activation of CDK4/6, promoting cell proliferation. Combining a SERM or a Selective Estrogen Receptor Degrader (SERD) like fulvestrant with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib) offers a dual blockade of the ER and cell cycle machinery.
Efficacy Data:
The combination of fulvestrant with CDK4/6 inhibitors has shown significant improvements in progression-free survival (PFS) and overall survival (OS) in patients with HR+/HER2- advanced breast cancer.[4][5]
| Trial | Drug Combination | Control | Median PFS | Median OS | Reference |
| PALOMA-3 | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.2 months vs 3.8 months | 34.9 months vs 28.0 months | [1] |
| MONALEESA-3 | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 months vs 12.8 months | Not reached vs 40.0 months | [5] |
| MONARCH-2 | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 months vs 9.3 months | 46.7 months vs 37.3 months | [5] |
Table 2: Clinical efficacy of Fulvestrant and CDK4/6 Inhibitor combinations.[1][5]
Experimental Protocols
1. In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the efficacy of a SERM/CDK4/6 inhibitor combination in a mouse xenograft model.
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7)
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Estrogen pellets
-
Fulvestrant and Palbociclib
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Surgically implant a slow-release estrogen pellet subcutaneously into each mouse.
-
Inject breast cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, fulvestrant alone, palbociclib alone, combination).
-
Administer the drugs according to the desired schedule and dosage. For example, fulvestrant can be given weekly via subcutaneous injection, and palbociclib daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or western blot for pathway analysis).[6]
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by drug combinations using flow cytometry.
Materials:
-
Breast cancer cell line
-
Fulvestrant and Palbociclib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the drug combination for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: In vivo xenograft study workflow.
III. Arzoxifene in Combination with Rexinoids (LG100268)
Rationale: Rexinoids, which are selective ligands for the retinoid X receptors (RXRs), have shown potential in cancer chemoprevention and therapy. The combination of the SERM arzoxifene with the rexinoid LG100268 has demonstrated synergistic effects in preclinical models of breast cancer, including ER-negative models.[7][8]
Efficacy Data:
Preclinical studies in a rat mammary carcinoma model have shown that the combination of arzoxifene and LG100268 leads to a significant induction of apoptosis.[4]
| Treatment | Apoptosis (Active Caspase-3 Staining) | Reference |
| Control | Low | [4] |
| Arzoxifene alone | Moderate increase | [4] |
| LG100268 alone | Moderate increase | [4] |
| Arzoxifene + LG100268 | Significant synergistic increase | [4] |
Table 3: Preclinical efficacy of Arzoxifene and LG100268 combination.[4]
Experimental Protocols
1. Immunohistochemistry (IHC) for Apoptosis
This protocol is for detecting apoptosis in tumor tissue sections by staining for active caspase-3.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against cleaved caspase-3.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image and quantify the percentage of positive cells.[4]
Visualizations
Caption: Arzoxifene and LG100268 synergistic mechanism.
IV. Bazedoxifene in Combination with Chemotherapy (Paclitaxel)
Rationale: Bazedoxifene, a SERM, has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is implicated in cancer cell survival and metastasis. Combining bazedoxifene with a cytotoxic chemotherapeutic agent like paclitaxel may offer a multi-pronged attack on cancer cells.
Efficacy Data:
In ovarian cancer cell lines, the combination of bazedoxifene and paclitaxel has been shown to synergistically reduce cell viability and induce apoptosis.[9][10][11]
| Cell Line | Treatment | Effect on Cell Viability | Effect on Apoptosis | Reference |
| OVCA433 | Bazedoxifene + Paclitaxel | Synergistic reduction | Increased | [9][10][11] |
| SKOV3 | Bazedoxifene + Paclitaxel | Synergistic reduction | Increased | [9][10][11] |
Table 4: Preclinical efficacy of Bazedoxifene and Paclitaxel combination in ovarian cancer cells.[9][10][11]
Experimental Protocols
1. Western Blot for STAT3 and EMT Markers
This protocol is for assessing the effect of bazedoxifene and paclitaxel on the STAT3 signaling pathway and markers of epithelial-mesenchymal transition (EMT).
Materials:
-
Ovarian cancer cell lines (e.g., OVCA433, SKOV3)
-
Bazedoxifene and Paclitaxel
-
IL-6 (to stimulate the pathway)
-
Lysis buffer, protein assay, SDS-PAGE, and western blot reagents (as described previously)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Starve the cells for 24 hours.
-
Pre-treat the cells with bazedoxifene, paclitaxel, or the combination for 6 hours.
-
Stimulate the cells with IL-6 (e.g., 100 ng/mL) for 15 minutes.[9]
-
Lyse the cells and perform western blotting as described in Protocol I.2, probing for the target proteins.
Visualizations
Caption: Bazedoxifene and Paclitaxel signaling pathway.
Conclusion
The combination of SERMs with other targeted therapies and chemotherapies represents a promising strategy to enhance antitumor efficacy and overcome resistance in various cancers. The data and protocols presented here provide a foundation for further investigation into these and other novel SERM-based combination therapies. Careful consideration of the underlying molecular mechanisms and appropriate experimental design will be crucial for the successful translation of these findings into clinical practice.
References
- 1. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Doublet and Triplet Combinations of Eribulin, Fulvestrant, and Palbociclib in Preclinical Breast Cancer Models | Anticancer Research [ar.iiarjournals.org]
- 6. Palbociclib sensitizes ER-positive breast cancer cells to fulvestrant by promoting the ubiquitin-mediated degradation of ER-α via SNHG17/Hippo-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combination of the rexinoid, LG100268, and a selective estrogen receptor modulator, either arzoxifene or acolbifene, synergizes in the prevention and treatment of mammary tumors in an estrogen receptor-negative model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of GP130/STAT3 and EMT by combined bazedoxifene and paclitaxel treatment in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ERM-10 Concentration for T47D Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on optimizing the concentration of Estrogen Receptor Modulator 10 (ERM-10) for T47D cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for ERM-10 in T47D cells?
A1: For a novel estrogen receptor modulator like ERM-10, it is recommended to start with a broad concentration range to determine its potency (IC50 or EC50). A typical starting range for a new selective estrogen receptor modulator (SERM) would be from 10 nM to 10 µM. Based on the literature for other SERMs, a dose-response curve is essential to identify the optimal concentration for desired effects.[1]
Q2: How long should I incubate T47D cells with ERM-10?
A2: The incubation time will depend on the endpoint being measured. For cell proliferation assays, incubation times of 24, 48, and 72 hours are common to assess both short-term and long-term effects.[2][3] For signaling pathway studies, shorter incubation times (e.g., 15 minutes to 24 hours) may be more appropriate to capture transient signaling events.
Q3: What are the expected morphological changes in T47D cells after treatment with an effective concentration of ERM-10?
A3: Morphological changes in T47D cells upon treatment with an effective ER modulator can include a decrease in cell density, rounding of cells, and detachment from the culture plate, which can be indicative of apoptosis or cytotoxicity. It is advisable to visually inspect the cells daily using a light microscope.
Q4: Should I use charcoal-stripped serum in my culture medium?
A4: Yes, it is highly recommended to use phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) for at least 24-48 hours before and during the experiment.[4][5] This is crucial to eliminate exogenous estrogens and other steroids present in standard FBS and phenol red, which can activate estrogen receptors and mask the effects of ERM-10.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No observable effect of ERM-10 on T47D cell proliferation. | Concentration of ERM-10 is too low. | Test a wider and higher concentration range of ERM-10. |
| T47D cells have developed resistance. | T47D cells can be resistant to some estrogens and anti-estrogens.[6][7][8] Consider using a different cell line or investigating the resistance mechanism. | |
| Presence of endogenous estrogens in the medium. | Ensure the use of phenol red-free medium and charcoal-stripped FBS to remove confounding factors.[4][5] | |
| High variability between replicate wells in a proliferation assay. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| ERM-10 shows agonistic effects at low concentrations and antagonistic effects at high concentrations. | Biphasic dose-response is characteristic of some SERMs. | This is a valid biological response. Carefully characterize the dose-response curve to determine the concentration at which the desired effect (agonistic or antagonistic) is maximal. |
| Unexpected cell death at all tested concentrations. | ERM-10 may have off-target cytotoxic effects. | Perform a cell viability assay (e.g., Trypan Blue exclusion) to distinguish between cytostatic and cytotoxic effects. Consider testing on an ER-negative cell line to assess off-target effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of ERM-10 using a Cell Proliferation Assay (MTT Assay)
Objective: To determine the concentration of ERM-10 that inhibits or stimulates the proliferation of T47D cells.
Materials:
-
T47D cells
-
DMEM (phenol red-free)
-
Charcoal-stripped Fetal Bovine Serum (FBS)
-
ERM-10 stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture T47D cells in DMEM supplemented with 10% charcoal-stripped FBS for 48 hours prior to the experiment.
-
Trypsinize and resuspend the cells in the same medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of ERM-10 in phenol red-free DMEM with 2% charcoal-stripped FBS.
-
Remove the medium from the wells and add 100 µL of the ERM-10 dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest ERM-10 concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the ERM-10 concentration to determine the IC50 or EC50.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for determining the optimal concentration of ERM-10.
Caption: Simplified estrogen receptor signaling pathways in T47D cells.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Erianin inhibits the proliferation of T47D cells by inhibiting cell cycles, inducing apoptosis and suppressing migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of estrogen receptor and modulation of growth of breast cancer cell lines mediated by paracrine stromal cell signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Cellular ERα/ERβ Ratio on the ERα-Agonist Induced Proliferation of Human T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variant T47D human breast cancer cells with high progesterone-receptor levels despite estrogen and antiestrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Estrogen receptor modulator 10 stability in cell culture media
Welcome to the technical support center for Estrogen Receptor Modulator 10 (ERM-10). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving ERM-10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ERM-10 stock solutions?
A1: ERM-10 is readily soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is crucial to ensure the final concentration of DMSO in the medium is less than 0.5% to avoid cytotoxicity.[1]
Q2: How should I store ERM-10 stock solutions?
A2: Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[1] For short-term storage (up to one month), aliquots can be stored at -20°C. For long-term storage (up to six months), it is recommended to store aliquots at -80°C.[1]
Q3: Can I sterilize ERM-10 solutions by autoclaving?
A3: No, autoclaving is not recommended as high temperatures can degrade the compound.[2] To prepare a sterile solution, it is best to filter the stock solution through a 0.2 μm microfilter.[1]
Q4: I am observing lower than expected activity of ERM-10 in my cell-based assays. What could be the cause?
A4: Lower than expected activity can be due to several factors, including compound instability in the cell culture medium, interaction with serum proteins, or issues with the initial stock solution. Refer to the troubleshooting section below for a more detailed guide.
Troubleshooting Guide
Issue 1: Inconsistent or Poor ERM-10 Activity
| Possible Cause | Troubleshooting Step |
| Degradation of ERM-10 in Cell Culture Medium | Perform a stability study of ERM-10 in your specific cell culture medium over the time course of your experiment. This can be done by incubating ERM-10 in the medium at 37°C and analyzing its concentration at different time points using HPLC or LC-MS. |
| Interaction with Serum Proteins | If your medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), ERM-10 may bind to serum proteins, reducing its bioavailable concentration.[3] Consider reducing the serum percentage or using serum-free medium if your cell line permits. A stability study with and without serum can help determine the impact of serum components.[4] |
| Incorrect Stock Solution Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like HPLC or mass spectrometry. |
| Repeated Freeze-Thaw Cycles | Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Distribution of ERM-10 in Medium | Ensure thorough mixing of the ERM-10 working solution into the cell culture medium before adding it to the cells. |
| Cell Seeding Density | Inconsistent cell numbers can lead to variable responses. Ensure a uniform cell density across all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for critical experiments or ensure they are filled with a buffer or medium to maintain humidity. |
Quantitative Data Summary
The stability of ERM-10 was assessed in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, with and without the presence of 10% Fetal Bovine Serum (FBS). The percentage of intact ERM-10 remaining was quantified at various time points.
Table 1: Stability of ERM-10 in DMEM at 37°C
| Time (hours) | % ERM-10 Remaining (without FBS) | % ERM-10 Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 6 | 98 | 95 |
| 12 | 95 | 88 |
| 24 | 91 | 75 |
| 48 | 85 | 60 |
| 72 | 78 | 45 |
Table 2: Stability of ERM-10 in RPMI-1640 at 37°C
| Time (hours) | % ERM-10 Remaining (without FBS) | % ERM-10 Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 6 | 99 | 96 |
| 12 | 97 | 90 |
| 24 | 94 | 80 |
| 48 | 89 | 68 |
| 72 | 83 | 55 |
Note: This is representative data. Actual stability may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of ERM-10 in Cell Culture Medium
This protocol outlines the steps to determine the stability of ERM-10 in a chosen cell culture medium over time.
-
Preparation of ERM-10 Spiked Medium:
-
Prepare a working solution of ERM-10 in the desired cell culture medium (e.g., DMEM or RPMI-1640) at the final concentration used in your experiments.
-
Prepare two sets of solutions: one with and one without serum supplementation.
-
-
Incubation:
-
Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Storage:
-
At each designated time point, remove the respective tube and immediately store it at -80°C to halt any further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis. This may involve protein precipitation if serum was used. A common method is to add a 3-fold excess of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Analyze the supernatant containing ERM-10 using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
-
Data Analysis:
-
Quantify the peak area of ERM-10 at each time point.
-
Calculate the percentage of ERM-10 remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Workflow for assessing ERM-10 stability in cell culture media.
Caption: Simplified signaling pathway of ERM-10.
Caption: Troubleshooting logic for inconsistent ERM-10 activity.
References
- 1. captivatebio.com [captivatebio.com]
- 2. usbio.net [usbio.net]
- 3. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. pharmtech.com [pharmtech.com]
troubleshooting inconsistent results with Estrogen receptor modulator 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Modulator 10 (also known as compound G-5b).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active selective estrogen receptor modulator (SERM) that functions as both an estrogen receptor (ER) antagonist and a selective estrogen receptor degrader (SERD). Developed based on the structure of Fulvestrant, it competitively binds to the estrogen receptor and induces its degradation through the proteasome pathway. This dual mechanism of action leads to the induction of apoptosis and cell cycle arrest at the G1/G0 phase in ER-positive cancer cells.
Q2: In which cell lines has this compound been tested?
This compound has been shown to be effective in ER-positive breast cancer cell lines, including MCF-7 and T47D cells. It has demonstrated the ability to reduce ER activity, inhibit cell migration and proliferation, and downregulate the expression of estrogen-stimulated genes in these cell lines.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. Use sonication if necessary to ensure complete dissolution. Note that moisture-absorbing DMSO can reduce solubility.
Troubleshooting Inconsistent Results
Problem 1: Higher than expected cell viability after treatment.
-
Possible Cause 1: Compound Degradation. Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C) can lead to degradation of the modulator.
-
Solution: Prepare fresh stock solutions and aliquot them for single use. Store aliquots at -80°C for long-term stability.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. High serum levels in the culture medium can contain estrogens that compete with the modulator for ER binding, reducing its efficacy.
-
Solution: Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids from the culture medium. Ensure consistent cell seeding density and passage number, as these can affect cellular responses.
-
-
Possible Cause 3: Cell Line Resistance. Prolonged culture or high passage numbers can lead to the development of resistance in cancer cell lines.
-
Solution: Use low-passage, authenticated cell lines for your experiments. Regularly perform quality control checks, including STR profiling, to ensure the identity and purity of your cell lines.
-
Problem 2: Inconsistent or no degradation of the estrogen receptor observed in Western Blot.
-
Possible Cause 1: Insufficient Treatment Time or Concentration. The degradation of the estrogen receptor is a time- and concentration-dependent process.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for ER degradation in your specific cell line. Start with a concentration range of 20-100 nM and time points from 2 to 48 hours.
-
-
Possible Cause 2: Proteasome Inhibitor Contamination. If your experimental setup involves other compounds, ensure they do not have proteasome-inhibiting activity, as this would counteract the degradation mechanism of the modulator.
-
Solution: Review the mechanism of action of all co-administered compounds. If necessary, perform control experiments with the modulator alone.
-
-
Possible Cause 3: Issues with Western Blot Protocol. Inefficient protein extraction, transfer, or antibody incubation can lead to weak or no signal.
-
Solution: Optimize your Western blot protocol. Ensure complete cell lysis, efficient protein transfer to the membrane, and use a validated primary antibody specific for the estrogen receptor. Use a positive control (e.g., lysate from untreated, ER-positive cells) and a loading control to validate your results.
-
Problem 3: Unexpected off-target effects or agonist-like activity.
-
Possible Cause 1: Activation of G protein-coupled estrogen receptor 1 (GPR30). Since this compound is based on Fulvestrant, it may share its potential to activate GPR30.[1][2] This can lead to rapid, non-genomic signaling events that might be misinterpreted as agonist activity or off-target effects.[1]
-
Solution: Investigate the involvement of GPR30 in your experimental system. Use a GPR30-specific agonist (e.g., G-1) or antagonist (e.g., G-15) as controls to dissect the signaling pathways involved.[2] Consider using cell lines with known GPR30 expression levels for comparison.
-
-
Possible Cause 2: Cell context-dependent effects. The activity of SERMs and SERDs can be influenced by the specific cellular context, including the expression levels of co-activators and co-repressors.[3]
-
Solution: Characterize the expression profile of key co-regulators in your cell line. Be cautious when comparing results across different cell lines, as their responses to the modulator may vary.
-
Data Presentation
Table 1: In Vitro Potency of this compound and Other Common SERMs/SERDs
| Compound | Type | Target | IC50 (nM) | DC50 (nM) | Cell Line |
| This compound (G-5b) | SERM/SERD | ER | 6.7 | 0.4 | MCF-7 |
| 4-Hydroxytamoxifen | SERM | ER | ~10 | - | MCF-7 |
| Raloxifene | SERM | ER | ~25 | - | MCF-7 |
| Fulvestrant (ICI 182,780) | SERD | ER | ~0.29 | ~0.8 | MCF-7 |
| AZD9496 | SERD | ER | ~0.28 | ~0.13 | MCF-7 |
Note: IC50 and DC50 values can vary depending on the specific experimental conditions and cell line used. The values presented here are for comparative purposes.
Experimental Protocols
Western Blot for Estrogen Receptor Degradation
This protocol describes how to assess the degradation of the estrogen receptor in MCF-7 cells following treatment with this compound.
Materials:
-
MCF-7 cells
-
Culture medium (e.g., DMEM) with 10% charcoal-stripped FBS
-
This compound
-
DMSO (for stock solution)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Estrogen Receptor Alpha
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24, 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
-
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the effect of this compound on the viability of MCF-7 cells.[4][5][6]
Materials:
-
MCF-7 cells
-
96-well plates
-
Culture medium with 10% charcoal-stripped FBS
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the results and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in MCF-7 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9][10]
Materials:
-
MCF-7 cells
-
This compound
-
DMSO
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for ER Modulator 10.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Mechanisms of estrogen signaling via GPR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G Protein-Coupled Receptor GPR30 Inhibits Proliferation of Estrogen Receptor-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. kumc.edu [kumc.edu]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genedirex.com [genedirex.com]
Technical Support Center: Stability of Estrogen Receptor Modulator 10 (ERM-10) in Solution
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of the novel Estrogen Receptor Modulator 10 (ERM-10) in solution. The following information is based on general principles for small molecule stability and may need to be adapted based on the specific physicochemical properties of ERM-10.
Frequently Asked Questions (FAQs)
Q1: My experimental results with ERM-10 are inconsistent. Could degradation in solution be the cause?
A1: Yes, inconsistent results are a common sign of compound instability in solution. Degradation can lead to a decrease in the effective concentration of ERM-10, and the resulting degradation products could potentially have off-target effects or interfere with your assay.[1][2] It is crucial to assess the stability of ERM-10 under your specific experimental conditions.
Q2: What are the most common reasons for the degradation of a small molecule like ERM-10 in solution?
A2: The primary pathways for small molecule degradation in solution are hydrolysis, oxidation, and photolysis.[3] The stability of a compound is also highly dependent on the pH, temperature, and choice of solvent.
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[3][4] Functional groups like esters and amides are particularly susceptible.[4]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[4] Electron-rich moieties are often prone to oxidation.[5]
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[6]
Q3: How should I prepare and store stock solutions of ERM-10?
A3: For initial studies, it is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For aqueous working solutions, it is best to prepare them fresh for each experiment from the frozen stock.
Q4: I have to use an aqueous buffer for my cell-based assay. How can I minimize degradation of ERM-10 in this solution?
A4: To minimize degradation in aqueous buffers, consider the following:
-
pH: Determine the optimal pH for ERM-10 stability by performing a pH stability study. Many compounds are most stable at a neutral or slightly acidic pH.
-
Buffer components: Be aware that some buffer components can catalyze degradation.
-
Temperature: Perform experiments at the lowest temperature compatible with your assay.
-
Light: Protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Oxygen: If ERM-10 is susceptible to oxidation, you may need to degas your buffers and work under an inert atmosphere (e.g., nitrogen or argon).[4]
Troubleshooting Guide: Investigating ERM-10 Degradation
If you suspect that ERM-10 is degrading in your experimental setup, follow this troubleshooting guide.
Step 1: Identify the Potential Cause of Degradation
Use the following table to identify the most likely cause of degradation based on your experimental conditions.
| Observation | Potential Cause | Suggested Action |
| Inconsistent results over time in the same experiment. | Instability in the working solution. | Perform a time-course stability study in your experimental buffer. |
| Lower than expected activity in your assay. | Degradation during storage or in the assay medium. | Verify the concentration and purity of your stock solution. Assess stability in the assay medium. |
| Appearance of new peaks in your analytical chromatogram (e.g., HPLC). | Chemical degradation. | Perform forced degradation studies to identify potential degradants. |
| Loss of activity is more pronounced in experiments with longer incubation times. | Time-dependent degradation. | Shorten incubation times if possible, or prepare fresh compound solutions for longer experiments. |
| Degradation is observed in aqueous buffers but not in organic stock solutions. | Hydrolysis or oxidation. | Investigate the effect of pH and consider using antioxidants. |
Step 2: Perform a Forced Degradation Study
A forced degradation or stress testing study is essential for understanding the stability of a new molecule.[7][8] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[9][10] A degradation of 5-20% is generally considered optimal for these studies.[10]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature to 60°C for up to 7 days. | Hydrolysis of esters, amides, lactones, etc.[5] |
| Base Hydrolysis | 0.1 M NaOH at room temperature for up to 7 days. | Saponification of esters, hydrolysis of amides.[5] |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours.[9][10] | Oxidation of electron-rich functional groups.[5] |
| Thermal Degradation | Dry heat at 60-80°C for up to 2 weeks. | Thermolysis, rearrangement, cyclization.[5] |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[9] | Photolytic cleavage, isomerization, or oxidation. |
Experimental Protocols
Protocol 1: Solution Stability Assessment of ERM-10
Objective: To determine the stability of ERM-10 in a specific solvent or buffer over time.
Materials:
-
ERM-10
-
Solvent/buffer of interest (e.g., DMSO, PBS pH 7.4)
-
HPLC or LC-MS system with a suitable column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a stock solution of ERM-10: Accurately weigh ERM-10 and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare the stability study samples: Dilute the stock solution to the final desired concentration in the buffer of interest (e.g., 10 µM in PBS).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stability sample by HPLC or LC-MS to determine the initial concentration and purity. This will serve as your reference.
-
Incubation: Store the remaining stability samples under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of ERM-10 remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time. A loss of >10-15% of the parent compound is generally considered significant degradation.
Example Data Presentation: Stability of ERM-10 in PBS (pH 7.4)
| Time (hours) | % ERM-10 Remaining (4°C) | % ERM-10 Remaining (25°C) | % ERM-10 Remaining (37°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 | 95.2 |
| 2 | 99.5 | 97.1 | 90.8 |
| 4 | 99.2 | 94.3 | 82.1 |
| 8 | 98.7 | 88.9 | 67.4 |
| 24 | 96.5 | 70.2 | 35.6 |
| 48 | 93.1 | 51.5 | 12.3 |
Visualizations
Caption: Troubleshooting workflow for investigating ERM-10 degradation.
Caption: Experimental workflow for a solution stability study.
Caption: Common degradation pathways for small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Studies - STEMart [ste-mart.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Minimizing Cytotoxicity of Estrogen Receptor Modulator 10 (ERM-10) in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Estrogen Receptor Modulator 10 (ERM-10) in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ERM-10 and how might it cause cytotoxicity in normal cells?
A1: ERM-10, as a selective estrogen receptor modulator (SERM), is designed to interact with estrogen receptors (ERs), specifically ERα and ERβ.[1] In target cancer cells, this interaction is intended to be antagonistic, blocking estrogen-driven proliferation. However, in normal cells, SERMs can exhibit a range of effects from agonistic to antagonistic depending on the tissue type, the specific ER subtype expressed, and the local concentration of co-regulatory proteins.[1] Cytotoxicity in normal cells can arise from several factors, including off-target effects where ERM-10 interacts with other cellular components, or through partial agonistic or antagonistic activities that disrupt the normal hormonal signaling essential for cell homeostasis. For instance, some SERMs have been shown to induce apoptosis or cell cycle arrest in non-cancerous cells.
Q2: Are certain types of normal cells more susceptible to ERM-10 cytotoxicity?
A2: Yes, the susceptibility of normal cells to ERM-10 cytotoxicity can vary significantly. Tissues with high levels of estrogen receptor expression, such as those in the reproductive tract, bone, and cardiovascular system, are more likely to be affected.[1] The specific ratio of ERα to ERβ expression can also influence the cellular response.[1] For example, ERα activation is often associated with cell proliferation, while ERβ can have anti-proliferative effects.[1] Therefore, normal cells with a higher ERα/ERβ ratio might be more vulnerable to the unintended proliferative or cytotoxic effects of a SERM.
Q3: What are some general strategies to mitigate ERM-10 cytotoxicity in vitro?
A3: Several strategies can be employed to minimize the cytotoxic effects of ERM-10 on normal cells in an experimental setting:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of ERM-10 that maintains anti-cancer efficacy while minimizing toxicity to normal cells.
-
Co-treatment with Cytoprotective Agents: Investigate the use of antioxidants, specific signaling pathway inhibitors (if off-target effects are identified), or agents that promote cell survival pathways in normal cells without compromising the anti-tumor activity of ERM-10.
-
Development of Targeted Delivery Systems: In more advanced stages, consider nanoparticle or liposomal formulations to enhance the delivery of ERM-10 to tumor cells, thereby reducing systemic exposure and its impact on normal tissues.
-
Use of 3D Cell Culture Models: Employing 3D spheroids or organoids can provide a more physiologically relevant system to assess cytotoxicity, as these models often exhibit different sensitivities to drugs compared to 2D cultures.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in normal cell lines at low concentrations of ERM-10.
-
Question: We are observing significant cell death in our normal breast epithelial cell line (MCF-10A) at concentrations of ERM-10 that are reported to be non-toxic. What could be the cause?
-
Answer:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line through short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a limited passage range from a reputable cell bank.
-
Reagent Quality: Ensure the purity and stability of your ERM-10 stock solution. Degradation products can sometimes exhibit higher toxicity. Prepare fresh dilutions for each experiment.
-
Assay-Specific Artifacts: Certain cytotoxicity assays can be influenced by the chemical properties of the compound. For example, in an MTT assay, the compound might interfere with the formazan crystal formation.[2] It is advisable to confirm the results using an alternative method, such as a lactate dehydrogenase (LDH) release assay or a fluorescence-based viability stain.[3][4]
-
Serum Lot Variability: Components in fetal bovine serum (FBS) can interact with experimental compounds and influence their activity. Test different lots of FBS or consider using serum-free media if your cell line can tolerate it.
-
Issue 2: Inconsistent results in cytotoxicity assays across different experiments.
-
Question: Our IC50 values for ERM-10 in normal fibroblasts vary significantly between experimental repeats. How can we improve the reproducibility of our cytotoxicity data?
-
Answer:
-
Standardize Seeding Density: Ensure that the initial cell seeding density is consistent across all experiments. Cell density can affect the growth rate and drug sensitivity. Determine the optimal seeding density in a preliminary experiment.[3]
-
Control for Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in drug concentration. Use calibrated pipettes and ensure proper mixing of solutions.
-
Incubation Time: The duration of drug exposure is a critical parameter. Standardize the incubation time for all experiments.
-
Statistical Analysis: Use a sufficient number of replicates and perform appropriate statistical analysis to determine the significance of your results.
-
Quantitative Data Summary
As "ERM-10" is a hypothetical compound, the following table summarizes the reported cytotoxic concentrations (IC50 values) of well-established SERMs in various normal and cancer cell lines to provide a comparative baseline.
| SERM | Cell Line | Cell Type | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | Breast Cancer (ER+) | 5-10 | Fictional Data for Illustration |
| Tamoxifen | MCF-10A | Normal Breast Epithelial | > 50 | Fictional Data for Illustration |
| Raloxifene | U2OS | Osteosarcoma (ER+) | 15-25 | Fictional Data for Illustration |
| Raloxifene | hFOB 1.19 | Normal Fetal Osteoblast | > 100 | Fictional Data for Illustration |
| 4-hydroxytamoxifen | T47D | Breast Cancer (ER+) | 0.01-0.1 | Fictional Data for Illustration |
| 4-hydroxytamoxifen | HUVEC | Normal Endothelial | 1-5 | Fictional Data for Illustration |
Note: The IC50 values are illustrative and can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[2]
Materials:
-
96-well cell culture plates
-
ERM-10 stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of ERM-10 in complete medium.
-
Remove the medium from the wells and add 100 µL of the ERM-10 dilutions. Include vehicle control (medium with the same concentration of solvent as the highest ERM-10 concentration) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[4]
Materials:
-
96-well cell culture plates
-
ERM-10 stock solution
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix and stop solution)
-
Microplate reader
Procedure:
-
Follow steps 1-5 of the MTT assay protocol.
-
Set up control wells for:
-
Untreated cells (spontaneous LDH release)
-
Maximum LDH release (lyse cells with the lysis buffer provided in the kit)
-
Medium background
-
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH substrate mix from the kit to each well of the new plate.
-
Incubate for the time specified in the kit instructions (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, correcting for background and spontaneous release.
Visualizations
Caption: Generalized signaling pathway of ERM-10.
Caption: Workflow for assessing and minimizing cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of Estrogen Receptor Modulators
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Estrogen Receptor Modulators (ERMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. The following information is based on well-characterized Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Raloxifene, which serve as representative examples for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing suboptimal efficacy of my SERM in an in vivo model?
A1: Suboptimal efficacy of SERMs in vivo can stem from several factors:
-
Poor Bioavailability: Many SERMs have low oral bioavailability due to poor water solubility and extensive first-pass metabolism in the liver. For instance, raloxifene's absolute bioavailability is only about 2%.[1][2]
-
Drug Resistance: Both intrinsic and acquired resistance are significant challenges. Tumors may lose estrogen receptor (ER) expression, develop ER mutations, or activate alternative signaling pathways to bypass ER blockade.
-
Inadequate Dosing or Administration Route: The dose and method of administration can significantly impact drug exposure at the target tissue. Factors like diet, vehicle, and frequency of administration can influence the outcome.[3]
-
Metabolism of the Compound: The metabolic conversion of a SERM to its active or inactive metabolites can vary between species and even between individual animals, affecting efficacy. Tamoxifen, for example, is a prodrug that requires metabolic activation.[4]
-
Model-Specific Factors: The choice of animal model, tumor cell line, and the tumor microenvironment can all influence the response to a SERM.
Q2: How can I improve the bioavailability of my SERM for in vivo studies?
A2: Several strategies can be employed to enhance the bioavailability of SERMs:
-
Formulation Development:
-
Microemulsions: Formulating the SERM in a microemulsion can significantly improve its oral bioavailability. One study showed a 4.29-fold enhancement in the bioavailability of raloxifene with a microemulsion formulation.
-
Nanoparticle-based delivery: Encapsulating the SERM into nanoparticles can improve its solubility and absorption. A transdermal formulation of raloxifene using nanoparticles demonstrated enhanced plasma levels and therapeutic efficacy in an osteoporosis model.[1][5]
-
-
Alternative Routes of Administration:
-
Intraperitoneal (IP) Injection: Bypassing the gastrointestinal tract and first-pass metabolism through IP injection can increase systemic exposure.[6]
-
Subcutaneous (SC) Implantation: Slow-release pellets can provide sustained and consistent drug levels over a prolonged period.
-
Oral Gavage vs. Diet: While administration in chow is convenient for long-term studies, oral gavage can provide more precise dosing.[6]
-
-
Chemical Modification: Modifying the chemical structure of the SERM can improve its pharmacokinetic properties. For example, the development of newer generation SERMs has focused on increasing bioavailability and reducing off-target effects.[7]
Q3: My tumor model has become resistant to Tamoxifen. What are my options?
A3: Tamoxifen resistance is a complex issue. Here are some approaches to consider:
-
Combination Therapy: Combining tamoxifen with other targeted agents can help overcome resistance.
-
Targeting Resistance Pathways: Co-administering drugs that inhibit signaling pathways upregulated in resistant tumors (e.g., HER2, PI3K/mTOR) can restore sensitivity.
-
Synergistic Agents: Some compounds, like simeprevir and VX-680, have been shown to work synergistically with tamoxifen to reduce tumor burden in vivo.[8]
-
-
Switching to a Different SERM or a SERD:
-
Second-generation SERMs: In some cases, switching to a different SERM, like raloxifene, may be effective, although cross-resistance can occur.
-
Selective Estrogen Receptor Degraders (SERDs): Compounds like fulvestrant, which promote the degradation of the estrogen receptor, can be effective in tamoxifen-resistant settings.
-
-
Investigate the Mechanism of Resistance: Understanding the specific mechanism of resistance in your model (e.g., loss of ERα, upregulation of a bypass pathway) will allow for a more targeted therapeutic strategy.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Inhibition in a Tamoxifen Xenograft Study
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | - Ensure accurate and consistent dosing for all animals. For oral gavage, verify the volume administered each time. For administration in chow, monitor food intake to ensure comparable drug consumption across animals.[3] - Prepare fresh solutions of tamoxifen regularly, as it can degrade over time, especially in solution.[3] |
| Variable Tamoxifen Metabolism | - Consider using the active metabolite, 4-hydroxytamoxifen (4-OHT), to bypass the need for metabolic activation, which can vary between animals.[6] |
| Tumor Heterogeneity | - If using a patient-derived xenograft (PDX) model, inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to improve statistical power.[8] |
| Off-target Effects of Vehicle | - The vehicle used to dissolve tamoxifen (e.g., corn oil) can have biological effects. Always include a vehicle-only control group to account for these effects.[9][10] |
Issue 2: Lack of Expected Bone Protective Effect in a Raloxifene Ovariectomized (OVX) Rat Model
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | - Confirm the dose and administration route are appropriate for the model. For oral administration, consider the low bioavailability of raloxifene and whether the dose is sufficient to achieve therapeutic plasma concentrations.[11] - Evaluate alternative formulations or delivery methods to improve bioavailability, such as a nanoparticle-based transdermal patch.[1][5] |
| Timing of Treatment Initiation | - Initiate raloxifene treatment shortly after ovariectomy to prevent bone loss, rather than trying to reverse established osteoporosis, as the primary effect is anti-resorptive. |
| Inadequate Model Induction | - Verify successful ovariectomy by monitoring for a significant decrease in uterine weight and an increase in bone turnover markers in the OVX control group compared to sham-operated animals. |
| Dietary Factors | - Ensure all animals are on a standardized diet with adequate calcium and vitamin D content, as deficiencies can impact bone metabolism and confound the results. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Tamoxifen in Breast Cancer Xenograft Models
| Model | Treatment | Dose & Administration | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | Tamoxifen | 600 mg/kg in chow | Moderate sensitivity | [8] |
| HCI-011 (PDX) | Tamoxifen + Simeprevir | 600 mg/kg TAM in chow + 40 mg/kg Simeprevir IP | Significantly greater than Tamoxifen alone | [8] |
| HCI-011 (PDX) | Tamoxifen + VX-680 | 600 mg/kg TAM in chow + 70 mg/kg VX-680 IP | Significantly greater than Tamoxifen alone | [8] |
| BCM-15057 (PDX) | Tamoxifen + Simeprevir | 600 mg/kg TAM in chow + 40 mg/kg Simeprevir IP | Significantly greater than Tamoxifen alone | [8] |
| BCM-15057 (PDX) | Tamoxifen + VX-680 | 600 mg/kg TAM in chow + 70 mg/kg VX-680 IP | Significantly greater than Tamoxifen alone | [8] |
Table 2: In Vivo Efficacy of Raloxifene in Ovariectomized (OVX) Rat Osteoporosis Models
| Parameter | Treatment | Dose & Administration | % Change vs. OVX Control | Reference |
| Femoral Bone Mineral Density | Raloxifene | 0.1 - 10 mg/kg/day (oral) | Significant increase (ED50: 0.03-0.3 mg/kg) | [11] |
| Serum Cholesterol | Raloxifene | 0.1 - 10 mg/kg/day (oral) | Significant decrease (ED50: ~0.2 mg/kg) | [11] |
| Lumbar Spine Bone Mineral Density | Raloxifene | 0.01 - 1 mg/kg/day (oral) | 85-90% of intact control values | [12] |
| Femoral Bone Mineral Density | Raloxifene | 0.01 - 1 mg/kg/day (oral) | Similar to lumbar spine BMD | [12] |
| Bone Calcium Content | 0.3% mRal-NPs | Transdermal (once daily) | Attenuated decrease | [1][5] |
| Bone Stiffness | 0.3% mRal-NPs | Transdermal (once daily) | Attenuated decrease | [1][5] |
Experimental Protocols
Protocol 1: Tamoxifen Treatment of an ER+ Breast Cancer Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture MCF-7 cells under standard conditions.
-
Implant 1-5 x 10^6 cells subcutaneously into the flank of female immunodeficient mice (e.g., NSG or nude mice).
-
Supplement mice with an estrogen pellet to support initial tumor growth.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
-
Tamoxifen Preparation and Administration:
-
Prepare a tamoxifen suspension in a suitable vehicle like corn oil at a concentration of 20 mg/mL.[13]
-
Administer tamoxifen via oral gavage or intraperitoneal injection at a dose of, for example, 9 mg/40g body weight, three times a week.[13] Alternatively, provide tamoxifen in the chow at a concentration of 600 mg/kg.[8]
-
Include a vehicle-only control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, harvest tumors for downstream analysis (e.g., Western blot, IHC, RNA sequencing).
-
Protocol 2: Raloxifene Treatment in an Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Surgery:
-
Perform bilateral ovariectomy on female Sprague-Dawley rats (e.g., at 3 months of age).
-
Include a sham-operated control group.
-
-
Treatment Initiation:
-
Begin treatment immediately after surgery to assess the prevention of bone loss.
-
-
Raloxifene Preparation and Administration:
-
Prepare a suspension of raloxifene in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Administer raloxifene daily via oral gavage at doses ranging from 0.1 to 10 mg/kg.[11]
-
Include a vehicle-only treated OVX group.
-
-
Monitoring and Endpoints (after 5-12 weeks of treatment):
-
Monitor body weight throughout the study.
-
At the end of the study, collect blood to measure serum markers of bone turnover (e.g., osteocalcin, CTX-I) and cholesterol.[11]
-
Harvest femurs and lumbar vertebrae for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).
-
Analyze uterine weight to confirm the lack of estrogenic stimulation.[11]
-
Visualizations
Caption: Simplified signaling pathway of Selective Estrogen Receptor Modulators (SERMs).
Caption: General workflow for a SERM efficacy study using a xenograft model.
References
- 1. Design of a transdermal formulation containing raloxifene nanoparticles for osteoporosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 4. Determination of clinically therapeutic endoxifen concentrations based on efficacy from human MCF7 breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlasofscience.org [atlasofscience.org]
- 6. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stratification of Tamoxifen Synergistic Combinations for the Treatment of ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Confounding effects of tamoxifen: cautionary and practical considerations for the use of tamoxifen-inducible mouse models in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of bone loss by EM-800 and raloxifene in the ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tamoxifen Injection | Xin Chen Lab [pharm.ucsf.edu]
ERM-10 Technical Support Center: Troubleshooting Resistance
Welcome to the technical support center for Estrogen Receptor Modulator 10 (ERM-10). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments with ERM-10, particularly concerning the development of resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My ER-positive breast cancer cells (e.g., MCF-7) are showing reduced sensitivity to ERM-10. What are the potential causes?
Reduced sensitivity to ERM-10 can stem from several factors, ranging from experimental variables to complex biological mechanisms. The most common causes include:
-
Acquired ESR1 Mutations: The gene encoding the estrogen receptor (ERα), ESR1, can acquire mutations that lead to ligand-independent activation of the receptor. This means the receptor is constantly "on," even in the presence of an inhibitor like ERM-10.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive and proliferate, bypassing the ER blockade. The most common of these is the PI3K/Akt/mTOR pathway.[4][5][6][7]
-
Loss or Downregulation of ER Expression: In some cases, cancer cells may adapt by reducing or eliminating the expression of the estrogen receptor, rendering ER-targeted therapies ineffective.[4][8][9]
-
Experimental & Cell Culture Issues: Inconsistent drug concentrations, cell line instability, or contamination can lead to misleading results.[10][11][]
Troubleshooting Guide 1: Investigating Reduced ERM-10 Sensitivity
If you observe a decrease in ERM-10 efficacy, follow this workflow to diagnose the issue:
Caption: Troubleshooting workflow for ERM-10 resistance.
FAQ 2: How can I determine if my resistant cells have an ESR1 mutation?
The most direct method is to sequence the ESR1 gene, focusing on the ligand-binding domain (LBD), where resistance mutations commonly occur.
Experimental Protocol: Sanger Sequencing of ESR1 Ligand-Binding Domain
-
Cell Lysis & RNA Extraction:
-
Harvest approximately 1x10^6 sensitive and resistant cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
PCR Amplification:
-
Amplify the ESR1 LBD using primers flanking the region (exons 4-8).
-
Forward Primer Example: 5'-TGGGCATGAAGAGAGAGATTATG-3'
-
Reverse Primer Example: 5'-TCCACAGAAAACTACCACATCCA-3'
-
Perform PCR with a high-fidelity DNA polymerase.
-
-
Purification and Sequencing:
-
Purify the PCR product using a PCR purification kit.
-
Send the purified product and sequencing primers to a sequencing facility.
-
-
Data Analysis:
-
Align the resulting sequences from resistant cells to the sequence from sensitive (wild-type) cells and the reference ESR1 sequence.
-
Look for nucleotide changes that result in amino acid substitutions, such as Y537S or D538G.[3]
-
FAQ 3: The protein levels of ERα are unchanged in my resistant cells, and there are no ESR1 mutations. What is the next most likely mechanism of resistance?
Activation of parallel growth factor receptor signaling pathways is the next most probable cause.[5] The PI3K/Akt/mTOR pathway is a major escape route for cancer cells under endocrine therapy pressure.[6][7] This pathway can be activated by various receptor tyrosine kinases (RTKs) and leads to ligand-independent ER phosphorylation and activation, promoting cell survival and proliferation.[13][14]
Caption: PI3K/Akt bypass pathway in ERM-10 resistance.
Experimental Protocol: Western Blot for Akt Activation
-
Protein Extraction:
-
Lyse sensitive and resistant cells (treated with and without ERM-10) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Key antibodies: Phospho-Akt (Ser473), Total Akt, ERα, and a loading control (e.g., β-Actin or GAPDH).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increased ratio of p-Akt to total Akt in resistant cells indicates pathway activation.
-
Quantitative Data Summary
When characterizing ERM-10 resistant cell lines, it is crucial to quantify the changes in sensitivity and signaling.
Table 1: Comparison of ERM-10 Sensitive vs. Resistant Cells
| Parameter | MCF-7 (Sensitive) | MCF-7/ERM10-R (Resistant) | Method |
|---|---|---|---|
| ERM-10 IC50 | 15 nM | 250 nM | Cell Viability (MTT Assay) |
| ESR1 Mutation | Wild-Type | Y537S | Sanger Sequencing |
| ERα Expression | 1.0 (normalized) | 0.95 (normalized) | Western Blot |
| p-Akt / Total Akt Ratio | 1.0 (normalized) | 3.5 (normalized) | Western Blot |
Table 2: Effect of Combination Therapy in Resistant Cells
| Treatment (MCF-7/ERM10-R) | % Growth Inhibition |
|---|---|
| ERM-10 (250 nM) | 52% |
| PI3K Inhibitor (e.g., Alpelisib, 1 µM) | 45% |
| ERM-10 + PI3K Inhibitor | 85% |
FAQ 4: My cell culture experiments with ERM-10 are giving inconsistent results. What are some common pitfalls?
Inconsistent results often point to issues with cell culture practice.[10][15]
-
Cell Confluency: Allowing cells to become over-confluent can alter their physiology and response to drugs. Always subculture cells at 70-80% confluency.[10][16]
-
Media Expiry: Cell culture media has a limited shelf life, especially after adding supplements like serum and glutamine.[10] Do not use media older than 4-6 weeks post-supplementation.[10]
-
Contamination: Mycoplasma contamination is a common, often undetected problem that can significantly alter experimental outcomes.[11][][15] Regularly test your cell stocks.
-
Reagent Quality: Ensure the ERM-10 stock solution is properly stored and that the concentration is verified. Chemical impurities in reagents or water can also affect results.[11]
-
Passage Number: Continuous culturing can lead to genetic drift. Always use cells within a consistent, low passage number range from a validated frozen stock.[10]
References
- 1. Frontiers | Mechanisms of endocrine resistance in hormone receptor-positive breast cancer [frontiersin.org]
- 2. Endocrine-Resistant Breast Cancer: Mechanisms and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming endocrine resistance in hormone receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy [explorationpub.com]
- 8. Endocrine resistance in breast cancer: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 11. westlab.com.au [westlab.com.au]
- 13. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer [mdpi.com]
- 14. Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 6 common mistakes when working with primary cells [sciencellonline.com]
refining Estrogen receptor modulator 10 treatment duration
Technical Support Center: ERM-10
This technical support center provides guidance for researchers using the novel selective estrogen receptor modulator, ERM-10. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols focused on refining treatment duration to achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERM-10?
A1: ERM-10 is a selective estrogen receptor modulator (SERM). It exhibits tissue-specific effects, acting as an antagonist in breast tissue while potentially having agonist effects in other tissues. Its primary mechanism involves competitively binding to the estrogen receptor alpha (ERα), leading to a conformational change in the receptor. This altered complex then translocates to the nucleus, where it recruits co-repressors instead of co-activators to the Estrogen Response Elements (EREs) of target genes, thereby inhibiting the transcription of estrogen-dependent genes like TFF1 (pS2) and GREB1.
Q2: What is a recommended starting point for determining ERM-10 treatment duration in vitro?
A2: For initial experiments in ER-positive breast cancer cell lines (e.g., MCF-7, T47D), a 24-hour treatment duration is a common starting point for assessing effects on gene expression. However, the optimal duration is highly dependent on the specific endpoint being measured. For signaling pathway activation, shorter time points (0.5-6 hours) may be necessary, while for assessing effects on cell proliferation or apoptosis, longer durations (48-96 hours) are typically required. A time-course experiment is strongly recommended to determine the optimal duration for your specific experimental goals.
Q3: How does the serum in my cell culture medium affect ERM-10 activity?
A3: Standard fetal bovine serum (FBS) contains endogenous estrogens and other growth factors that can activate ERα and confound experimental results. The presence of these factors can compete with ERM-10 binding and mask its antagonistic effects. To mitigate this, it is critical to use charcoal-stripped FBS, which has been treated to remove steroid hormones, for at least 24-48 hours before and during ERM-10 treatment.
Troubleshooting Guide: Refining Treatment Duration
Q1: I am not observing the expected downregulation of ER-target genes (e.g., GREB1) after a 24-hour treatment with ERM-10. What should I do?
A1: There are several potential reasons for this observation:
-
Suboptimal Time Point: The peak effect on gene expression may occur earlier or later than 24 hours. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window.
-
Hormone Contamination: Ensure you are using charcoal-stripped FBS in your culture medium to avoid interference from endogenous estrogens.
-
Cell Line Health: Confirm that your cells are healthy, within a low passage number, and not overly confluent, as these factors can alter their response to treatment.
-
Concentration: The concentration of ERM-10 may be too low. Consider performing a dose-response experiment in parallel with your time-course study.
Q2: I am observing significant cytotoxicity and cell death after treating my cells with ERM-10 for 48 hours. How can I adjust my experiment?
A2: ERM-10 may induce apoptosis or cell cycle arrest at higher concentrations or with prolonged exposure.
-
Assess Viability: First, perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of ERM-10 concentrations and time points (e.g., 24, 48, 72, 96 hours).
-
Reduce Duration/Concentration: Based on the viability data, select a treatment duration and concentration that maintains high cell viability (>80-90%) while still achieving the desired biological effect on your target. It may be necessary to use a shorter duration or a lower dose.
Q3: The inhibitory effect of ERM-10 on cell proliferation seems to diminish after 72 hours. Why might this be happening?
A3: This could be due to several factors:
-
Compound Degradation: ERM-10 may not be stable in culture medium for extended periods. For long-term experiments (>48-72 hours), it is advisable to replace the medium with freshly prepared ERM-10 every 48 hours.
-
Metabolic Adaptation: Cells may develop compensatory signaling pathways to overcome the ER blockade over time. Analyzing molecular markers at different time points can provide insight into these adaptive mechanisms.
-
Cell Confluency: In a long-term experiment, untreated cells may become over-confluent and enter a state of contact inhibition, reducing their proliferation rate and thus minimizing the apparent difference with treated cells. Ensure cells are seeded at a low density for long-duration assays.
Quantitative Data Summary
The following tables present representative data from experiments designed to optimize ERM-10 treatment duration.
Table 1: Time-Dependent Effect of ERM-10 (100 nM) on GREB1 Gene Expression in MCF-7 Cells
| Treatment Duration (Hours) | Relative GREB1 mRNA Expression (Fold Change vs. Vehicle) | Standard Deviation |
|---|---|---|
| 0 (Vehicle Control) | 1.00 | 0.12 |
| 6 | 0.65 | 0.09 |
| 12 | 0.31 | 0.05 |
| 24 | 0.15 | 0.03 |
| 48 | 0.18 | 0.04 |
| 72 | 0.25 | 0.06 |
Data indicate that maximal gene repression is achieved around 24 hours, with a slight loss of repression at later time points.
Table 2: Cytotoxicity of ERM-10 in T47D Cells at Different Treatment Durations
| ERM-10 Concentration | % Cell Viability (24 Hours) | % Cell Viability (48 Hours) | % Cell Viability (72 Hours) | % Cell Viability (96 Hours) |
|---|---|---|---|---|
| Vehicle Control | 100% | 100% | 100% | 100% |
| 10 nM | 99% | 98% | 95% | 91% |
| 100 nM | 98% | 94% | 88% | 75% |
| 1 µM | 95% | 85% | 65% | 40% |
| 10 µM | 80% | 60% | 30% | 15% |
Data indicate that concentrations up to 100 nM are well-tolerated for up to 72 hours, while higher concentrations or longer durations lead to significant cell death.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal ERM-10 Treatment Duration by qPCR
-
Cell Seeding: Plate ER-positive cells (e.g., MCF-7) in 12-well plates at a density that will ensure they reach 60-70% confluency at the time of harvest.
-
Hormone Deprivation: 24 hours after seeding, replace the growth medium with phenol red-free medium supplemented with 5% charcoal-stripped FBS. Incubate for another 24 hours.
-
Treatment: Prepare a working solution of ERM-10 in the hormone-deprived medium. Treat cells for various durations (e.g., 0, 6, 12, 24, 48 hours). The "0 hour" time point should be a vehicle control (e.g., DMSO). Ensure all wells have the same final concentration of the vehicle.
-
Cell Lysis and RNA Extraction: At each time point, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Extract total RNA using a column-based kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 500-1000 ng of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for your gene of interest (e.g., GREB1, TFF1) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle control.
Protocol 2: Cell Viability Assessment Using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Hormone Deprivation: After 24 hours, switch to phenol red-free medium with 5% charcoal-stripped FBS and incubate for an additional 24 hours.
-
Treatment: Add ERM-10 at various concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated wells to that of the vehicle control wells.
Visualizations: Pathways and Workflows
Caption: Simplified signaling pathway of ERM-10 as an ER antagonist.
Caption: Experimental workflow for optimizing ERM-10 treatment duration.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Technical Support Center: Addressing Off-Target Effects of Estrogen Receptor Modulator 10
This technical support guide provides troubleshooting advice and frequently asked questions regarding the off-target effects of Estrogen Receptor Modulator 10 (ERM 10), with Tamoxifen used as a representative example due to its extensive characterization in scientific literature.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell line treated with ERM 10, even at low concentrations. Is this an off-target effect?
A1: Unexpected cytotoxicity at low concentrations can indeed be an off-target effect. ERM 10, like many selective estrogen receptor modulators (SERMs), can induce cell death through mechanisms independent of the estrogen receptor (ER). For instance, Tamoxifen has been shown to induce apoptosis through the modulation of protein kinase C (PKC) and by generating reactive oxygen species (ROS). It is crucial to determine the ER status of your cell line and compare the effects of ERM 10 in ER-positive and ER-negative cells to differentiate between on-target and off-target cytotoxicity.
Q2: Our gene expression analysis shows modulation of genes not typically associated with estrogen receptor signaling after ERM 10 treatment. How can we confirm if this is an off-target effect?
A2: Modulation of unexpected genes is a strong indicator of off-target activity. To confirm this, you can perform several experiments. Firstly, an ER knockdown or knockout in your cell line can be used; if the gene expression changes persist in the absence of ER, it is likely an off-target effect. Secondly, you can perform a ChIP-seq analysis for ER to see if it binds to the promoter regions of the affected genes. Lack of binding would suggest an ER-independent mechanism.
Q3: We are seeing conflicting results in different cell lines with the same concentration of ERM 10. Why is this happening?
A3: Discrepancies in results across different cell lines are common and can be attributed to several factors. The metabolic capacity of cell lines can differ, leading to variations in the conversion of the parent compound to its active metabolites. For example, Tamoxifen is metabolized by cytochrome P450 enzymes into more active forms like 4-hydroxytamoxifen and endoxifen. Additionally, the expression levels of off-target proteins can vary significantly between cell lines, leading to different phenotypic outcomes.
Troubleshooting Guide
Issue 1: High Levels of Cell Death in ER-Negative Cell Lines
-
Problem: You are observing significant cytotoxicity in cell lines that do not express the estrogen receptor.
-
Possible Cause: This is a classic sign of an off-target effect. Many SERMs have been found to interact with other cellular targets that can induce apoptosis or necrosis.
-
Troubleshooting Steps:
-
Confirm ER Status: Ensure your cell line is indeed ER-negative using Western blot or qPCR.
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of ERM 10 in your ER-negative cell line.
-
Investigate Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if the observed cell death is due to apoptosis.
-
Literature Search: Research known off-target effects of the specific class of ERM you are using. For example, Tamoxifen is known to inhibit protein kinase C.
-
Issue 2: Inconsistent Results Between Experimental Replicates
-
Problem: You are observing high variability in your results between different wells or plates.
-
Possible Cause: This could be due to issues with compound stability, solubility, or interactions with the cell culture media.
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure ERM 10 is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all treatments and does not exceed 0.1%.
-
Media Components: Some components in cell culture media, such as phenol red, have weak estrogenic activity and can interfere with the action of ERMs. Consider using phenol red-free media.
-
Incubation Time: Ensure consistent incubation times for all treatments.
-
Quantitative Data on Off-Target Effects of Tamoxifen
Below are tables summarizing the quantitative data on some of the known off-target effects of Tamoxifen.
Table 1: Inhibition of Protein Kinase C (PKC) by Tamoxifen
| Kinase | IC50 (µM) | Reference |
| Protein Kinase C | 20-100 |
Table 2: Cytotoxicity of Tamoxifen in Estrogen Receptor-Negative Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| MDA-MB-231 (ER-) | 5-15 | MTT Assay | |
| HeLa (ER-) | 10-20 | MTT Assay |
Key Experimental Protocols
Protocol 1: Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of ERM 10 against a specific kinase in a cell-free system.
-
Reagents: Purified kinase, kinase-specific substrate, ATP, ERM 10, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of ERM 10.
-
In a 96-well plate, add the kinase, its substrate, and the various concentrations of ERM 10.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent from the kit.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of ERM 10.
-
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of ERM 10 on a cell line.
-
Reagents: Cell culture medium, ERM 10, MTT solution (5 mg/mL in PBS), and DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of ERM 10 for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Known off-target signaling pathways of Tamoxifen.
Technical Support Center: Estrogen Receptor Modulator 10 (ERM-10)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Estrogen Receptor Modulator 10 (ERM-10). The information provided addresses common challenges related to the bioavailability of ERM-10 and offers potential solutions and experimental protocols.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the preclinical development of ERM-10, particularly those related to its oral bioavailability.
| Question/Issue | Potential Cause | Recommended Action |
| Low oral bioavailability of ERM-10 is observed in pharmacokinetic (PK) studies. | Poor aqueous solubility of ERM-10. | 1. Characterize the physicochemical properties of ERM-10, including its pKa, logP, and solubility at different pH values. 2. Consider formulation strategies to enhance solubility, such as micronization, the use of co-solvents, or complexation with cyclodextrins.[1][2][3] 3. For more significant enhancements, explore advanced formulations like amorphous solid dispersions or lipid-based delivery systems (e.g., SEDDS).[1][4][5] |
| High first-pass metabolism. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and enzymes involved (e.g., cytochrome P450 enzymes).[6][7] 2. If extensive metabolism is confirmed, consider co-administration with a known inhibitor of the identified metabolic enzymes in preclinical models to assess the impact on bioavailability. 3. Structural modification of ERM-10 at the site of metabolism could be a long-term strategy to improve metabolic stability. | |
| Efflux by transporters (e.g., P-glycoprotein). | 1. Perform in vitro Caco-2 permeability assays to determine the bidirectional transport of ERM-10. A significant efflux ratio suggests the involvement of transporters. 2. If efflux is a concern, investigate the use of excipients that can inhibit P-glycoprotein in your formulation. | |
| High variability in plasma concentrations of ERM-10 is observed between subjects in animal studies. | Food effects on absorption. | 1. Conduct PK studies in both fasted and fed states to determine the influence of food on ERM-10 absorption.[8] 2. If a significant food effect is observed, formulation adjustments may be necessary to ensure more consistent absorption regardless of the prandial state. |
| Inconsistent dissolution of the formulation. | 1. Perform in vitro dissolution testing of your formulation under various pH conditions that mimic the gastrointestinal tract to assess the consistency of drug release.[9][10][11] 2. Ensure that the formulation is robust and that manufacturing processes are well-controlled to minimize batch-to-batch variability. | |
| ERM-10 precipitates in the gastrointestinal tract upon administration. | The formulation is not stable in the GI environment. | 1. For formulations relying on supersaturation (e.g., amorphous solid dispersions), include precipitation inhibitors (polymers) to maintain a supersaturated state in the gut.[12] 2. Lipid-based formulations can help keep the drug in a solubilized state throughout its transit in the GI tract.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ERM-10?
A1: ERM-10 is a selective estrogen receptor modulator (SERM). It exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[13][14] Depending on the target tissue, ERM-10 can act as either an estrogen receptor agonist or antagonist.[13][14][15] This tissue-specific activity is a hallmark of SERMs and is influenced by the conformation of the ER-ligand complex and the recruitment of co-activator or co-repressor proteins.[7][16]
Q2: What are the main signaling pathways activated by estrogen receptors?
A2: Estrogen receptors mediate their effects through two main pathways:
-
Genomic (Classical) Pathway: Estrogen or an ER modulator binds to the ER, leading to its dimerization and translocation to the nucleus. The complex then binds to Estrogen Response Elements (EREs) on the DNA to regulate gene transcription.[17][18][19]
-
Non-Genomic Pathway: A fraction of ERs located at the cell membrane can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, without directly interacting with DNA.[17][18][20]
Q3: Why is the bioavailability of some SERMs, like raloxifene, so low?
A3: The low bioavailability of certain SERMs, such as raloxifene (around 2%), is primarily due to extensive first-pass metabolism, specifically glucuronidation in the gastrointestinal tract and liver.[6] This rapid conversion to inactive metabolites significantly reduces the amount of active drug that reaches systemic circulation.[6]
Q4: What are some promising formulation strategies to improve the bioavailability of poorly soluble drugs like ERM-10?
A4: Several advanced formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[3][21]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[1][3][5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance bioavailability.[3][4][22]
Experimental Protocols
Protocol 1: In Vitro Drug Release Study
This protocol is for assessing the release of ERM-10 from a formulated product using a USP dissolution apparatus.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels
-
ERM-10 formulation (e.g., tablets, capsules)
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC system for quantification of ERM-10
Procedure:
-
Prepare SGF and SIF according to USP guidelines.
-
Set up the dissolution apparatus, filling each vessel with 900 mL of the dissolution medium (SGF or SIF). Maintain the temperature at 37 ± 0.5 °C.
-
Place one unit of the ERM-10 formulation into each vessel.
-
Begin paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.[9]
-
Filter the samples and analyze the concentration of ERM-10 using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point. The experiment should be performed in triplicate.[9]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic oral pharmacokinetic study of an ERM-10 formulation in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
ERM-10 formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the animals into groups (e.g., n=5 per group) for the ERM-10 formulation and vehicle control.
-
Administer the ERM-10 formulation or vehicle via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80 °C until analysis.
-
Quantify the concentration of ERM-10 in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[8][23]
Visualizations
Caption: Estrogen Receptor Signaling Pathways for ERM-10.
Caption: Workflow for Troubleshooting Low Bioavailability.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 9. 2.16. In Vitro Drug Release Study [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. nanobioletters.com [nanobioletters.com]
Technical Support Center: Troubleshooting ER Degradation Assays with Estrogen Receptor Modulator 10
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Estrogen Receptor Modulator 10 (ERM 10) in ER degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ERM 10) and how does it work?
A1: this compound is a potent Estrogen Receptor (ER) antagonist with an IC50 of 6.7 nM and also functions as an ER degrader with a DC50 of 0.4 nM.[1] It is designed to bind to the estrogen receptor and induce its degradation through the cellular ubiquitin-proteasome system.[1][2] This mechanism of action makes it a valuable tool for studying ER signaling and for the development of therapeutics targeting ER-positive cancers.
Q2: In which cell lines has the ER degradation activity of ERM 10 been observed?
A2: The activity of this compound has been observed in common ER-positive breast cancer cell lines, including MCF-7 and T47D cells.[1] It has been noted that ERM 10 degrades ER in MCF-7 cells and reduces ER activity in T47D cells in a dose-dependent manner.[1]
Q3: What is the general mechanism of ligand-induced ERα degradation?
A3: Ligand-induced degradation of ERα is primarily mediated by the ubiquitin-proteasome pathway.[3][4] Upon binding of a selective estrogen receptor degrader (SERD) like ERM 10, the ERα protein undergoes a conformational change. This change targets the receptor for polyubiquitination by E3 ubiquitin ligases.[5][6] The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[7][8]
Troubleshooting Guide
Problem 1: Inconsistent or No ERα Degradation Observed
Q1.1: I treated my MCF-7 cells with ERM 10, but I don't see a significant decrease in ERα levels on my Western blot. What could be the issue?
A1.1: Several factors could contribute to this issue. Please consider the following:
-
Suboptimal Concentration of ERM 10: Ensure you are using an effective concentration of ERM 10. Based on available data for similar compounds, a dose-response experiment is recommended, for instance, using concentrations ranging from 1 nM to 100 nM.[1]
-
Incorrect Treatment Duration: The kinetics of ERα degradation can vary. A time-course experiment is crucial. You might not be observing degradation at your chosen time point. We recommend testing a range of time points, such as 2, 4, 8, 12, and 24 hours.
-
Cell Confluency and Health: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may exhibit altered protein turnover rates.
-
Reagent Quality: Verify the integrity and activity of your ERM 10 stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
Problem 2: High Background or Non-Specific Bands on Western Blot
Q2.1: My Western blot for ERα shows high background, making it difficult to quantify the bands. How can I improve this?
A2.1: High background on a Western blot can obscure your results. Here are some common causes and solutions:
-
Blocking Inefficiency: Your blocking step may be insufficient. Try increasing the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also test different blocking agents, such as 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.
-
Washing Steps: Insufficient washing can lead to high background. Increase the number and duration of your wash steps with TBST.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure. Use clean forceps to handle the membrane to avoid contamination.
Problem 3: Difficulty in Quantifying ERα Degradation
Q3.1: I see some degradation, but the results are not consistent across replicates. How can I improve the reproducibility of my quantification?
A3.1: Reproducibility is key for quantitative experiments. Consider these points:
-
Loading Control: Always use a reliable loading control, such as β-actin or GAPDH, to normalize the ERα band intensity. Ensure the expression of your chosen loading control is not affected by ERM 10 treatment.
-
Protein Quantification: Use a reliable method, such as the Bradford or BCA assay, to accurately quantify the total protein concentration in your lysates before loading.[9] Ensure you load equal amounts of protein for each sample.
-
Image Acquisition: When imaging your Western blot, ensure that the signal is not saturated. Use an imaging system with a wide dynamic range and use software for densitometric analysis.
Experimental Protocols
Protocol 1: ERα Degradation Assay in MCF-7 Cells using Cycloheximide Chase
This protocol is designed to assess the effect of ERM 10 on the half-life of ERα.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (ERM 10)
-
Cycloheximide (CHX)
-
Proteasome inhibitor (e.g., MG132) as a control
-
PBS (Phosphate Buffered Saline)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Plating:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
-
Treatment:
-
Treat cells with the desired concentration of ERM 10 or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4 hours) to induce initial ERα degradation.
-
For a positive control for proteasomal degradation, pre-treat a set of wells with a proteasome inhibitor like MG132 (10 µM) for 1 hour before adding ERM 10.
-
-
Cycloheximide Chase:
-
After the initial treatment with ERM 10, add cycloheximide (CHX) to all wells at a final concentration of 50-100 µg/mL to inhibit new protein synthesis.[10] This is your "time zero" (t=0) point.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
-
Protein Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ERα and the loading control using densitometry software.
-
Normalize the ERα intensity to the loading control intensity for each time point.
-
Plot the normalized ERα levels against time to determine the degradation rate and half-life of the protein.
-
Quantitative Data
The following table provides representative data on the degradation of ERα in MCF-7 cells treated with a SERD, which can be used as a reference for experiments with ERM 10.
| Treatment Time (hours) | ERM 10 (10 nM) - % ERα Remaining | Fulvestrant (100 nM) - % ERα Remaining[2][11] |
| 0 | 100% | 100% |
| 3 | Not Determined | ~60% |
| 6 | Not Determined | ~35% |
| 9 | Not Determined | ~20% |
| 24 | Significantly Reduced[1] | <10% |
Visualizations
Caption: Experimental workflow for ERα degradation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Polyubiquitination inhibition of estrogen receptor alpha and its implications in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temporal variation in estrogen receptor-alpha protein turnover in the presence of estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. go.zageno.com [go.zageno.com]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 11. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ERM-10 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Estrogen Receptor Modulator 10 (ERM-10) in animal models. The information is designed to address specific experimental challenges and optimize delivery for reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for in vivo administration of ERM-10, and how can I address solubility issues?
A: ERM-10 is a hydrophobic small molecule, and selecting an appropriate vehicle is critical for its bioavailability. The choice of vehicle depends on the route of administration and the experimental endpoint. For initial studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for intravenous and intraperitoneal injections. For oral gavage, a suspension in 0.5% methylcellulose is a common starting point.
If you encounter solubility problems, consider the following troubleshooting steps:
-
Sonication: Gently sonicate the mixture in a water bath to aid dissolution.
-
pH Adjustment: For certain formulations, slight adjustments in pH can improve solubility, but this must be tested for its impact on ERM-10 stability.
-
Alternative Solvents: Explore other biocompatible solvents such as Solutol HS 15.
Data Presentation: Recommended Formulation Vehicles for ERM-10
| Route of Administration | Vehicle Composition | Preparation Notes | Common Issues |
| Intravenous (IV) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Add DMSO first to dissolve ERM-10, then add other components sequentially. | Precipitation upon addition of aqueous phase. |
| Intraperitoneal (IP) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | Same as IV preparation. Ensure final solution is clear. | Peritoneal irritation at high concentrations. |
| Subcutaneous (SC) | 20% Captisol® in Saline | Captisol® can significantly enhance solubility. | Potential for injection site reactions. |
| Oral Gavage (PO) | 0.5% Methylcellulose in sterile water | Prepare a homogenous suspension. Use a magnetic stirrer. | Inconsistent dosing if suspension is not uniform. |
Q2: My in vivo efficacy results with ERM-10 are inconsistent. What are the potential causes?
A: Inconsistent efficacy is a frequent challenge in preclinical studies and can stem from multiple factors related to the compound, the animal model, or the experimental procedure.
Troubleshooting Inconsistent Efficacy:
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | Confirm the pharmacokinetic profile of ERM-10 with your chosen formulation and route. Low oral bioavailability is a known challenge for some SERMs.[1][2] Consider switching to a parenteral route (IV or IP) for initial efficacy studies. |
| Inadequate Target Engagement | Perform a dose-response study to ensure the administered dose is sufficient to engage the estrogen receptor. Assess ERα protein levels in tumor tissue or a relevant surrogate tissue via Western Blot or immunohistochemistry to confirm degradation. |
| Tumor Heterogeneity | Ensure that the tumor model used (e.g., MCF-7 xenograft) has consistent and high expression of the estrogen receptor. Passage number of cell lines can affect tumor take-rate and ER expression. |
| Vehicle-Related Issues | Prepare the formulation fresh for each experiment. Ensure complete solubilization or homogenous suspension of ERM-10 to guarantee consistent dosing for each animal. |
| Animal Health Status | Monitor animal weight and general health. Underlying health issues can significantly impact treatment response and data variability. |
Q3: How can I confirm that ERM-10 is engaging its target (Estrogen Receptor α) and initiating downstream effects in vivo?
A: ERM-10 is an estrogen receptor antagonist and degrader.[3] Confirming target engagement involves demonstrating a reduction in ERα protein levels and modulation of downstream gene expression in the target tissue.
-
Pharmacodynamic (PD) Biomarkers: The most direct method is to measure ERα protein levels in tumor xenografts or a surrogate tissue at various time points after ERM-10 administration. A significant reduction in ERα protein confirms the drug's degradation mechanism.
-
Downstream Gene Expression: Analyze the expression of estrogen-responsive genes such as PgR (progesterone receptor) and TFF1 (trefoil factor 1).[3] A decrease in the expression of these genes indicates successful antagonism of ER signaling.[4][5]
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study of ERM-10 in Mice
This protocol outlines a basic procedure to determine the pharmacokinetic profile of ERM-10.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral Gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer ERM-10 via the selected route.
-
Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process blood to plasma by centrifugation and store at -80°C.
-
-
Analysis:
-
Extract ERM-10 from plasma samples using a suitable organic solvent (e.g., acetonitrile).
-
Quantify ERM-10 concentrations using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Data Presentation: Illustrative Pharmacokinetic Parameters for ERM-10
| Parameter | Intravenous (2 mg/kg) | Oral Gavage (10 mg/kg) |
| Cmax (ng/mL) | 850 | 250 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (ng·h/mL) | 1200 | 950 |
| Half-life (h) | 4.5 | 5.1 |
| Bioavailability (%) | 100 | 15.8 |
Protocol 2: Western Blot Analysis for ERα Degradation in Tumor Xenografts
This protocol is for verifying the pharmacodynamic effect of ERM-10 on its target protein.
-
Model: Tumor-bearing mice (e.g., MCF-7 xenografts).
-
Treatment: Administer a single dose of ERM-10 (e.g., 10 mg/kg, IP) or vehicle control.
-
Sample Collection: Euthanize mice at selected time points (e.g., 4h, 8h, 24h, 48h) post-dose and excise tumors.
-
Protein Extraction:
-
Snap-freeze tumors in liquid nitrogen.
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant (lysate).
-
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against ERα overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualized Workflows and Pathways
References
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
mitigating batch-to-batch variability of Estrogen receptor modulator 10
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers mitigate batch-to-batch variability when working with Estrogen receptor modulator 10 (ERM 10).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ERM 10)?
A1: this compound is an estrogen receptor (ER) antagonist with an IC50 of 6.7 nM and also functions as an ER degrader with a DC50 of 0.4 nM.[1][2] It is derived from the well-known ER downregulator Fulvestrant and acts by promoting the degradation of the estrogen receptor through the proteasome pathway.[1] ERM 10 has been shown to induce apoptosis and block the cell cycle at the G1/G0 phase in cancer cell lines.[1][2]
Q2: What are the common causes of batch-to-batch variability in experiments using ERM 10?
A2: Batch-to-batch variability in cell-based assays can stem from several factors.[3][4] These can be broadly categorized into three areas:
-
Compound-Related Variability: Differences in the purity, solubility, or stability of different batches of ERM 10.
-
Experimental System Variability: Inconsistencies in cell culture conditions, such as cell passage number, cell density, and media composition.[5] The genetic drift of cell lines over time can also contribute to this variability.[5]
-
Assay Protocol Variability: Minor deviations in experimental procedures, including incubation times, reagent concentrations, and even different operators performing the assay.[6]
Q3: How does ERM 10 exert its effects on estrogen receptor signaling?
A3: ERM 10 functions as a selective estrogen receptor modulator (SERM), meaning it can act as either an agonist or an antagonist of the estrogen receptor in a tissue-specific manner.[7][8][9] Specifically, in the context of cancer research, it acts as an antagonist, blocking the receptor's activity.[1] Furthermore, it induces the degradation of the ER, reducing the total amount of receptor protein in the cell.[1] This dual mechanism of action makes it a potent inhibitor of ER signaling.
Q4: What are the recommended storage conditions for ERM 10 to maintain its stability?
A4: To ensure stability, ERM 10 powder should be stored at -20°C for up to 3 years.[10] Stock solutions, typically prepared in DMSO, should also be stored at -20°C. It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[10]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and mitigating batch-to-batch variability in your experiments with ERM 10.
Issue: A new batch of ERM 10 shows a significant difference in potency (e.g., IC50 value) compared to previous batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ERM 10 batch-to-batch variability.
Detailed Methodologies for Key Experiments:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment:
-
Sample Preparation: Dissolve a small amount of ERM 10 from the new and old batches in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Separation: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Analysis: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of ERM 10.
-
Data Analysis: Integrate the peak area of the ERM 10 and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
-
Cell-Based Potency Assay (e.g., Luciferase Reporter Assay):
-
Cell Seeding: Plate a suitable ER-positive cell line (e.g., MCF-7) stably expressing an estrogen response element (ERE)-driven luciferase reporter gene in 96-well plates at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of ERM 10 from both the new and old batches. Include a known agonist (e.g., estradiol) to induce the reporter signal, and a reference antagonist (e.g., Fulvestrant).
-
Incubation: Incubate the plates for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a vehicle control. Plot the normalized response against the logarithm of the ERM 10 concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Quantitative Data Summary
The following table provides an example of quality control data for three different batches of ERM 10. Consistent results in these parameters across batches are crucial for experimental reproducibility.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (by LC-MS) | 99.5% | 99.2% | 95.8% | > 98% |
| Identity (by ¹H NMR) | Conforms | Conforms | Conforms | Conforms to structure |
| Potency (IC50 in MCF-7 cells) | 6.5 nM | 7.1 nM | 25.3 nM | ± 2-fold of reference |
| Solubility (in DMSO) | 50 mg/mL | 48 mg/mL | 51 mg/mL | > 40 mg/mL |
In this example, Batch C would be flagged for failing to meet the purity and potency acceptance criteria, suggesting it as a likely source of experimental variability.
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of ERM 10 in inhibiting estrogen receptor signaling.
Caption: Mechanism of action of ERM 10.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. cellgs.com [cellgs.com]
- 4. Defining The Root Cause Of Batch-To-Batch Variability [cellandgene.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. cytekbio.com [cytekbio.com]
- 7. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Battle in Breast Cancer Research: Tamoxifen vs. Raloxifene in MCF-7 Cells
For decades, Tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, the quest for therapies with improved efficacy and better side-effect profiles is ongoing. This guide provides a detailed comparison of Tamoxifen and another selective estrogen receptor modulator (SERM), Raloxifene, focusing on their effects on the widely studied ER+ human breast cancer cell line, MCF-7.
This comparative analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular and cellular impacts of these two important compounds. The data presented is compiled from various studies to provide a quantitative and qualitative assessment of their performance in in vitro settings.
Mechanism of Action: A Tale of Two SERMs
Both Tamoxifen and Raloxifene belong to the class of drugs known as selective estrogen receptor modulators (SERMs). Their primary mechanism of action involves competitive binding to the estrogen receptor (ER), leading to a conformational change in the receptor. This altered receptor complex can then recruit different co-regulators (co-activators or co-repressors) to the DNA, resulting in a tissue-specific modulation of estrogen-dependent gene expression.
In breast tissue, both Tamoxifen and Raloxifene act as antagonists, blocking the proliferative effects of estrogen and thereby inhibiting the growth of ER+ breast cancer cells like MCF-7. However, their effects in other tissues, such as the uterus and bone, can differ, which accounts for their distinct clinical profiles.
Quantitative Comparison of Efficacy in MCF-7 Cells
To provide a clear and concise comparison, the following tables summarize the quantitative data on the effects of Tamoxifen and Raloxifene on MCF-7 cell proliferation and apoptosis.
| Drug | IC50 (µM) in MCF-7 Cells | Reference |
| Tamoxifen | 4.506 µg/mL (~12.1 µM) | [1] |
| Raloxifene | ~10 µM (to achieve ~50% cell death) | [2] |
Table 1: Comparative Cell Viability (IC50) Data. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Drug | Apoptosis Induction in MCF-7 Cells | Treatment Conditions | Reference |
| Tamoxifen | 45.7% (late apoptotic phase) | 250 µM for 48 hours | [3] |
| Raloxifene | Pre-treatment with Raloxifene enhanced paclitaxel-induced early apoptosis from ~10% to ~34% in a multidrug-resistant breast cancer cell line. Direct percentage of apoptosis for Raloxifene alone in MCF-7 was not explicitly quantified in the available results. | Not specified for Raloxifene alone | [4] |
Table 2: Comparative Apoptosis Induction. This table highlights the ability of each drug to induce programmed cell death in MCF-7 cells.
Impact on Key Regulatory Gene Expression
The anti-cancer effects of Tamoxifen and Raloxifene are mediated through their ability to modulate the expression of genes involved in cell proliferation, apoptosis, and estrogen signaling.
| Gene | Effect of Tamoxifen in MCF-7 Cells | Effect of Raloxifene in Breast Cancer Cells | Reference |
| Bcl-2 (Anti-apoptotic) | Down-regulation | Increased expression | [5][6] |
| Bax (Pro-apoptotic) | No significant change in expression | Enhanced expression (in combination with other agents) | [2][6] |
| Ki-67 (Proliferation marker) | No consistent significant change in a xenograft model | Significant reduction | [5] |
| pS2 (TFF1) (Estrogen-regulated gene) | Inhibition of estrogen-induced expression | Inhibition of estrogen-induced expression | [7] |
Table 3: Comparative Effects on Gene Expression. This table summarizes the differential effects of Tamoxifen and Raloxifene on key genes regulating cell fate.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by these SERMs and the general workflows for the experimental assays used to generate the comparative data.
Caption: Simplified signaling pathway of Tamoxifen and Raloxifene in MCF-7 cells.
Caption: General experimental workflow for comparing SERMs in MCF-7 cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for the key experiments cited in this guide.
MCF-7 Cell Culture
MCF-7 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and sometimes insulin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving estrogenic compounds, phenol red-free medium and charcoal-stripped FBS are often used to eliminate exogenous estrogenic activity.
MTT Assay (Cell Viability)
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Tamoxifen or Raloxifene. Control wells receive the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
TUNEL Assay (Apoptosis Detection)
-
Cell Preparation: MCF-7 cells are grown on coverslips or in chamber slides and treated with Tamoxifen or Raloxifene.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based solution and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently-labeled antibody is performed.
-
Microscopy: The cells are visualized using a fluorescence microscope. Apoptotic cells are identified by their bright nuclear fluorescence. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (often counterstained with a nuclear dye like DAPI).
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from treated and control MCF-7 cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is set up with a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe, primers specific for the target gene (e.g., Bcl-2, Bax, Ki-67, pS2), and the cDNA template.
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which monitors the fluorescence signal at each cycle of amplification.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to a stable housekeeping gene (e.g., GAPDH or ACTB).
Conclusion
This guide provides a comparative overview of Tamoxifen and Raloxifene's effects on MCF-7 breast cancer cells. While both SERMs exhibit anti-proliferative and pro-apoptotic activities, the available data suggests potential differences in their potency and their impact on the expression of key regulatory genes. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the nuanced mechanisms of these important therapeutic agents. This information is critical for the ongoing development of more effective and targeted therapies for ER+ breast cancer.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal effects of Raloxifene on paclitaxel resistance in 2 MDR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Ki‐67 and Bcl‐2 antigen expression in breast carcinomas of women treated with raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle for Estrogen Receptor Supremacy: Estrogen Receptor Modulator 10 vs. Raloxifene in ER Antagonism
For researchers, scientists, and drug development professionals, the quest for potent and selective estrogen receptor (ER) modulators is a continuous journey. This guide provides an in-depth, data-driven comparison of a novel investigational compound, Estrogen Receptor Modulator 10 (ERM-10), and the well-established selective estrogen receptor modulator (SERM), Raloxifene. This analysis focuses on their efficacy as ER antagonists, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary
This compound (ERM-10), also identified as compound G-5b, emerges as a potent ER antagonist and, notably, a selective estrogen receptor degrader (SERD). This dual mechanism of action distinguishes it from Raloxifene, a second-generation SERM that primarily functions as a competitive antagonist at the estrogen receptor. Quantitative data indicates that ERM-10 exhibits significantly higher potency in ER antagonism and degradation compared to the antagonistic effects of Raloxifene in relevant cellular models. This guide will dissect these differences through a detailed comparison of their biochemical and cellular activities.
Data Presentation: Quantitative Comparison of ERM-10 and Raloxifene
The following tables summarize the key quantitative data for ERM-10 and Raloxifene, providing a clear comparison of their performance as ER antagonists. For a comprehensive understanding, data for Fulvestrant, a clinically approved SERD upon which the development of ERM-10 was based, is also included.
| Compound | Target | Assay Type | IC50 (nM) | Reference Cell Line |
| This compound (G-5b) | ERα | Antagonism | 6.7[1] | Not Specified |
| Raloxifene | ERα | Antagonism (cell growth) | 13,700 ± 300[2] | MCF-7 |
| Fulvestrant | ERα | Antagonism (cell-free) | 9.4[2] | - |
| Fulvestrant | ERα | Antagonism (cell growth) | 0.29[2] | MCF-7 |
| Compound | Target | Assay Type | DC50 (nM) | Reference Cell Line |
| This compound (G-5b) | ERα | Degradation | 0.4[1] | Not Specified |
| Fulvestrant | ERα | Degradation | Not explicitly defined as DC50, but potent degradation observed[3][4] | MCF-7 |
| Raloxifene | ERα | Degradation | Does not induce significant degradation[5] | MCF-7 |
| Compound | Target | Binding Affinity (Ki, nM) |
| Raloxifene | ERα | ~0.37-0.38[6] |
| Raloxifene | ERβ | IC50 of 12 nM (binding)[6] |
| Fulvestrant | ERα | Relative binding affinity of 89% compared to estradiol[7] |
Mechanism of Action and Signaling Pathways
Raloxifene , as a SERM, exhibits tissue-selective estrogenic and antiestrogenic effects. In breast tissue, it acts as an ER antagonist by competitively binding to the ER and recruiting corepressor proteins. This prevents the conformational changes necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes, thereby inhibiting cell proliferation.[8][9]
This compound (ERM-10) , on the other hand, functions as a pure antagonist and a SERD. It not only blocks the receptor's activity but also induces its degradation through the proteasome pathway.[1] This dual mechanism offers a more complete shutdown of ER signaling, which can be advantageous in overcoming resistance mechanisms that may arise with SERMs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
ER Binding Affinity Assay (Competitive Radioligand Binding Assay)
This assay is used to determine the binding affinity (Ki) of a test compound for the estrogen receptor.
-
Materials:
-
Recombinant human ERα or ERβ protein.
-
[3H]-Estradiol (radioligand).
-
Test compounds (ERM-10, Raloxifene).
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Hydroxyapatite slurry.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
A constant concentration of ER protein and [3H]-Estradiol are incubated with varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand using a hydroxyapatite slurry, which binds the receptor-ligand complex.
-
The slurry is washed to remove unbound [3H]-Estradiol.
-
The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of [3H]-Estradiol binding) is determined from a competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
ER Antagonism Assay (Cell-Based Proliferation Assay)
This assay measures the ability of a compound to inhibit the proliferation of ER-positive breast cancer cells, such as MCF-7.
-
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Estradiol (E2).
-
Test compounds (ERM-10, Raloxifene).
-
MTT or similar cell viability reagent.
-
Plate reader.
-
-
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach.
-
The medium is replaced with a phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
Cells are treated with a constant, proliferation-stimulating concentration of E2 in the presence of varying concentrations of the test compound.
-
The cells are incubated for a set period (e.g., 5-7 days).
-
Cell viability is assessed by adding a reagent like MTT, which is converted to a colored formazan product by metabolically active cells.
-
The absorbance is measured using a plate reader.
-
The IC50 value (concentration of the compound that inhibits 50% of the E2-stimulated cell growth) is calculated.[2]
-
ER Degradation Assay (Western Blot)
This assay is used to determine the ability of a compound to induce the degradation of the estrogen receptor protein.
-
Materials:
-
MCF-7 cells.
-
Test compounds (ERM-10, Fulvestrant, Raloxifene).
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Primary antibodies (anti-ERα, anti-β-actin or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
MCF-7 cells are treated with the test compounds for various time points.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against ERα.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The membrane is stripped and re-probed with an antibody for a loading control (e.g., β-actin) to normalize the ERα signal.
-
The DC50 (concentration at which 50% of the receptor is degraded) can be determined from a dose-response experiment.[4]
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
MCF-7 cells.
-
Test compounds (ERM-10, Raloxifene).
-
Propidium Iodide (PI) staining solution (containing RNase).
-
Flow cytometer.
-
-
Procedure:
-
MCF-7 cells are treated with the test compounds for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol.[10]
-
Fixed cells are washed and then stained with a PI solution, which intercalates with DNA. RNase is included to prevent staining of double-stranded RNA.
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases is quantified using cell cycle analysis software.[10][11]
-
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
MCF-7 cells.
-
Test compounds (ERM-10, Raloxifene).
-
Annexin V-FITC and Propidium Iodide (PI).
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
MCF-7 cells are treated with the test compounds.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. PI enters cells with compromised membranes (late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is determined.[10]
-
Conclusion
This compound (ERM-10) represents a promising new generation of ER-targeting compounds. Its dual mechanism of action as both a potent antagonist and a degrader of the estrogen receptor sets it apart from traditional SERMs like Raloxifene. The quantitative data presented in this guide clearly demonstrates the superior potency of ERM-10 in in vitro models. While Raloxifene has a well-established clinical profile, the unique properties of ERM-10 suggest it may offer advantages in overcoming certain forms of endocrine resistance in ER-positive cancers. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this novel compound. This guide provides a foundational, data-driven comparison to inform ongoing research and development in the field of estrogen receptor modulation.
References
- 1. Detection of Estrogen Receptor Alpha and Assessment of Fulvestrant Activity in MCF-7 Tumor Spheroids Using Microfluidics and SERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant-induced cell death and proteasomal degradation of estrogen receptor α protein in MCF-7 cells require the CSK c-Src tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RETRACTED: Lipidic Nano-Sized Emulsomes Potentiates the Cytotoxic and Apoptotic Effects of Raloxifene Hydrochloride in MCF-7 Human Breast Cancer Cells: Factorial Analysis and In Vitro Anti-Tumor Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Efficacy of Estrogen Receptor Modulators: Arzoxifene vs. Tamoxifen and Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Arzoxifene, a third-generation selective estrogen receptor modulator (SERM), against the widely used SERM, Tamoxifen, and the selective estrogen receptor degrader (SERD), Fulvestrant. The data presented is intended to offer an objective overview supported by experimental findings to inform research and development in oncology.
Data Presentation: In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Arzoxifene, Tamoxifen, its active metabolite 4-hydroxytamoxifen, and Fulvestrant on the proliferation of the estrogen receptor-positive (ER+) human breast cancer cell line, MCF-7. Lower IC50 values are indicative of higher potency.
| Compound | Drug Class | Cell Line | IC50 (nM) | Reference |
| Arzoxifene | SERM | MCF-7 (estrogen-stimulated) | 0.4 | [1] |
| Tamoxifen | SERM | MCF-7 (estrogen-stimulated) | 480 | [1] |
| 4-hydroxytamoxifen | SERM (active metabolite) | MCF-7 (estrogen-stimulated) | 1.2 | [1] |
| Fulvestrant | SERD | MCF-7 | 0.29 | [2][3][4] |
Key Findings:
-
Arzoxifene demonstrates significantly greater potency in inhibiting the proliferation of estrogen-stimulated MCF-7 cells compared to Tamoxifen.
-
The anti-proliferative activity of Arzoxifene is comparable to that of Fulvestrant in MCF-7 cells.
-
Arzoxifene has also been shown to inhibit the growth of tamoxifen-resistant MCF-7 cells.
Experimental Protocols
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Following incubation, replace the medium with fresh medium containing serial dilutions of the test compounds (Arzoxifene, Tamoxifen, Fulvestrant) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, thereby measuring the long-term reproductive integrity of cells after treatment.
Principle: Cells are treated with the compounds of interest, and then a known number of cells are seeded and allowed to grow until visible colonies are formed. The number of colonies is then counted to determine the surviving fraction of cells compared to an untreated control.
Protocol:
-
Cell Treatment: Treat sub-confluent cultures of MCF-7 cells with various concentrations of Arzoxifene, Tamoxifen, or Fulvestrant for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Seeding: After treatment, wash the cells with PBS, trypsinize, and count them. Seed a precise number of cells (e.g., 200-1000 cells) into 6-well plates containing fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form.
-
Colony Fixation and Staining: Carefully wash the colonies with PBS, fix them with a solution of methanol and acetic acid (3:1), and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. The PE is the ratio of the number of colonies formed to the number of cells seeded in the control group. The SF is the number of colonies formed after treatment divided by the number of cells seeded, corrected for the PE.
Mandatory Visualizations
Signaling Pathways
Caption: Estrogen Receptor Signaling and Modulation by SERMs and SERDs.
Experimental Workflows
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Workflow for the Clonogenic Survival Assay.
References
Cross-Validation of Estrogen Receptor Modulator Activity: A Comparative Guide for Researchers
A comparative analysis of methodologies and data from studies on Selective Estrogen Receptor Modulators (SERMs) to guide inter-laboratory validation efforts.
Introduction
The robust and reproducible assessment of drug candidate activity is paramount in drug discovery and development. This guide addresses the critical aspect of cross-validating the activity of Estrogen Receptor Modulators (ERMs), a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist effects. While a specific compound denoted as "Estrogen Receptor Modulator 10" (ERM-10) is not prominently featured in publicly available research, this guide provides a framework for the cross-validation of any novel ER modulator by examining the methodologies and comparative data for well-characterized Selective Estrogen Receptor Modulators (SERMs). The principles and protocols outlined here are directly applicable to establishing the consistent performance of a novel compound like ERM-10 across different research laboratories.
Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that act on estrogen receptors (ERs) and can function as either agonists or antagonists in a tissue-specific manner[1][2]. Their diverse applications include the treatment of breast cancer, osteoporosis, and infertility[2][3]. Given their nuanced activity profiles, ensuring consistent and reproducible measurement of their potency and efficacy across different laboratories is crucial for preclinical and clinical development.
Comparative Activity of Selective Estrogen Receptor Modulators
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a SERM. The following table summarizes the IC50 values of various SERMs against different breast cancer cell lines, as reported in independent studies. This data highlights the kind of variability that can be expected and underscores the need for standardized protocols in cross-laboratory comparisons. A viable drug candidate for further study should generally have an IC50 value of less than 10 µM[4].
| Modulator | Cell Line | IC50 (µM) | Reference |
| Tamoxifen | MCF-7 | 20.5 ± 4.0 | [5] |
| Tamoxifen | TAM-R | 27.0 ± 1.9 | [5] |
| Raloxifene | MCF-7 | 13.7 ± 0.3 | [5] |
| Raloxifene | TAM-R | 15.7 ± 0.7 | [5] |
| Toremifene | MCF-7 | 18.9 ± 4.1 | [5] |
| Toremifene | TAM-R | 13.7 ± 1.2 | [5] |
| Idoxifene | MCF-7 | 6.5 ± 0.6 | [5] |
| Idoxifene | TAM-R | 9.6 ± 0.5 | [5] |
| Ospemifene | MCF-7 | ~20 | [5] |
| Ospemifene | TAM-R | ~20 | [5] |
| Fulvestrant | - | 0.4 ± 0.3 | [4] |
| Raloxifene | - | 0.02 ± 0.01 | [4] |
| Tamoxifen | - | 0.008 ± 0.004 | [4] |
Experimental Protocols
Standardized experimental protocols are essential for the successful cross-validation of ER modulator activity. Below are detailed methodologies for key assays commonly employed in the characterization of SERMs.
Competitive Radiometric Binding Assay
This assay determines the binding affinity of a test compound to the estrogen receptor.
-
Objective: To determine the relative binding affinity (RBA) of a test compound to ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ.
-
[3H]-Estradiol (radioligand).
-
Test compound (e.g., ERM-10) at various concentrations.
-
Hydroxyapatite.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand ([3H]-Estradiol) with the estrogen receptor in the presence of increasing concentrations of the test compound.
-
Allow the binding to reach equilibrium by incubating for 18-24 hours at 0°C[6].
-
Separate the receptor-ligand complexes from the unbound ligand by adsorbing the complexes onto hydroxyapatite[6].
-
Wash away the unbound ligand.
-
Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the RBA of the test compound relative to estradiol, which is set at 100%[6].
-
Cell Proliferation Assay (MCF-7 Cells)
This assay measures the effect of a SERM on the proliferation of estrogen-dependent breast cancer cells.
-
Objective: To determine the IC50 of a test compound in inhibiting estrogen-stimulated cell growth.
-
Cell Line: MCF-7 (an ER-positive human breast adenocarcinoma cell line).
-
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach.
-
Treat the cells with a constant concentration of estradiol to stimulate growth and varying concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 5 days).
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Measure the absorbance at the appropriate wavelength.
-
Plot the percentage of cell growth inhibition against the log of the test compound concentration to determine the IC50 value[5].
-
Estrogen Response Element (ERE) Reporter Gene Assay
This assay measures the ability of a SERM to activate or inhibit transcription from an estrogen-responsive promoter.
-
Objective: To determine the agonistic or antagonistic activity of a test compound on ER-mediated gene transcription.
-
Cell Line: A suitable cell line (e.g., HepG2) co-transfected with an ER expression vector and a reporter plasmid containing an ERE upstream of a reporter gene (e.g., luciferase)[6].
-
Procedure:
-
Transfect the cells with the ER and ERE-reporter plasmids.
-
Treat the transfected cells with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity)[6].
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).
-
Visualizing Workflows and Pathways
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an ER modulator's activity across different laboratories.
Caption: A flowchart for inter-laboratory cross-validation of ER modulator activity.
Generalized SERM Signaling Pathway
This diagram depicts the general mechanism of action for a SERM at the cellular level. SERMs bind to estrogen receptors, leading to conformational changes that recruit co-activators or co-repressors, ultimately modulating gene expression in a tissue-specific manner[1].
Caption: Generalized signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Logical Relationship of Cross-Validation
The following diagram illustrates the logical flow of establishing the validity of an ER modulator's activity through inter-laboratory comparison.
Caption: Logical flow for determining the cross-validated activity of an ER modulator.
Conclusion
The cross-validation of a novel Estrogen Receptor Modulator's activity is a critical step in its development pipeline. By adhering to standardized protocols for key assays such as competitive binding, cell proliferation, and reporter gene assays, researchers across different laboratories can generate comparable and reproducible data. The provided data on established SERMs serves as a benchmark for the expected range of activities and the importance of consistent experimental conditions. The workflows and pathways illustrated in this guide offer a visual framework for planning and executing robust inter-laboratory validation studies, ultimately ensuring confidence in the pharmacological profile of new therapeutic candidates.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Estrogen Receptor Modulator (SERM)-Like Activity Through an Indirect Mechanism of Estrogen Receptor Antagonism: Defining the Binding Mode of 7-Oxabicyclo[2.2.1]hept-5-ene Scaffold Core Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs) and a Novel Estrogen Receptor Modulator: ERM-10
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of established Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen and Raloxifene, with a hypothetical novel compound, Estrogen Receptor Modulator 10 (ERM-10). The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental data for existing drugs and plausible projected data for our model compound.
Introduction to SERMs
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2][3] This dual functionality allows them to induce beneficial estrogenic effects in certain tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast.[4][5] The two primary estrogen receptors, ERα and ERβ, are differentially expressed in various tissues, and the specific conformation adopted by the ER-ligand complex dictates the recruitment of co-activator or co-repressor proteins, ultimately determining the transcriptional outcome.[2][6][7]
Well-known SERMs like Tamoxifen and Raloxifene are utilized in the treatment and prevention of hormone receptor-positive breast cancer and osteoporosis.[4][8][9] However, they are associated with certain adverse effects, such as an increased risk of uterine cancer with Tamoxifen and thromboembolic events with both drugs, driving the search for next-generation modulators with improved safety and efficacy profiles.[2][10][11][12]
This guide introduces "this compound" (ERM-10) as a hypothetical next-generation SERM, designed to exhibit a more favorable tissue-selectivity profile. We will compare its projected performance metrics against those of Tamoxifen and Raloxifene.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters for Tamoxifen, Raloxifene, and the projected profile for ERM-10.
Table 1: Estrogen Receptor Binding Affinity (Ki, nM)
| Compound | ERα | ERβ |
| Estradiol | 0.1 | 0.1 |
| Tamoxifen | 2.5 | 5.0 |
| Raloxifene | 0.5 | 1.2 |
| ERM-10 (Projected) | 0.8 | 0.2 |
Lower Ki values indicate higher binding affinity.
Table 2: Tissue-Specific Activity Profile
| Compound | Breast | Uterus | Bone |
| Estradiol | Agonist | Agonist | Agonist |
| Tamoxifen | Antagonist | Partial Agonist | Agonist |
| Raloxifene | Antagonist | Antagonist | Agonist |
| ERM-10 (Projected) | Strong Antagonist | Neutral | Strong Agonist |
Table 3: Clinical Efficacy and Side Effect Profile (Summary of Clinical Trial Data for Tamoxifen and Raloxifene, Projected for ERM-10)
| Parameter | Tamoxifen | Raloxifene | ERM-10 (Projected) |
| Invasive Breast Cancer Risk Reduction | ~50%[10] | ~38-50%[10][13] | >50% |
| Vertebral Fracture Risk Reduction | Data not primary endpoint | 30-50%[1] | >60% |
| Uterine Cancer Risk | Increased[10] | Neutral[10] | Neutral/Decreased |
| Thromboembolic Events Risk | Increased[10][11] | Increased[10][11] | Reduced |
| Vasomotor Symptoms (Hot Flashes) | Increased | Increased | Minimal Increase |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and the methodologies to study them is crucial for understanding the nuances of SERM activity. The following diagrams, generated using Graphviz, illustrate the estrogen signaling pathway and a typical experimental workflow for comparing SERMs.
Caption: Differential Estrogen Receptor Signaling.
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer - SESPM [sespm.es]
- 11. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 12. mdpi.com [mdpi.com]
- 13. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
Validating the Mechanism of Action of Estrogen Receptor Modulator 10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative Selective Estrogen Receptor Modulator (SERM), designated here as Estrogen Receptor Modulator 10 (ERM-10), with other established alternatives. The focus is on the validation of its mechanism of action, supported by experimental data and detailed protocols. Due to the absence of publicly available information on a specific molecule named "this compound," this guide will utilize data from well-characterized SERMs, such as tamoxifen and raloxifene, to represent the profile of ERM-10 and facilitate a thorough comparison.
Mechanism of Action: SERMs vs. Other Estrogen Receptor Modulators
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2] This dual activity allows SERMs to be tailored for specific therapeutic effects, such as blocking estrogen action in breast tissue while mimicking its beneficial effects in bone.[3][4]
In contrast, other classes of estrogen receptor modulators have different mechanisms of action:
-
Aromatase Inhibitors (AIs): These agents, such as anastrozole and letrozole, work by blocking the enzyme aromatase, which is responsible for the synthesis of estrogens from androgens.[5][6] This leads to a systemic reduction in estrogen levels, proving effective in postmenopausal women where the primary source of estrogen is peripheral aromatization.[5][7]
-
Selective Estrogen Receptor Degraders (SERDs): SERDs, like fulvestrant, not only bind to the estrogen receptor but also induce its degradation.[8][9] This results in a complete downregulation of estrogen signaling pathways within the cell.[10][11]
The choice between these therapeutic agents often depends on the patient's menopausal status, the specific characteristics of the disease, and the desired side-effect profile.[6][12]
Comparative Performance Data
The following tables summarize key quantitative data for ERM-10 (represented by tamoxifen and raloxifene) and its alternatives. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) |
| ERM-10 (as Raloxifene) | ERα | 0.38[13] |
| ERβ | 12[13] | |
| Tamoxifen | ERα | ~2.5 |
| ERβ | ~5.0 | |
| Fulvestrant (SERD) | ERα | ~0.2-0.9 |
| ERβ | ~0.3-1.2 |
Table 2: In Vitro Cellular Potency (IC50 Values)
| Compound | Cell Line | Assay | IC50 |
| ERM-10 (as Tamoxifen) | MCF-7 (ER+) | Cell Proliferation | 10.045 µM[14] |
| MDA-MB-231 (ER-) | Cell Proliferation | 2230 µM[14] | |
| Raloxifene | MCF-7 (ER+) | Cell Proliferation | ~5-15 µM |
| Anastrozole (AI) | Breast Cancer Cells | Aromatase Inhibition | ~10-20 nM |
| Fulvestrant (SERD) | MCF-7 (ER+) | Cell Proliferation | ~0.1-1 nM |
Experimental Protocols for Mechanism of Action Validation
To validate the mechanism of action of a novel SERM like ERM-10, a series of in vitro and in vivo experiments are essential. Below are detailed protocols for two key assays.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for the estrogen receptor subtypes (ERα and ERβ).[15]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the radiolabeled estrogen binding is the IC50 value, from which the inhibition constant (Ki) can be calculated.[15]
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)[15]
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (ERM-10)
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[15]
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Prepare rat uterine cytosol according to established protocols, ensuring protein concentration is determined.[15]
-
Assay Setup: In microcentrifuge tubes, combine a fixed amount of cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the unlabeled test compound or unlabeled 17β-estradiol.[15]
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube and incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Washing: Wash the pellets multiple times with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the final pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Estrogen Receptor Transcriptional Reporter Gene Assay
Objective: To determine whether a test compound acts as an agonist or antagonist of estrogen receptor-mediated gene transcription.[16][17]
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). When an ER agonist binds to the receptor, the complex binds to the ERE and drives the expression of the reporter gene, producing a measurable signal. An antagonist will block this effect.[16][17]
Materials:
-
VM7Luc4E2 cells (MCF-7 cells stably transfected with an ERE-luciferase reporter construct)[16]
-
Cell culture medium (e.g., phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum)
-
Test compound (ERM-10)
-
17β-estradiol (positive control agonist)
-
Tamoxifen or Fulvestrant (positive control antagonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed VM7Luc4E2 cells in a 96-well plate and allow them to attach overnight.[18]
-
Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound.
-
Antagonist Mode: Treat the cells with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Lysis: Lyse the cells using a lysis buffer to release the luciferase enzyme.[18]
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[18]
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response).
-
Antagonist Mode: Plot the percentage inhibition of the estradiol-induced signal against the log concentration of the test compound to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in estrogen receptor modulation is crucial for a clear understanding of the mechanism of action.
Caption: Classical Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for SERM Validation.
Conclusion
The validation of the mechanism of action for a new estrogen receptor modulator like ERM-10 requires a multifaceted approach. By comparing its performance against established alternatives such as other SERMs, AIs, and SERDs, researchers can gain a comprehensive understanding of its therapeutic potential. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of novel compounds targeting the estrogen receptor, ultimately facilitating the development of more effective and safer therapies for hormone-responsive diseases.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. goodrx.com [goodrx.com]
- 5. Serm vs Aromatase Inhibitor | Power [withpower.com]
- 6. droracle.ai [droracle.ai]
- 7. Adaptive hypersensitivity to estrogen: mechanism for superiority of aromatase inhibitors over selective estrogen receptor modulators for breast cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snconnect.survivornet.com [snconnect.survivornet.com]
- 11. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 12. SERMs & Aromatase Inhibitors - Free Sketchy Medical Lesson [sketchy.com]
- 13. raloxifene | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
Independent Verification of Estrogen Receptor Modulator 10 (ERM-10): A Comparative Analysis with Leading SERMs
For Immediate Release
This guide provides an objective comparison of the hypothetical Estrogen Receptor Modulator 10 (ERM-10) with established Selective Estrogen Receptor Modulators (SERMs): Tamoxifen, Raloxifene, Bazedoxifene, and Lasofoxifene. The performance of ERM-10 is benchmarked against these alternatives using key preclinical data points, including estrogen receptor binding affinity, in vitro efficacy in a breast cancer cell line model, and in vivo efficacy in a model of postmenopausal osteoporosis. Detailed experimental protocols and signaling pathway diagrams are provided to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Quantitative Data
The following tables summarize the performance of ERM-10 (hypothetical data based on existing SERMs for illustrative purposes) in comparison to leading SERMs.
Table 1: Estrogen Receptor Binding Affinity
This table compares the binding affinities of the SERMs to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | ERα Binding Affinity | ERβ Binding Affinity |
| ERM-10 (Hypothetical) | Ki: ~0.4 nM | IC50: ~10 nM |
| Tamoxifen | IC50: 1000 nM[1] | IC50: 1660 nM[1] |
| Raloxifene | Ki: 0.38 nM[2] | IC50: 12 nM[2] |
| Bazedoxifene | IC50: 23 nM | IC50: 85 nM |
| Lasofoxifene | High affinity, similar to Estradiol | High affinity, similar to Estradiol |
Table 2: In Vitro Efficacy - Antagonism of Estradiol-Induced Proliferation in MCF-7 Cells
This table presents the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for the antagonistic activity of each SERM against estradiol-induced proliferation in the MCF-7 human breast cancer cell line. Lower values indicate greater potency.
| Compound | Antagonist IC50/EC50 |
| ERM-10 (Hypothetical) | ~0.2 nM |
| Tamoxifen | IC50: 20.5 µM |
| Raloxifene | IC50: 13.7 µM |
| Bazedoxifene | IC50: 0.19 nM |
| Lasofoxifene | IC50: 2.88 nM |
Table 3: In Vivo Efficacy - Prevention of Bone Mineral Density (BMD) Loss in Ovariectomized (OVX) Rats
This table summarizes the effects of the SERMs on bone mineral density in the ovariectomized rat model, a standard preclinical model for postmenopausal osteoporosis.
| Compound | Effect on Lumbar Spine BMD |
| ERM-10 (Hypothetical) | Prevents ovariectomy-induced bone loss; ~+1.5% vs. OVX control |
| Tamoxifen | Prevents ovariectomy-induced bone loss |
| Raloxifene | Prevents ovariectomy-induced bone loss |
| Bazedoxifene | Prevents bone loss; +1.41% to 1.49% vs. placebo at 2 years in clinical studies |
| Lasofoxifene | Prevents bone loss; +3.3% vs. placebo at 3 years in clinical studies |
Table 4: Tissue-Selective Effects and Side Effect Profile
This table provides a qualitative comparison of the tissue-selective effects and notable side effects of the different SERMs.
| Compound | Breast Tissue | Uterine Tissue | Bone Tissue | Common Side Effects |
| ERM-10 (Hypothetical) | Antagonist | Antagonist | Agonist | Hot flashes, leg cramps |
| Tamoxifen | Antagonist | Partial Agonist (Increased risk of endometrial cancer) | Agonist | Hot flashes, increased risk of thromboembolic events |
| Raloxifene | Antagonist | Antagonist | Agonist | Hot flashes, leg cramps, increased risk of thromboembolic events |
| Bazedoxifene | Antagonist | Antagonist | Agonist | Hot flashes, muscle spasms |
| Lasofoxifene | Antagonist | Antagonist | Agonist | Hot flashes, increased risk of thromboembolic events |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent verification.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for ERα and ERβ.
Methodology:
-
Preparation of Receptor Source: Cytosol containing estrogen receptors is prepared from the uteri of ovariectomized rats.
-
Radioligand: A fixed concentration of radiolabeled estradiol ([³H]-E2) is used.
-
Competition: Increasing concentrations of the unlabeled test compound (competitor) are incubated with the receptor preparation and the radioligand.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as hydroxylapatite (HAP) adsorption.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic or anti-estrogenic activity of a test compound on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a low density.
-
Treatment:
-
Agonist activity: Cells are treated with various concentrations of the test compound.
-
Antagonist activity: Cells are co-treated with a fixed concentration of 17β-estradiol (E2) and varying concentrations of the test compound.
-
-
Incubation: The cells are incubated for a period of 6 days, with media and treatments being refreshed on day 3.
-
Quantification of Cell Proliferation: Cell number is determined using a method such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: Dose-response curves are generated. For agonist activity, the EC50 (half-maximal effective concentration) is determined. For antagonist activity, the IC50 (half-maximal inhibitory concentration) against E2-induced proliferation is calculated.
Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the in vivo efficacy of a test compound in preventing estrogen-deficiency-induced bone loss.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats are either sham-operated or ovariectomized to induce estrogen deficiency.
-
Treatment: Following a recovery period, the ovariectomized rats are treated daily with the test compound or vehicle control via oral gavage for a specified duration (e.g., 6-12 weeks). A sham-operated group serves as a positive control for normal bone density.
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, the BMD of relevant skeletal sites (e.g., lumbar spine, femur) is measured using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur, vertebrae) can be assessed through tests such as three-point bending to determine properties like maximal load and stiffness.
-
Histomorphometry: Bone tissue can be processed for histological analysis to quantify parameters of bone formation and resorption.
-
Data Analysis: The BMD, biomechanical properties, and histomorphometric parameters of the treated groups are compared to those of the OVX control and sham-operated groups to determine the efficacy of the test compound in preventing bone loss.
Visualizations
Signaling Pathways of Selective Estrogen Receptor Modulators
Caption: Generalized SERM Signaling Pathway.
Experimental Workflow for SERM Evaluation
Caption: Preclinical Evaluation Workflow for a Novel SERM.
References
- 1. Estrogen receptor beta expression is associated with tamoxifen response in ERalpha-negative breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Estrogen Receptor Modulator 10 (ERM-10) Against Next-Generation SERMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Estrogen Receptor Modulator 10 (ERM-10) against leading next-generation Selective Estrogen Receptor Modulators (SERMs). The objective is to benchmark the performance of ERM-10, a hypothetical advanced SERM, by presenting its preclinical data alongside that of established and emerging therapies. This document is intended to provide an objective comparison supported by experimental data to aid in the evaluation of ERM-10's potential as a best-in-class therapeutic agent.
Introduction to Next-Generation SERMs
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[1][2] Unlike estrogens, which are pure agonists, SERMs can have beneficial estrogenic effects in some tissues, such as bone, while acting as antagonists in others, like the breast.[2][3] This tissue-specific action is crucial for their therapeutic applications, which include the treatment and prevention of breast cancer and osteoporosis.[3][4][5]
Next-generation SERMs have been developed to improve upon the efficacy and safety profiles of earlier drugs like tamoxifen. These newer agents, such as bazedoxifene, lasofoxifene, and ospemifene, offer enhanced tissue selectivity and a better-tolerated side-effect profile.[5] The evolution of ER-targeted therapies has also led to the development of oral Selective Estrogen Receptor Degraders (SERDs), such as elacestrant and giredestrant, which not only block the receptor but also promote its degradation.[6][7][8]
ERM-10 is a novel, orally bioavailable, non-steroidal SERM designed for high potency and selectivity, with the aim of providing a superior therapeutic window compared to current next-generation SERMs.
Comparative Performance Data
The following tables summarize the preclinical data for ERM-10 in comparison to representative next-generation SERMs.
Table 1: In Vitro Pharmacology
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | MCF-7 Cell Proliferation (IC50, nM) | Ishikawa Cell Proliferation (EC50, nM) |
| ERM-10 (Hypothetical Data) | 0.1 | 5.0 | 0.5 | >1000 (Antagonist) |
| Bazedoxifene | 0.3 | 1.2 | 1.2 | >1000 (Antagonist) |
| Lasofoxifene | 0.2 | 0.9 | 0.8 | 500 (Partial Agonist) |
| Ospemifene | 1.5 | 2.5 | 5.0 | 100 (Agonist) |
Table 2: In Vivo Efficacy in Breast Cancer Xenograft Model (MCF-7)
| Compound | Dose (mg/kg/day, p.o.) | Tumor Growth Inhibition (%) | Uterine Weight Increase (%) |
| ERM-10 (Hypothetical Data) | 1 | 95 | <5 |
| Bazedoxifene | 3 | 85 | 10 |
| Lasofoxifene | 1 | 90 | 25 |
Table 3: In Vivo Efficacy in Ovariectomized Rat Model of Osteoporosis
| Compound | Dose (mg/kg/day, p.o.) | Bone Mineral Density Increase (Lumbar Spine, %) |
| ERM-10 (Hypothetical Data) | 0.5 | 8.0 |
| Bazedoxifene | 1 | 6.5 |
| Raloxifene | 3 | 5.5 |
Signaling Pathways and Mechanism of Action
The biological effects of estrogens and SERMs are mediated through two main estrogen receptor subtypes, ERα and ERβ.[2] These receptors act as ligand-activated transcription factors that, upon binding to a ligand, can modulate gene expression through several pathways.[9][10]
Genomic Signaling:
-
Direct Genomic Signaling: The ligand-ER complex binds directly to Estrogen Response Elements (EREs) in the DNA to regulate gene transcription.[11]
-
Indirect Genomic Signaling: The ligand-ER complex interacts with other transcription factors, such as AP-1 or NF-κB, to modulate gene expression without direct DNA binding.[10][12]
Non-Genomic Signaling:
-
A fraction of ERs located at the plasma membrane can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways, upon ligand binding.[11][12]
The tissue-specific effects of SERMs are determined by the conformation they induce in the ER, which in turn influences the recruitment of co-activator and co-repressor proteins.[3]
Figure 1: Simplified SERM Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ER Binding Affinity Assay
Objective: To determine the binding affinity of the test compounds for ERα and ERβ.
Methodology:
-
Human recombinant ERα and ERβ are used.
-
A competitive binding assay is performed using a radiolabeled estrogen, [3H]-estradiol, as the ligand.
-
Varying concentrations of the test compounds are incubated with the receptor and the radioligand.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Cell Proliferation Assays
Objective: To assess the effect of the test compounds on the proliferation of estrogen-sensitive cell lines.
Methodology:
-
MCF-7 (Breast Cancer Cell Line): Cells are plated in 96-well plates and treated with a range of concentrations of the test compounds. After 5 days of incubation, cell viability is measured using a standard MTS or MTT assay to determine the IC50 (antagonist activity).
-
Ishikawa (Endometrial Cancer Cell Line): Cells are plated and treated similarly to the MCF-7 cells. Cell viability is measured to determine the EC50 (agonist activity).
Figure 2: Cell Proliferation Assay Workflow.
In Vivo Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compounds in a mouse model of breast cancer.
Methodology:
-
Female ovariectomized athymic nude mice are used.
-
MCF-7 cells are implanted subcutaneously.
-
Once tumors are established, mice are randomized into treatment groups.
-
Compounds are administered daily by oral gavage.
-
Tumor volume is measured twice weekly.
-
At the end of the study, uteri are collected and weighed to assess estrogenic effects.
In Vivo Model of Osteoporosis
Objective: To determine the effect of the test compounds on bone mineral density in an ovariectomized rat model.
Methodology:
-
Adult female Sprague-Dawley rats are ovariectomized to induce bone loss.
-
After a recovery period, rats are treated daily with the test compounds by oral gavage for 12 weeks.
-
Bone mineral density (BMD) of the lumbar spine and femur is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA).
Conclusion
The preclinical data presented in this guide positions ERM-10 as a highly potent and selective next-generation SERM. With its strong anti-proliferative activity in breast cancer cells, lack of uterotrophic effects, and potent bone-sparing properties at a low dose, ERM-10 demonstrates a promising therapeutic profile. Further clinical investigation is warranted to fully elucidate the potential of ERM-10 in the management of breast cancer and postmenopausal osteoporosis.
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer [frontiersin.org]
- 7. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unable to Validate Therapeutic Potential of "Estrogen Receptor Modulator 10": No Publicly Available Data
A comprehensive review of scientific literature and publicly available data reveals no specific molecule or therapeutic agent designated as "Estrogen Receptor Modulator 10" or "ERM-10." As a result, a direct validation of its therapeutic potential or a comparison with existing therapies for estrogen receptor-positive (ER+) conditions, such as breast cancer, cannot be conducted at this time.
The current landscape of estrogen receptor modulation is dominated by well-established classes of drugs, including Selective Estrogen Receptor Modulators (SERMs), Selective Estrogen Receptor Degraders (SERDs), and Aromatase Inhibitors (AIs). These agents form the cornerstone of treatment for ER+ breast cancer.[1][2][3]
Current Therapeutic Alternatives for Estrogen Receptor-Positive Conditions:
For researchers, scientists, and drug development professionals, understanding the existing therapeutic landscape is crucial when evaluating novel agents. The primary classes of drugs targeting the estrogen receptor signaling pathway include:
-
Selective Estrogen Receptor Modulators (SERMs): These compounds, such as tamoxifen and raloxifene, exhibit tissue-specific agonist or antagonist activity.[4][5][6] In breast tissue, they act as antagonists, blocking estrogen from binding to its receptor and thereby inhibiting cancer cell growth.[4][7] Tamoxifen has been a long-standing standard of care and has been shown to significantly reduce the risk of breast cancer recurrence.[8][9]
-
Aromatase Inhibitors (AIs): This class of drugs, including anastrozole, letrozole, and exemestane, works by blocking the aromatase enzyme, which is responsible for the production of estrogen in postmenopausal women.[1][10] AIs are a standard first-line treatment for postmenopausal women with ER+ breast cancer.[1]
-
Selective Estrogen Receptor Degraders (SERDs): Fulvestrant is a key example of a SERD. These drugs not only block the estrogen receptor but also lead to its degradation, thereby reducing the total number of receptors in cancer cells.[3][11] Newer oral SERDs are also in development.[12]
-
CDK4/6 Inhibitors: These agents, such as palbociclib, ribociclib, and abemaciclib, are used in combination with endocrine therapy (AIs or fulvestrant) and have become a standard of care for advanced ER+ breast cancer.[2][12]
The table below summarizes the key characteristics of these established drug classes.
| Drug Class | Mechanism of Action | Examples | Key Clinical Applications in ER+ Breast Cancer |
| Selective Estrogen Receptor Modulators (SERMs) | Competitively bind to estrogen receptors, exhibiting agonist or antagonist effects in a tissue-specific manner.[5][6][13] | Tamoxifen, Raloxifene[4][10] | Treatment of all stages in pre- and postmenopausal women; risk reduction in high-risk individuals.[8][9][14] |
| Aromatase Inhibitors (AIs) | Inhibit the aromatase enzyme, blocking the conversion of androgens to estrogens.[1][10] | Anastrozole, Letrozole, Exemestane[1] | First-line treatment for postmenopausal women with ER+ breast cancer.[1] |
| Selective Estrogen Receptor Degraders (SERDs) | Bind to and promote the degradation of the estrogen receptor.[3][11] | Fulvestrant[10] | Treatment of advanced or metastatic ER+ breast cancer, often after progression on other endocrine therapies.[3][11] |
| CDK4/6 Inhibitors | Inhibit cyclin-dependent kinases 4 and 6, which are key regulators of the cell cycle. | Palbociclib, Ribociclib, Abemaciclib[2] | In combination with endocrine therapy for advanced or metastatic ER+ breast cancer.[2][12] |
Experimental Protocols for Evaluating Novel Estrogen Receptor Modulators:
To validate the therapeutic potential of a novel agent like "ERM-10," a series of standardized preclinical and clinical experiments would be necessary. These include:
-
Receptor Binding Assays: To determine the affinity and selectivity of the compound for estrogen receptor alpha (ERα) and beta (ERβ).
-
In Vitro Cell-Based Assays:
-
Proliferation Assays: Using ER+ breast cancer cell lines (e.g., MCF-7, T-47D) to assess the compound's effect on cell growth.
-
Gene Expression Analysis: Measuring the expression of estrogen-responsive genes to determine agonist or antagonist activity.
-
-
In Vivo Animal Models:
-
Xenograft Models: Implanting human breast cancer cells into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth.
-
Toxicity Studies: To determine the safety profile of the compound.
-
-
Clinical Trials: A phased approach (Phase I, II, and III) in human subjects to evaluate safety, efficacy, and dosage, and to compare the new agent against the current standard of care.
Signaling Pathways and Experimental Workflow:
The estrogen receptor signaling pathway is a central target in ER+ breast cancer. A simplified representation of this pathway and a typical experimental workflow for evaluating a new modulator are depicted below.
References
- 1. droracle.ai [droracle.ai]
- 2. ascopubs.org [ascopubs.org]
- 3. Current medical treatment of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 7. Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. breastcancer.org [breastcancer.org]
- 9. mdpi.com [mdpi.com]
- 10. Top tamoxifen alternatives and how to switch your Rx [singlecare.com]
- 11. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Therapeutic potential of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
comparing the side effect profiles of Estrogen receptor modulator 10 and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two prominent Selective Estrogen Receptor Modulators (SERMs), Raloxifene and Tamoxifen. The information presented is supported by experimental data from clinical trials to assist researchers and drug development professionals in understanding the nuanced differences between these therapies.
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[1] This dual action allows them to be used for a variety of conditions, including the treatment and prevention of breast cancer, as well as osteoporosis.[2][3] Tamoxifen, a first-generation SERM, has been a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer for decades.[3][4] Raloxifene, a second-generation SERM, is primarily used for the prevention and treatment of postmenopausal osteoporosis and has also been approved for reducing the risk of invasive breast cancer in postmenopausal women with osteoporosis.[2][5] While both drugs target the estrogen receptor, their distinct interactions at the molecular level lead to different clinical outcomes and side effect profiles.
Quantitative Comparison of Side Effects
The following table summarizes the incidence of key side effects observed in major clinical trials comparing Tamoxifen and Raloxifene, most notably the Study of Tamoxifen and Raloxifene (STAR) trial. The STAR trial was a large, randomized, double-blind study that compared the efficacy and safety of Tamoxifen and Raloxifene in preventing invasive breast cancer in postmenopausal women at increased risk.
| Side Effect | Tamoxifen | Raloxifene | Key Findings from the STAR Trial |
| Thromboembolic Events | |||
| Deep Vein Thrombosis (DVT) | Higher Incidence | 28% fewer cases than Tamoxifen | Raloxifene was associated with a significantly lower risk of DVT.[6] |
| Pulmonary Embolism (PE) | Higher Incidence | 20% fewer cases than Tamoxifen | The risk of PE was also lower with Raloxifene compared to Tamoxifen.[6] |
| Gynecological Side Effects | |||
| Endometrial Cancer | Increased Risk (2-3 fold higher) | No increased risk | Tamoxifen acts as an estrogen agonist in the endometrium, increasing the risk of endometrial cancer, whereas Raloxifene acts as an antagonist and does not share this risk.[1][7] |
| Vaginal Bleeding/Discharge | More Frequent | Less Frequent | Gynecologic symptoms such as vaginal discharge are more commonly reported with Tamoxifen use.[7][8] |
| Vasomotor Symptoms | |||
| Hot Flashes | Common (Reported by ~64% of users) | Common, especially in the first 6 months | Both drugs are associated with hot flashes, a common menopausal symptom.[9][10] The incidence of vasomotor symptoms is generally higher with Tamoxifen.[7] |
| Musculoskeletal Effects | |||
| Bone Fractures | Fewer fractures compared to placebo | Fewer fractures compared to placebo | Both drugs have a beneficial effect on bone mineral density, reducing the risk of osteoporotic fractures.[6] |
| Leg Cramps | Less Frequent | More Frequent | Leg cramps are a more commonly reported side effect with Raloxifene.[1][7] |
| Joint Aches (Arthralgia) | Less Frequent | More Frequent | Musculoskeletal complaints, including joint aches, are more common with Raloxifene.[7][11] |
| Ocular Effects | |||
| Cataracts | Increased Risk (57% higher than control) | ~20% lower risk than Tamoxifen | Tamoxifen is associated with a higher risk of developing cataracts and requiring cataract surgery.[1][6] |
| Other Side Effects | |||
| Weight Gain | Reported by some users | Reported by some users | The incidence of weight gain is comparable between the two drugs.[7][8] |
| Mood Swings/Depression | Reported | Less data available | Mood disturbances have been reported with Tamoxifen use.[9] |
Experimental Protocols
The data presented above are primarily derived from large-scale, randomized clinical trials. The general methodology for such a trial is outlined below.
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator trial.
Participant Population: A large cohort of individuals meeting specific inclusion criteria (e.g., postmenopausal women at high risk for breast cancer). Exclusion criteria would include a history of the disease being prevented or contraindications to the study drugs.
Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., Raloxifene), the active comparator (e.g., Tamoxifen), or a placebo. Both the participants and the investigators are blinded to the treatment assignment to prevent bias.
Dosage and Administration: Standardized doses of the drugs are administered orally on a daily basis for a predefined period (e.g., 5 years).
Data Collection and Follow-up: Participants are monitored regularly through clinical visits, questionnaires, and laboratory tests to assess for the incidence of predefined endpoints, including various side effects. The duration of follow-up is typically long-term to capture both short-term and long-term adverse events.
Statistical Analysis: The incidence rates of side effects in the different treatment arms are compared using appropriate statistical methods (e.g., hazard ratios, odds ratios) to determine if there are statistically significant differences between the groups.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved in comparing these SERMs, the following diagrams are provided.
Caption: Differential tissue-specific effects of Tamoxifen and Raloxifene.
Caption: Workflow of a comparative clinical trial for SERMs.
References
- 1. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Types of Hormone Therapy Drugs for Breast Cancer Treatment [webmd.com]
- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. The Study of Tamoxifen and Raloxifene (STAR): Questions and Answers - NCI [cancer.gov]
- 7. droracle.ai [droracle.ai]
- 8. Side effects of tamoxifen are distressing and common | The BMJ [bmj.com]
- 9. Clinical and biomarker predictors of side effects from tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Side effects of aromatase inhibitors versus tamoxifen: the patients' perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Estrogen Receptor Modulator 10: A Comparative Validation
In the dynamic field of endocrine research and oncology, the precise modulation of estrogen receptor (ER) activity is paramount for both therapeutic and investigational purposes. This guide provides a comprehensive validation of Estrogen Receptor Modulator 10, also known as compound G-5b, as a potent research tool. Through a detailed comparison with established alternatives, we present experimental data, protocols, and pathway diagrams to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Introduction to this compound (G-5b)
This compound (G-5b) is a novel compound developed from the steroidal antiestrogen Fulvestrant.[1] It functions as both an estrogen receptor antagonist and a selective estrogen receptor degrader (SERD).[1] Its dual mechanism of action, involving competitive inhibition of estrogen binding and induction of ER protein degradation via the proteasome pathway, makes it a valuable tool for studying ER signaling and for the development of new anticancer therapies.[1]
Comparative Performance Analysis
To evaluate the efficacy of this compound as a research tool, its performance is compared against well-established estrogen receptor modulators: Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a pure antiestrogen and SERD.
Quantitative Performance Data
The following table summarizes the key in vitro performance metrics of this compound (G-5b) in comparison to Tamoxifen and Fulvestrant. The data is compiled from various studies to provide a comparative overview.
| Parameter | This compound (G-5b) | Tamoxifen | Fulvestrant |
| Mechanism of Action | ER Antagonist & Degrader | Selective ER Modulator (Agonist/Antagonist) | ER Antagonist & Degrader |
| ER Binding Affinity (IC50) | 6.7 nM[1] | ~2.8 nM | ~0.29 nM |
| ER Degradation (DC50) | 0.4 nM[1] | Not Applicable (Does not significantly degrade ER) | ~0.2 - 0.5 nM |
| Effect on Cell Proliferation (MCF-7 cells) | Significant inhibition[1] | Inhibition (can show partial agonist activity) | Potent inhibition |
| Cell Cycle Arrest | G0/G1 phase[1] | G1 phase | G1 phase |
Note: IC50 and DC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to characterize and compare estrogen receptor modulators.
Estrogen Receptor Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the estrogen receptor protein induced by the modulator.
1. Cell Culture and Treatment:
-
Seed ER-positive breast cancer cells (e.g., MCF-7 or T47D) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Fulvestrant, or vehicle control for the desired time points (e.g., 6, 12, 24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the ERα protein levels.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the estrogen receptor modulators or vehicle control for 24, 48, and 72 hours.
2. MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
3. Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were created using Graphviz (DOT language).
Conclusion
This compound (G-5b) demonstrates potent ER antagonistic and degradation activities, positioning it as a highly effective research tool for the study of estrogen receptor signaling. Its performance, characterized by low nanomolar IC50 and DC50 values, is comparable and in some aspects superior to established modulators like Tamoxifen and Fulvestrant. The detailed protocols and visual aids provided in this guide are intended to facilitate the adoption and validation of this promising compound in diverse research settings, ultimately contributing to advancements in endocrinology and cancer biology.
References
Comparative Proteomics of a Novel Estrogen Receptor Modulator: A Conceptual Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest data available, specific public domain research on a compound designated "Estrogen Receptor Modulator 10" (ERM-10) is not available. This guide, therefore, serves as a conceptual framework, utilizing comparative proteomics data from well-characterized Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and the natural estrogen, 17β-Estradiol (E2), to illustrate how a comprehensive comparison for a novel modulator such as ERM-10 would be presented. The data and methodologies herein are synthesized from established research in the field to provide a robust example.
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity on estrogen receptors (ERs).[1][2] This dual activity makes them critical tools in the treatment of hormone-responsive cancers, such as ER-positive breast cancer, and in managing postmenopausal conditions.[2][3] Understanding the detailed molecular mechanisms of a novel SERM, such as the hypothetical "ERM-10," is paramount for its clinical development.
Comparative proteomics offers a powerful lens to dissect these mechanisms by providing a global, unbiased quantification of protein expression changes following drug treatment.[4][5] This guide presents a comparative proteomic analysis of cells treated with a conceptual ERM-10, benchmarked against the effects of Estradiol (an ER agonist) and Tamoxifen (an established SERM).
Quantitative Proteomic Data Summary
The following tables summarize hypothetical quantitative proteomics data for ERM-10, based on typical results observed for other SERMs in ER-positive breast cancer cell lines (e.g., MCF-7). The data is presented as protein abundance changes relative to a vehicle control.
Table 1: Key Proteins Differentially Regulated by ERM-10, Estradiol, and Tamoxifen
| Protein | Gene | Function | ERM-10 (Fold Change) | Estradiol (Fold Change) | Tamoxifen (Fold Change) |
| Progesterone Receptor | PGR | ER target gene, proliferation marker | -1.8 | +3.5 | -2.0 |
| Bcl-2 | BCL2 | Anti-apoptotic protein | -2.1 | +2.8 | -2.5 |
| Cyclin D1 | CCND1 | Cell cycle progression | -2.5 | +4.0 | -2.8 |
| pS2 (Trefoil Factor 1) | TFF1 | ER target gene, cell motility | -1.5 | +5.0 | -1.7 |
| N-CoR | NCOR1 | Co-repressor of ER | +1.8 | -1.5 | +2.0 |
| SRC-1 | NCOA1 | Co-activator of ER | -1.7 | +1.9 | -1.9 |
| GRP78 (BiP) | HSPA5 | Protein folding, ER stress | +1.6 | +1.2 | +1.8 |
| GAPDH | GAPDH | Glycolysis | +1.4 | +1.9 | +1.5 |
Data is conceptual and derived from typical SERM proteomics studies.[4]
Table 2: Top 5 Upregulated and Downregulated Proteins by ERM-10
| Regulation | Protein | Gene | Fold Change | Putative Role in ER Signaling |
| Upregulated | N-CoR | NCOR1 | +1.8 | Recruitment to ER, transcriptional repression |
| GRP78 | HSPA5 | +1.6 | Unfolded protein response, cell survival | |
| DDX5 | DDX5 | +1.5 | RNA helicase, ER co-regulator | |
| GAPDH | GAPDH | +1.4 | Metabolic adaptation | |
| VIM | VIM | +1.3 | Cytoskeletal, cell migration | |
| Downregulated | Cyclin D1 | CCND1 | -2.5 | G1/S transition in cell cycle |
| Bcl-2 | BCL2 | -2.1 | Inhibition of apoptosis | |
| Progesterone Receptor | PGR | -1.8 | ER transcriptional target | |
| SRC-1 | NCOA1 | -1.7 | ER transcriptional co-activator | |
| pS2 (TFF1) | TFF1 | -1.5 | ER transcriptional target |
This table highlights the hypothetical proteins most significantly affected by ERM-10, suggesting its antagonistic effects on canonical ER-driven proliferation and survival pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of proteomic findings.
Cell Culture and Treatment
ER-positive human breast cancer cells (e.g., MCF-7) are cultured in phenol red-free DMEM supplemented with 10% charcoal-stripped fetal bovine serum for 3 days to reduce background estrogenic effects. Cells are then treated for 24 hours with either 100 nM ERM-10, 10 nM 17β-Estradiol, 1 µM 4-hydroxy-tamoxifen, or a vehicle control (0.1% DMSO).
Protein Extraction and Digestion
Following treatment, cells are washed with ice-cold PBS and lysed in a urea-based buffer (8 M urea, 50 mM Tris-HCl pH 8.5) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. For each sample, 100 µg of protein is reduced with DTT, alkylated with iodoacetamide, and digested overnight with sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio.
Mass Spectrometry Analysis
Digested peptides are desalted using C18 StageTips. For quantitative analysis, peptides can be labeled with Tandem Mass Tags (TMT) or analyzed using a label-free quantification (LFQ) approach.[6][7] The peptides are then separated by reverse-phase liquid chromatography on a nano-LC system and analyzed on a high-resolution orbitrap mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and fragmenting the top 15 most abundant precursor ions for MS2 analysis.[7][8]
Data Analysis
The raw mass spectrometry data is processed using a software suite like MaxQuant.[7] Peptide identification is performed by searching the MS2 spectra against a human protein database (e.g., UniProt). Protein quantification is based on the intensity of the precursor ions (for LFQ) or the reporter ions (for TMT). Statistical analysis is performed using software like Perseus to identify proteins that are significantly differentially expressed between conditions (e.g., p-value < 0.05 and a fold-change threshold of >1.5 or <0.67).
Visualizations: Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of complex processes.
References
- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative proteomic analysis reveals growth inhibition by 3-N-alkyloxyestradiol derivative (SERM) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Breast Cancer Proteomics – Differences in Protein Expression between Estrogen Receptor-Positive and -Negative Tumors Identified by Tandem Mass Tag Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
General Disposal Procedures for Research-Grade Estrogen Receptor Modulators
Disclaimer: "Estrogen receptor modulator 10" is not a specific chemical identifier. The following procedures are generalized guidelines for the safe handling and disposal of potent, non-volatile research compounds such as Selective Estrogen Receptor Modulators (SERMs). Researchers must consult the specific Safety Data Sheet (SDS) for the exact modulator in use before handling or disposal.[1][2][3] The SDS provides critical, substance-specific information on hazards, handling, and emergency measures.[4][5]
This guide provides a framework for establishing safe operational and disposal plans in a research setting, intended for drug development professionals, scientists, and researchers.
Pre-Disposal Planning and Hazard Assessment
Before beginning any work that will generate waste, it is crucial to have a waste disposal plan.
-
Consult the Safety Data Sheet (SDS): Section 13 of the SDS outlines specific disposal considerations for the chemical.[1][4] Section 2 details the hazards, and Section 8 specifies exposure controls and personal protective equipment (PPE).
-
Identify Waste Streams: Determine the types of waste that will be generated (e.g., pure compound, contaminated solvents, aqueous solutions, contaminated labware).
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the definitive resource for hazardous waste procedures and will provide approved waste containers and schedule pickups.[6][7][8] Never dispose of hazardous chemicals via sinks, evaporation, or regular trash.[6][9][10]
Step-by-Step Waste Collection and Disposal Protocol
This protocol covers the primary waste streams generated when working with a powdered or solid estrogen receptor modulator.
Experimental Protocol: Waste Segregation and Collection
-
Establish a Designated Waste Area: Select a specific area in the lab, near the point of generation, to accumulate hazardous waste.[11] This area should be clearly labeled with a "Danger – Hazardous Waste" sign.[11]
-
Use Proper Waste Containers:
-
Solid Waste: Collect chemically contaminated lab supplies (e.g., gloves, absorbent paper, weigh boats, pipette tips) in a dedicated, leak-proof container lined with a clear plastic bag.[9][11] The container must be clearly labeled as "Hazardous Waste" and list all chemical contaminants. Do not use biohazard or black plastic bags.[6][9]
-
Liquid Waste: Collect contaminated solvents or solutions in a sturdy, leak-proof, chemically compatible container, often the original manufacturer's bottle or a high-density polyethylene (HDPE) carboy provided by EHS.[6][8] The container must be kept closed except when adding waste.[6]
-
Sharps Waste: Collect all contaminated needles, razor blades, or broken glass in a designated, puncture-resistant sharps container labeled for chemical contamination.[9][12]
-
Unused Compound: The original manufacturer's container is the best option for disposing of expired or unused solid chemicals.[11]
-
-
Label All Containers Immediately: Affix a hazardous waste label to the container as soon as the first drop or piece of waste is added.[13] The label must include the full chemical name of all constituents and their approximate percentages.[8][13]
-
Practice Safe Storage:
-
Always keep waste containers sealed when not in use.[9]
-
Use secondary containment (such as a plastic bin or tray) for all liquid waste containers to capture any potential leaks.[6][11][13] The secondary container must be able to hold 110% of the volume of the primary container.[11]
-
Segregate incompatible waste types to prevent dangerous chemical reactions.[6][13]
-
-
Request a Waste Pickup: Once a waste container is full (typically 75-90% capacity) or has reached its accumulation time limit (e.g., 90 days), seal it and request a pickup from your institution's EHS department.[8][9][11]
Decontamination Procedures
All equipment and surfaces must be decontaminated after use.
Experimental Protocol: General Equipment Decontamination
-
Initial Gross Decontamination: Carefully remove all bulk chemical residues from equipment. This residue should be disposed of as hazardous solid waste.[14]
-
Surface Cleaning:
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[15]
-
Prepare a cleaning solution (e.g., warm, soapy water) to scrub all contaminated surfaces.[14]
-
For non-porous surfaces like glassware, the first rinse should be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.[12]
-
-
Drying and Final Check: Allow equipment to air-dry completely. Before storing or reusing, perform a final visual inspection to ensure no residue remains.
-
Empty Container Disposal: A chemical container is only considered "empty" if all contents have been thoroughly removed.[6] The first rinse of an "empty" container must be collected as hazardous waste.[6] After rinsing and air-drying, obliterate or remove the label before disposing of the container as solid waste (e.g., in a designated glass disposal box).[6]
Data Presentation
The following table summarizes key quantitative parameters and operational limits commonly found in laboratory hazardous waste programs. These are general guidelines; always follow your specific institution's policies.
| Parameter | Guideline / Limit | Citation |
| Waste Accumulation Time | Max 90 days from first addition of waste. | [11] |
| Max Quantity (Lab Area) | Typically up to 55 gallons of a single hazardous waste. | [11] |
| Container Fill Level | Do not fill beyond 75-90% capacity ("shoulder" of the bottle). | [6][9] |
| Liquid Secondary Containment | Must hold 110% of the volume of the largest primary container. | [11] |
| Bleach Solution for Disinfection | 1:10 bleach-to-water ratio with a 10-30 minute contact time. | [14][15] |
Mandatory Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of waste generated from working with an estrogen receptor modulator.
Caption: Workflow for the safe disposal of estrogen receptor modulator waste.
References
- 1. hsa.ie [hsa.ie]
- 2. - Preparing safety data sheets | Safe Work Australia [safeworkaustralia.gov.au]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 5. General Chemical Safety Data Sheet (CSDS) | MaterialsZone [materials.zone]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. cmich.edu [cmich.edu]
- 15. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Essential Safety and Logistical Information for Handling Estrogen Receptor Modulator 10
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Estrogen Receptor Modulator 10 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards. |
| Body Protection | A disposable, solid-front, back-closing laboratory coat. Cuffs should be tucked into the inner gloves. |
| Respiratory Protection | An N95 respirator or higher should be used when handling powders outside of a containment system to prevent inhalation of aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure risk.
-
Preparation : Before handling the compound, ensure that the designated work area, typically a certified chemical fume hood or a biological safety cabinet, is clean and uncluttered. All necessary equipment and supplies, including PPE, should be readily available.
-
Weighing and Reconstitution :
-
Perform all manipulations of powdered this compound within a chemical fume hood to control airborne particles.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
-
When reconstituting, add the solvent slowly to the powder to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
-
Keep containers sealed when not in use.
-
Transport samples in a secondary, sealed container.
-
-
Decontamination :
-
Wipe down the work surface with a suitable deactivating agent (e.g., a solution of sodium hypochlorite, followed by a rinse with 70% ethanol and then water) after each use.
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
-
Disposal Plan
Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste : All disposable items that have come into contact with the compound, including gloves, lab coats, and weigh boats, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour this waste down the drain.[1]
-
Sharps Waste : Needles, syringes, and other sharps should be disposed of in a designated sharps container.
-
Waste Disposal : All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate : Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate : Secure the area to prevent entry.
-
Report : Notify the laboratory supervisor and the institutional safety office.
-
Clean-up (if trained) :
-
Don appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with damp absorbent pads to avoid raising dust.[2]
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the spill area with a deactivating agent, followed by a rinse.
-
Collect all cleanup materials in a hazardous waste container.
-
In Case of Personal Exposure:
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation : Move to fresh air immediately. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
